4-(Bromomethyl)-1-methylpyrrolidin-2-one
Description
Properties
IUPAC Name |
4-(bromomethyl)-1-methylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNO/c1-8-4-5(3-7)2-6(8)9/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTVWEDESDLAGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Bromomethyl)-1-methylpyrrolidin-2-one: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Bromomethyl)-1-methylpyrrolidin-2-one, a versatile synthetic intermediate, holds significant promise in the field of medicinal chemistry and drug development. Its unique structural features, comprising a reactive bromomethyl group appended to a pyrrolidinone scaffold, make it a valuable building block for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 4-(Bromomethyl)-1-methylpyrrolidin-2-one, with a particular focus on its emerging role in the development of novel antitumor agents.
Core Properties and Identification
CAS Number: 1824342-89-3[1]
Molecular Formula: C₆H₁₀BrNO[1]
Molecular Weight: 192.05 g/mol [1]
Synonyms: 2-Pyrrolidinone, 4-(bromomethyl)-1-methyl-; 4-(bromomethyl)-1-methyl-2-pyrrolidinone[1]
| Property | Value | Source |
| Boiling Point (Predicted) | 285.2 ± 13.0 °C | |
| Density (Predicted) | 1.471 ± 0.06 g/cm³ | |
| pKa (Predicted) | -1.27 ± 0.40 |
Synthesis of 4-(Bromomethyl)-1-methylpyrrolidin-2-one
The synthesis of 4-(Bromomethyl)-1-methylpyrrolidin-2-one is typically achieved through a two-step process starting from a suitable precursor, such as 4-(hydroxymethyl)-1-methylpyrrolidin-2-one. This involves the conversion of the hydroxyl group to a bromide, a common transformation in organic synthesis.
Experimental Protocol: Bromination of 4-(hydroxymethyl)-1-methylpyrrolidin-2-one
This protocol is based on general procedures for the bromination of alcohols using phosphorus tribromide (PBr₃).[1]
Materials:
-
4-(hydroxymethyl)-1-methylpyrrolidin-2-one
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-(hydroxymethyl)-1-methylpyrrolidin-2-one (1 equivalent) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of PBr₃: Slowly add phosphorus tribromide (0.33-0.5 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude 4-(Bromomethyl)-1-methylpyrrolidin-2-one by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure product.
Chemical Reactivity and Synthetic Applications
The primary mode of reactivity for 4-(Bromomethyl)-1-methylpyrrolidin-2-one stems from the presence of the bromomethyl group, which is an excellent electrophilic site for nucleophilic substitution reactions. This allows for the facile introduction of the 1-methylpyrrolidin-2-one-4-methyl moiety into a variety of molecular scaffolds.
Nucleophilic Substitution Reactions
4-(Bromomethyl)-1-methylpyrrolidin-2-one readily reacts with a wide range of nucleophiles, including amines, azides, thiols, and carbanions, to yield the corresponding substituted products. This reactivity is central to its utility as a synthetic building block.
Example: Synthesis of Aminomethyl Derivatives
The reaction with primary or secondary amines provides a straightforward route to 4-(aminomethyl)-1-methylpyrrolidin-2-one derivatives, which are themselves of interest in medicinal chemistry.[2]
Application in Drug Discovery: A Scaffold for Antitumor Agents
The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds.[3] The incorporation of the 4-(bromomethyl)-1-methylpyrrolidin-2-one moiety has emerged as a promising strategy in the design of novel antitumor agents, particularly kinase and PARP inhibitors.
Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrrolidinone scaffold can be elaborated to create potent and selective kinase inhibitors. The bromomethyl group of 4-(Bromomethyl)-1-methylpyrrolidin-2-one serves as a handle to attach the pyrrolidinone core to other pharmacophoric elements, enabling the exploration of structure-activity relationships and the optimization of inhibitory activity.
PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes are key players in DNA repair pathways. Inhibiting PARP has proven to be an effective therapeutic strategy for cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA mutations. The pyrrolidinone structure can be incorporated into the design of PARP inhibitors, and 4-(Bromomethyl)-1-methylpyrrolidin-2-one provides a convenient starting point for the synthesis of such compounds.
Spectroscopic Characterization
The structural elucidation of 4-(Bromomethyl)-1-methylpyrrolidin-2-one and its derivatives relies on standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the nitrogen, the methylene protons of the pyrrolidinone ring, the methine proton at the 4-position, and the diastereotopic protons of the bromomethyl group. The chemical shift of the bromomethyl protons is anticipated to be in the range of 3.5-4.0 ppm.[4]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the carbons of the pyrrolidinone ring, the methyl carbon, and the bromomethyl carbon. The bromomethyl carbon signal is expected to appear in the range of 30-40 ppm.[5][6]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically around 1680-1700 cm⁻¹.[7] Other characteristic peaks will include C-H and C-N stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. A prominent fragment would likely correspond to the loss of the bromine atom.[8][9]
Safety and Handling
As with all brominated organic compounds, 4-(Bromomethyl)-1-methylpyrrolidin-2-one should be handled with appropriate safety precautions.
-
General Handling: Use in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Toxicity: While specific toxicity data for this compound is limited, alkylating agents are generally considered to be hazardous. Assume the compound is toxic and handle accordingly.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
4-(Bromomethyl)-1-methylpyrrolidin-2-one is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its straightforward synthesis and reactive bromomethyl group allow for the efficient construction of complex molecules containing the privileged pyrrolidinone scaffold. The demonstrated utility of this and related structures in the development of potent antitumor agents, including kinase and PARP inhibitors, underscores its importance for researchers and scientists dedicated to advancing cancer therapeutics. Further exploration of the chemistry and biological applications of this compound is warranted and holds the potential to yield novel and effective drug candidates.
References
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Synthesis of New Optically Active 2-Pyrrolidinones. (2011). Molecules, 16(8), 6658-6675. Retrieved from [Link]
- Ding, C. Z., & Silverman, R. B. (1992). 4-(Aminomethyl)-1-aryl-2-pyrrolidinones, a new class of monoamine oxidase B inactivators. Journal of Enzyme Inhibition, 6(3), 223-231.
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules, 27(19), 6543. Retrieved from [Link]
- Govindaraju, M., & Young, K. (2013). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 26(12), 1537-1547.
- Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. (2023). International Journal of Molecular Sciences, 24(24), 17508.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022). Molecules, 27(19), 6543.
- Powers, R. (n.d.).
- Decoding the 1H NMR Signal of Bromomethyl Protons at δ 4.
-
IR spectra of NMP (black dotted line) and the yellow residue (red...). (n.d.). ResearchGate. Retrieved from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]
-
13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]
-
1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. (n.d.). ResearchGate. Retrieved from [Link]
- A guide to 13C NMR chemical shift values. (2015). Compound Interest.
- Unraveling the Molecular Breakdown: A Guide to the Mass Spectrometry Fragmentation of 4-(Bromomethyl)
-
2-Pyrrolidinone, 1-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]
- Novel Aminomethyl Derivatives of 4-Methyl-2-prenylphenol: Synthesis and Antioxidant Properties. (2019). Chemistry & Biodiversity, 16(3), e1800637.
- Method for carrying out the side chain bromination of 4-methyl biphenyl derivatives substituted at the 2. (n.d.). Google Patents.
- Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. (2012). Green Chemistry, 14(5), 1333-1339.
- Synthesis of Biologically Active Molecules through Multicomponent Reactions. (2018). Molecules, 23(4), 893.
- Application Notes and Protocols for the Bromination of 2-Methyl-1-phenylpropane. (2025). BenchChem.
- Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. (2020). Journal of the American Society for Mass Spectrometry, 31(5), 1076-1086.
- NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Cambridge.
- Infrared Spectroscopy. (n.d.).
-
1,5-dimethyl-2-pyrrolidone. (n.d.). Organic Syntheses. Retrieved from [Link]
- Synthesis and biological evaluation of 4-purinylpyrrolidine nucleosides. (1992). Journal of Medicinal Chemistry, 35(19), 3567-3574.
-
Synthesis of pyrrolidinones 2a-2h via four-component reactions. (n.d.). ResearchGate. Retrieved from [Link]
- Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.
- Fragmentation pathways of odd- and even-electron N-alkylated synthetic cathinones. (2020). International Journal of Mass Spectrometry, 452, 116327.
- Unexpected reaction on bromination of 3,4-dihydropyridin-2(1H)-ones with N-bromosuccinimide. (2025).
- Characterization and Study on Fragmentation Pathways of a Novel Nerve Agent, ‘Novichok (A234)’, in Aqueous Solution by Liquid Chromatography–Tandem Mass Spectrometry. (2021). Toxins, 13(2), 154.
- Wade, L. G. (2017). Organic Chemistry (9th ed.). Pearson.
-
2-Pyrrolidinone, 1-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]
- Application Notes and Protocols: N-Bromosuccinimide (NBS) for the Bromination of Tetrahydroquinolines. (2025). BenchChem.
- FT-IR and Raman spectroscopic methods for identification and quantitation of orthorhombic and monoclinic paracetamol in powder mixes. (2002). Journal of Pharmaceutical and Biomedical Analysis, 29(3), 459-467.
Sources
- 1. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(Aminomethyl)-1-aryl-2-pyrrolidinones, a new class of monoamine oxidase B inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. compoundchem.com [compoundchem.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
An In-depth Technical Guide to the Physicochemical Properties of 4-(Bromomethyl)-1-methylpyrrolidin-2-one
For distribution to: Researchers, scientists, and drug development professionals
Introduction
4-(Bromomethyl)-1-methylpyrrolidin-2-one is a substituted pyrrolidinone, a class of compounds recognized for its versatile applications in medicinal chemistry and materials science. The pyrrolidinone scaffold is a privileged structure in drug discovery, and the introduction of a reactive bromomethyl group at the 4-position offers a valuable handle for further chemical modifications.[1] This guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-(Bromomethyl)-1-methylpyrrolidin-2-one, offering insights into its molecular characteristics, analytical methodologies for its characterization, and considerations for its handling and stability. While experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes available information, predicted data, and established principles for analogous compounds to provide a valuable resource for researchers.
Molecular and Chemical Identity
A foundational understanding of a molecule begins with its fundamental identifiers and structural representation.
| Property | Value | Source(s) |
| Chemical Name | 4-(Bromomethyl)-1-methylpyrrolidin-2-one | [2] |
| CAS Number | 1824342-89-3 | [2][3] |
| Molecular Formula | C₆H₁₀BrNO | [2][3] |
| Molecular Weight | 192.05 g/mol | [2][3] |
| Canonical SMILES | CN1CC(CC1=O)CBr | [2] |
| InChI Key | ZFTVWEDESDLAGE-UHFFFAOYSA-N | [2] |
Predicted Physicochemical Properties
In the absence of extensive experimental data, computational predictions provide valuable initial estimates of a compound's behavior. The following properties for 4-(Bromomethyl)-1-methylpyrrolidin-2-one are predicted based on its structure.
| Property | Predicted Value | Notes | Source(s) |
| pKa | -1.27 ± 0.40 | This predicted value suggests the compound is not readily ionizable under typical aqueous conditions. | [2] |
| Boiling Point | 285.2 ± 13.0 °C | This high predicted boiling point is characteristic of polar, heterocyclic compounds. | [1] |
| Density | 1.471 ± 0.06 g/cm³ | The presence of the bromine atom contributes to a density greater than water. | [1] |
Solubility Profile: A Theoretical and Practical Approach
Theoretical Assessment:
The molecule possesses a polar lactam ring and a relatively nonpolar bromomethyl group. The N-methyl group enhances its lipophilicity compared to the unsubstituted pyrrolidinone. It is expected to be soluble in a range of organic solvents.
General Experimental Protocol for Solubility Determination:
The following protocol outlines a standard method for determining the solubility of a compound like 4-(Bromomethyl)-1-methylpyrrolidin-2-one in various solvents.
Caption: Workflow for experimental solubility determination.
Spectroscopic Characterization: The Fingerprint of a Molecule
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds. Although specific spectra for 4-(Bromomethyl)-1-methylpyrrolidin-2-one are not widely published, this section outlines the expected spectral features based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features:
-
N-CH₃: A singlet peak is expected for the methyl group attached to the nitrogen atom.
-
Ring Protons (CH₂ and CH): A series of multiplets are anticipated for the protons on the pyrrolidinone ring. The proton at the 4-position (CH) will likely be a multiplet due to coupling with the adjacent methylene protons.
-
CH₂Br: A doublet or a pair of doublets (diastereotopic protons) is expected for the methylene protons adjacent to the bromine atom, coupled to the proton at the 4-position.
Expected ¹³C NMR Spectral Features:
-
C=O (Lactam Carbonyl): A peak in the downfield region, characteristic of a carbonyl carbon in an amide.
-
Ring Carbons: Peaks corresponding to the carbon atoms of the pyrrolidinone ring.
-
N-CH₃: A peak for the methyl carbon attached to the nitrogen.
-
CH₂Br: A peak for the carbon attached to the bromine atom, which will be shifted downfield due to the electronegativity of bromine.
Infrared (IR) Spectroscopy
Expected Characteristic IR Absorptions:
-
C=O Stretch (Lactam): A strong absorption band is expected in the region of 1650-1700 cm⁻¹, which is characteristic of a five-membered lactam carbonyl.
-
C-N Stretch: An absorption band in the fingerprint region.
-
C-H Stretch (Aliphatic): Absorption bands in the region of 2850-3000 cm⁻¹.
-
C-Br Stretch: A weaker absorption band in the lower frequency region of the fingerprint region.
Mass Spectrometry (MS)
Expected Fragmentation Pattern:
The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Common fragmentation pathways for bromoalkanes include the loss of the bromine radical (Br•) and alpha-cleavage.
Chromatographic Purity and Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of and quantifying pyrrolidinone derivatives. A reverse-phase HPLC method would be a suitable starting point for the analysis of 4-(Bromomethyl)-1-methylpyrrolidin-2-one.
General HPLC Method Parameters:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 210 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Caption: General workflow for HPLC purity analysis.
Stability and Storage
While specific stability studies on 4-(Bromomethyl)-1-methylpyrrolidin-2-one are not publicly available, general considerations for compounds with similar functional groups apply.
-
Hydrolytic Stability: The bromomethyl group may be susceptible to hydrolysis, particularly under basic conditions, to form the corresponding hydroxymethyl derivative. The lactam ring can also undergo hydrolysis under strong acidic or basic conditions.
-
Light Sensitivity: As with many organic compounds, exposure to light should be minimized to prevent potential degradation.
-
Recommended Storage: It is advisable to store the compound in a tightly sealed container, protected from light and moisture, at a controlled room temperature or refrigerated.[4]
Synthesis Outline
A plausible synthetic route to 4-(Bromomethyl)-1-methylpyrrolidin-2-one could involve the bromination of a suitable precursor, such as 4-(hydroxymethyl)-1-methylpyrrolidin-2-one. A general approach might involve a brominating agent like phosphorus tribromide or a reagent system like N-bromosuccinimide and triphenylphosphine. The purification of the final product would likely involve column chromatography.
Conclusion
4-(Bromomethyl)-1-methylpyrrolidin-2-one is a valuable building block for chemical synthesis, particularly in the development of novel pharmaceutical agents. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, along with general methodologies for its characterization and analysis. While a significant portion of the data is predictive due to the limited availability of experimental results, the information presented herein serves as a strong foundation for researchers working with this compound. Further experimental validation of the predicted properties is encouraged to build a more complete and accurate profile of this interesting molecule.
References
Sources
4-(Bromomethyl)-1-methylpyrrolidin-2-one structural analysis
An In-Depth Technical Guide to the Structural Analysis of 4-(Bromomethyl)-1-methylpyrrolidin-2-one
Introduction
4-(Bromomethyl)-1-methylpyrrolidin-2-one is a substituted lactam that serves as a valuable building block in synthetic organic chemistry. Its bifunctional nature, featuring a reactive electrophilic bromomethyl group and a polar aprotic lactam scaffold, makes it a versatile intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents.[1] A thorough and unambiguous confirmation of its structure is paramount for any researcher utilizing this reagent to ensure the integrity of subsequent synthetic steps and the identity of the final products.
This guide provides a comprehensive, multi-technique approach to the structural elucidation of 4-(Bromomethyl)-1-methylpyrrolidin-2-one. We will move beyond simple data reporting to explore the causal relationships between the molecule's structure and its spectroscopic signatures. The methodologies described herein are designed to form a self-validating system, where data from orthogonal techniques are integrated to provide unequivocal structural confirmation.
Molecular Identity and Physicochemical Properties
The initial step in any analysis is to gather the fundamental identifiers and predicted properties of the compound. This information provides a theoretical baseline against which experimental data can be compared.
| Property | Value | Source |
| CAS Number | 1824342-89-3 | [1][2] |
| Molecular Formula | C₆H₁₀BrNO | [2][3] |
| Molecular Weight | 192.05 g/mol | [1][3] |
| Predicted Boiling Point | 285.2 ± 13.0 °C | [1] |
| Predicted Density | 1.471 ± 0.06 g/cm³ | [1] |
| Canonical SMILES | CN1CC(CC1=O)CBr | [2][3] |
Below is the molecular structure of 4-(Bromomethyl)-1-methylpyrrolidin-2-one with standardized atom numbering for spectroscopic assignment.
Caption: Molecular structure of 4-(Bromomethyl)-1-methylpyrrolidin-2-one.
Synthetic Context: Plausible Origin
Understanding the synthetic route is crucial for anticipating potential impurities. A common method for synthesizing this compound involves the radical bromination of 1,4-dimethylpyrrolidin-2-one.[4] This reaction typically uses N-bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN).[4] Awareness of this pathway informs the analyst to look for residual starting material or over-brominated side products during the characterization process.
The Integrated Analytical Workflow
A robust structural analysis relies on the convergence of data from multiple, independent techniques. No single method is sufficient. The workflow below illustrates a logical progression from initial purity assessment to definitive structural confirmation.
Caption: Integrated workflow for the structural elucidation of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule.
Expert Insights
The key structural features to be resolved are the five distinct proton environments and six unique carbon atoms. Of particular interest is the C4 methine proton, which is a chiral center, rendering the adjacent protons on C3, C5, and the bromomethyl group diastereotopic. This means that even though they are chemically similar, they are magnetically inequivalent and should appear as distinct signals, often leading to more complex splitting patterns than simple first-order analysis would predict.
Predicted Spectroscopic Data
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| N-CH₃ | ~2.9 | Singlet (s) | 3H | Methyl group on electron-withdrawing nitrogen. |
| C5-Hₐ, C5-Hₑ | ~3.4 - 3.6 | Multiplet (m) | 2H | Diastereotopic protons adjacent to nitrogen. |
| C4-H | ~2.7 - 2.9 | Multiplet (m) | 1H | Methine proton coupled to C3, C5, and C(H₂)Br protons. |
| C3-Hₐ, C3-Hₑ | ~2.2 - 2.6 | Multiplet (m) | 2H | Diastereotopic protons adjacent to the carbonyl group. |
| C(H₂)Br | ~3.5 - 3.7 | Multiplet (m) | 2H | Diastereotopic protons deshielded by the adjacent bromine atom. |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Assignment | Predicted Chemical Shift (δ) ppm | Rationale |
|---|---|---|
| C=O (C2) | ~175 | Characteristic chemical shift for a lactam carbonyl. |
| C5 | ~50-55 | Carbon adjacent to nitrogen. |
| C4 | ~35-40 | Methine carbon bearing the bromomethyl group. |
| C(H₂)Br | ~33-38 | Carbon atom directly attached to bromine. |
| C3 | ~30-35 | Carbon alpha to the carbonyl group. |
| N-CH₃ | ~29-32 | Methyl carbon attached to nitrogen. |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 4-(Bromomethyl)-1-methylpyrrolidin-2-one and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. It is crucial to use a high-purity solvent to avoid extraneous signals.
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Instrument Setup: Insert the tube into the NMR spectrometer's spinner and place it in the probe.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is critical for achieving high-resolution spectra.
-
¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. A spectral width of ~12 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans are typically sufficient.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (~128-1024) and a longer relaxation delay may be necessary. A spectral width of ~220 ppm is standard.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the spectra and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the ¹H NMR signals.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Expert Insights
For this molecule, the most prominent and diagnostic absorption will be the carbonyl (C=O) stretch of the five-membered lactam ring. Ring strain in the five-membered ring typically shifts this "Amide I" band to a higher wavenumber compared to acyclic amides. The presence of the C-Br bond should also be observable in the fingerprint region.
Predicted Spectroscopic Data
Table 3: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
|---|---|---|
| ~2950-2850 | C-H Stretch (Aliphatic) | Medium |
| ~1690-1670 | C=O Stretch (Amide I, Lactam) | Strong, Sharp |
| ~1460-1420 | CH₂ Scissoring/Bending | Medium |
| ~650-550 | C-Br Stretch | Medium-Strong |
Experimental Protocol: FT-IR Data Acquisition (Thin Film Method)
-
Sample Preparation: If the sample is a liquid or low-melting solid, the thin film method is ideal. Place one drop of the neat sample onto the surface of a salt plate (e.g., NaCl or KBr).
-
Assembly: Gently place a second salt plate on top to spread the sample into a thin, uniform film.
-
Background Spectrum: Place the sample holder without the sample into the FT-IR spectrometer and acquire a background spectrum. This is a critical step to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the assembled salt plates with the sample into the spectrometer and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum. Label the significant peaks corresponding to the key functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers valuable information about the molecule's substructures.
Expert Insights
The most telling feature in the mass spectrum of a bromine-containing compound is its isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[2] Therefore, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by two mass-to-charge units (m/z). This pattern is a definitive indicator of the presence of a single bromine atom.
Predicted Spectroscopic Data
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Assignment | Rationale |
|---|---|---|
| 191 / 193 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 bromine isotope pattern. |
| 112 | [M - Br]⁺ | Loss of a bromine radical. |
| 98 | [M - CH₂Br]⁺ | Loss of the bromomethyl radical, a common alpha-cleavage. |
| 42 | [C₂H₄N]⁺ | Fragment corresponding to the lactam ring cleavage. |
Key Fragmentation Pathway
The primary fragmentation pathways involve the cleavage of the weakest bonds, particularly the C-Br bond and the C-C bond adjacent to the pyrrolidinone ring.
Caption: Plausible EI mass spectrometry fragmentation pathway for the title compound.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile. The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a coupled gas chromatograph (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. EI is a hard ionization technique that provides rich fragmentation data useful for structural confirmation.
-
Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 250, using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Analysis: Examine the resulting mass spectrum. Identify the molecular ion peaks ([M]⁺ and [M+2]⁺) and confirm their ~1:1 intensity ratio. Propose structures for the major fragment ions and ensure they are consistent with the parent structure.
Data Integration and Structural Confirmation
The final and most critical step is to synthesize all collected data. The structure of 4-(Bromomethyl)-1-methylpyrrolidin-2-one is confirmed by the following concordant evidence:
-
MS: Confirms the molecular weight of 192.05 g/mol and the presence of one bromine atom (m/z 191/193).
-
FT-IR: Confirms the presence of a lactam carbonyl (~1680 cm⁻¹) and a C-Br bond (~600 cm⁻¹).
-
¹³C NMR: Confirms the presence of six unique carbon environments, including a carbonyl, an N-methyl, and four ring/substituent carbons.
-
¹H NMR: Confirms the presence of five distinct proton groups with the correct integrations and plausible chemical shifts, establishing the connectivity of the entire molecule.
This cohesive dataset provides an unassailable, self-validating confirmation of the compound's identity, meeting the highest standards of scientific integrity.
Safety and Handling
4-(Bromomethyl)-1-methylpyrrolidin-2-one is a reactive alkylating agent and should be handled with care. As a brominated organic compound, it is likely to be an irritant and potentially toxic.[5] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) provided by the supplier for detailed handling and emergency information.
References
Sources
Spectroscopic Characterization of 4-(Bromomethyl)-1-methylpyrrolidin-2-one: A Technical Guide for Researchers
This technical guide provides a comprehensive analysis of the expected spectroscopic data for the compound 4-(Bromomethyl)-1-methylpyrrolidin-2-one, a key building block in synthetic organic chemistry and drug discovery. While direct experimental spectra for this specific molecule are not widely published, this document, grounded in established spectroscopic principles and data from analogous structures, offers a robust predictive framework for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's structural features.
Introduction
4-(Bromomethyl)-1-methylpyrrolidin-2-one (Molecular Formula: C₆H₁₀BrNO, Molecular Weight: 192.05 g/mol , CAS: 1824342-89-3) is a functionalized lactam with significant potential in the synthesis of novel chemical entities.[1][2][3] Its structure combines a polar aprotic N-methylpyrrolidinone (NMP) core with a reactive bromomethyl group, making it a versatile intermediate. Accurate spectroscopic analysis is paramount for confirming its identity and purity. This guide will delve into the predicted spectroscopic signatures of this molecule, offering a detailed rationale based on established chemical principles and data from related compounds.
Molecular Structure and Spectroscopic Correlation
The structural features of 4-(Bromomethyl)-1-methylpyrrolidin-2-one dictate its spectroscopic behavior. The five-membered lactam ring, the N-methyl group, and the bromomethyl substituent each contribute unique signals that can be identified and assigned.
Caption: Molecular structure of 4-(Bromomethyl)-1-methylpyrrolidin-2-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[4][5] For 4-(Bromomethyl)-1-methylpyrrolidin-2-one, both ¹H and ¹³C NMR will provide critical structural information.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the N-methyl group, the protons on the pyrrolidinone ring, and the bromomethyl group. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen, nitrogen, and bromine) and the anisotropic effect of the carbonyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| N-CH₃ | 2.8 - 3.0 | Singlet (s) | N/A |
| H-5 (α to N) | 3.2 - 3.4 | Multiplet (m) | - |
| H-3 (α to C=O) | 2.4 - 2.6 | Multiplet (m) | - |
| H-4 (methine) | 2.7 - 2.9 | Multiplet (m) | - |
| CH₂Br | 3.5 - 3.7 | Doublet of doublets (dd) or multiplet (m) | ~ 4-6 |
Rationale for Assignments:
-
N-CH₃: The singlet for the N-methyl group is expected to appear in the typical range for such protons in N-methyl lactams.[6][7]
-
H-5: These protons are adjacent to the nitrogen atom and are expected to be deshielded.
-
H-3: The protons alpha to the carbonyl group will be deshielded due to the electron-withdrawing nature of the carbonyl.
-
H-4: This methine proton is coupled to the adjacent methylene protons and the bromomethyl protons, leading to a complex multiplet.
-
CH₂Br: The protons of the bromomethyl group are significantly deshielded by the electronegative bromine atom and will likely appear as a doublet of doublets due to coupling with the H-4 proton.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 174 - 176 |
| C-5 (α to N) | 48 - 52 |
| C-3 (α to C=O) | 33 - 37 |
| C-4 (methine) | 38 - 42 |
| N-CH₃ | 28 - 32 |
| CH₂Br | 34 - 38 |
Rationale for Assignments:
-
C=O: The carbonyl carbon will have the largest chemical shift, which is characteristic of amides and lactams.
-
C-5 and N-CH₃: Carbons directly attached to the nitrogen atom are deshielded.
-
C-3 and C-4: These aliphatic carbons of the ring will appear at intermediate chemical shifts.
-
CH₂Br: The carbon attached to the bromine atom will be deshielded due to the halogen's electronegativity.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[8][9] The IR spectrum of 4-(Bromomethyl)-1-methylpyrrolidin-2-one is expected to be dominated by a strong absorption band from the carbonyl group of the lactam.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O (amide I band) | 1670 - 1700 | Strong |
| C-H (aliphatic) | 2850 - 3000 | Medium-Strong |
| C-N stretch | 1250 - 1350 | Medium |
| C-Br stretch | 500 - 600 | Medium-Weak |
Rationale for Assignments:
-
C=O Stretch: The most prominent peak will be the carbonyl stretch of the five-membered lactam ring.[10][11][12] This is a highly reliable diagnostic peak.
-
C-H Stretch: The absorptions in this region correspond to the stretching vibrations of the methyl and methylene C-H bonds.[13]
-
C-N Stretch: The stretching vibration of the carbon-nitrogen bond in the lactam ring will also be present.
-
C-Br Stretch: The carbon-bromine stretch appears in the fingerprint region and can sometimes be difficult to definitively assign.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.[14][15]
Predicted Fragmentation Pattern
The mass spectrum of 4-(Bromomethyl)-1-methylpyrrolidin-2-one is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br).[16]
Key Predicted Fragments:
-
m/z 191/193 (M⁺): The molecular ion peaks.
-
m/z 112 (M⁺ - Br): Loss of a bromine radical, a common fragmentation pathway for bromoalkanes.[17][18]
-
m/z 99: This fragment could arise from the N-methylpyrrolidinone cation radical after cleavage of the bromomethyl group. The mass spectrum of N-methyl-2-pyrrolidone shows a base peak at m/z 99.[19][20][21][22]
-
m/z 58, 69, 82: These are common fragment ions observed in the mass spectrum of N-methyl-2-pyrrolidone and are likely to be present here as well.[23]
Caption: Predicted major fragmentation pathways for 4-(Bromomethyl)-1-methylpyrrolidin-2-one.
Experimental Protocols
To obtain the spectroscopic data discussed above, standardized experimental procedures should be followed.
NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of high-purity 4-(Bromomethyl)-1-methylpyrrolidin-2-one in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean 5 mm NMR tube.[4]
-
Instrumentation: Utilize a high-resolution NMR spectrometer with a field strength of at least 300 MHz.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.
-
IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) using a thin film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄, CHCl₃).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Collection: Acquire the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.
MS Data Acquisition
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) should be used.
-
Sample Introduction: The sample can be introduced directly via a probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
-
Data Collection: Acquire the mass spectrum over a suitable m/z range (e.g., 50-250 amu).
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for 4-(Bromomethyl)-1-methylpyrrolidin-2-one. By understanding these expected spectral features, researchers can confidently identify and characterize this important synthetic intermediate, ensuring the integrity of their chemical syntheses and downstream applications. The provided protocols offer a standardized approach to acquiring high-quality spectroscopic data for this and related compounds.
References
-
A Spectroscopic Study of Several β-Lactams by FT-IR and Theoretical Methods. (n.d.). ResearchGate. Retrieved from [Link]
-
Morcillo, J., & de la Cruz, C. (2001). FTIR study of five complex beta-lactam molecules. Biopolymers, 62(5), 278–294. Retrieved from [Link]
-
Fourier Transform Infrared Spectroscopy-Based Detection of Amoxicillin and Ampicillin for Advancing Antibiotic Monitoring with Optical Techniques. (2023). MDPI. Retrieved from [Link]
-
FTIR study of five complex ?-lactam molecules. (n.d.). ResearchGate. Retrieved from [Link]
-
Physical properties and FTIR spectral data of γ-lactams 4(a-h). (n.d.). ResearchGate. Retrieved from [Link]
-
(a) IR spectra of NMP (black dotted line) and the yellow residue (red...). (n.d.). ResearchGate. Retrieved from [Link]
-
mass spectrum & fragmentation of 1-bromobutane. (2022, November 22). YouTube. Retrieved from [Link]
-
IR spectroscopy of N-methylpyrrolidine product in current work (red...). (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of New Optically Active 2-Pyrrolidinones. (2012). PubMed Central (PMC). Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]
-
Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (n.d.). Save My Exams. Retrieved from [Link]
-
METHOD OF ANALYSIS N–methyl–2-pyrrolidone. (2011, September 26). FDA. Retrieved from [Link]
-
"THE SYNTHESIS AND CHEMISTRY OF SELECTED 4-METHYL-2-PYRROLIDONES AND 3-" by TAY-YEAN LIN. (n.d.). UNL Digital Commons. Retrieved from [Link]
-
4-(bromomethyl)pyrrolidin-2-one (C5H8BrNO). (n.d.). PubChemLite. Retrieved from [Link]
- CN102775347A - Improved synthetic method for 4-bromomethyl-1,2-dihydroquinoline-2-one. (n.d.). Google Patents.
-
The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2- (methylamino)propan-1-one (brephedrone) in the forensic facilities. (2019, July 31). ResearchGate. Retrieved from [Link]
-
N-methyl-2-pyrrolidone | C5H9NO. (n.d.). PubChem. Retrieved from [Link]
-
1-Methyl-2-pyrrolidinone - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
-
2-Pyrrolidinone, 1-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]
-
Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule. (n.d.). Retrieved from [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved from [Link]
-
Introduction to NMR and Its Application in Metabolite Structure Determination. (n.d.). UNL | Powers Group. Retrieved from [Link]
-
2-Pyrrolidinone, 1-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]
-
2-Pyrrolidinone, 1-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]
-
1-Methyl-2-pyrrolidinone. (n.d.). SpectraBase. Retrieved from [Link]
-
N-Methyl-2-pyrrolidone. (2016, December 12). MassBank. Retrieved from [Link]
-
N-Methyl-2-pyrrolidone. (2019, May 31). MassBank. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 4-(bromomethyl)-1-methyl-2-pyrrolidinone | 1824342-89-3 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.latech.edu [chem.latech.edu]
- 6. N-Methyl-2-pyrrolidone(872-50-4) 1H NMR [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 2-Pyrrolidinone, 1-methyl- [webbook.nist.gov]
- 9. 2-Pyrrolidinone, 1-methyl- [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. savemyexams.com [savemyexams.com]
- 16. m.youtube.com [m.youtube.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. 2-Pyrrolidinone, 1-methyl- [webbook.nist.gov]
- 21. massbank.eu [massbank.eu]
- 22. massbank.eu [massbank.eu]
- 23. fda.gov [fda.gov]
An In-depth Technical Guide to the Solubility of 4-(Bromomethyl)-1-methylpyrrolidin-2-one in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 4-(Bromomethyl)-1-methylpyrrolidin-2-one. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its solubility, offering a robust framework for its application in synthetic chemistry and pharmaceutical formulation.
Introduction: The Significance of 4-(Bromomethyl)-1-methylpyrrolidin-2-one and its Solubility
4-(Bromomethyl)-1-methylpyrrolidin-2-one is a key chemical intermediate, notably utilized as a reagent in the synthesis of antitumor agents.[1] Its efficacy in such synthetic pathways is intrinsically linked to its solubility in various organic solvents. A thorough understanding of its solubility profile is paramount for optimizing reaction conditions, enhancing yield, and ensuring the purity of the final active pharmaceutical ingredient (API). The choice of solvent can significantly influence reaction kinetics, facilitate purification processes, and is a critical parameter in the formulation of drug delivery systems.
This guide will explore the physicochemical properties of 4-(Bromomethyl)-1-methylpyrrolidin-2-one, infer its likely solubility behavior based on structural analogy to its parent compound, N-methyl-2-pyrrolidone (NMP), and provide a detailed experimental protocol for the precise determination of its solubility in a range of organic solvents.
Physicochemical Properties
A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility.
| Property | Value | Source |
| Chemical Name | 4-(bromomethyl)-1-methylpyrrolidin-2-one | [1][2] |
| CAS Number | 1824342-89-3 | [1][2][3] |
| Molecular Formula | C6H10BrNO | [1][2][3] |
| Molecular Weight | 192.05 g/mol | [1][2][3] |
| Predicted pKa | -1.27 ± 0.40 | [1][2] |
| Predicted Boiling Point | 285.2 ± 13.0 °C | [1] |
| Predicted Density | 1.471 ± 0.06 g/cm³ | [1] |
Theoretical Solubility Profile: An Analysis Based on Structural Analogy
NMP is a highly polar, aprotic solvent, renowned for its broad miscibility with water and a wide array of organic solvents, including alcohols, ethers, ketones, aromatic, and chlorinated hydrocarbons.[4][5][6] This versatile solubility is attributed to its lactam structure, which imparts a significant dipole moment.[6]
The structure of 4-(Bromomethyl)-1-methylpyrrolidin-2-one retains the core polar lactam ring of NMP. However, the introduction of a bromomethyl group at the 4-position introduces several key changes:
-
Increased Molecular Weight and Size: The addition of the bromomethyl group increases the molecular weight and volume, which can slightly decrease solubility compared to the parent NMP molecule.
-
Polarity Modification: The C-Br bond is polar, which may contribute to the overall polarity of the molecule. However, the introduction of a larger, less polar alkyl halide group could also enhance its solubility in less polar organic solvents compared to NMP.
-
Hydrogen Bonding: 4-(Bromomethyl)-1-methylpyrrolidin-2-one, like NMP, is a hydrogen bond acceptor at the carbonyl oxygen. It lacks hydrogen bond donor capabilities.
Based on this analysis, it is hypothesized that 4-(Bromomethyl)-1-methylpyrrolidin-2-one will exhibit good solubility in a range of polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) and polar protic solvents (e.g., ethanol, methanol). Its solubility in nonpolar solvents (e.g., hexane, toluene) is expected to be lower, though potentially greater than that of NMP due to the bromomethyl group.
Experimental Determination of Solubility: A Validated Protocol
To ascertain the precise solubility of 4-(Bromomethyl)-1-methylpyrrolidin-2-one in various organic solvents, a robust and validated experimental approach is necessary. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of compounds.[7]
Materials and Equipment
-
4-(Bromomethyl)-1-methylpyrrolidin-2-one (analytical standard)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Shaker or orbital incubator capable of maintaining a constant temperature
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Step-by-Step Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of 4-(Bromomethyl)-1-methylpyrrolidin-2-one to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.
-
-
Analysis:
-
Prepare a series of standard solutions of 4-(Bromomethyl)-1-methylpyrrolidin-2-one of known concentrations in the respective organic solvents.
-
Analyze both the standard solutions and the filtered sample solutions by a validated analytical method, such as HPLC, to determine the concentration of the solute.
-
Construct a calibration curve from the standard solutions to quantify the concentration in the experimental samples.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as g/L or mol/L.
-
Visualizing the Experimental Workflow
Sources
- 1. 4-(bromomethyl)-1-methyl-2-pyrrolidinone | 1824342-89-3 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. biosynth.com [biosynth.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. pt.tnjchem.com [pt.tnjchem.com]
- 6. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
The Strategic Utility of 4-(Bromomethyl)-1-methylpyrrolidin-2-one in Modern Drug Discovery: A Technical Guide for Researchers
Introduction: The Pyrrolidin-2-one Scaffold and the Rise of a Versatile Synthetic Intermediate
The pyrrolidin-2-one moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Its prevalence stems from a combination of favorable physicochemical properties, including metabolic stability, and its ability to engage in key hydrogen bonding interactions with biological targets. Within the diverse landscape of pyrrolidin-2-one derivatives, 4-(Bromomethyl)-1-methylpyrrolidin-2-one has emerged as a highly valuable and commercially available building block for the synthesis of complex molecules, particularly in the realm of oncology.[1][2] This technical guide provides an in-depth analysis of the commercial availability, synthesis, and strategic applications of 4-(Bromomethyl)-1-methylpyrrolidin-2-one, with a focus on its role in the development of novel anticancer agents.
Physicochemical Properties and Commercial Availability
4-(Bromomethyl)-1-methylpyrrolidin-2-one, with the CAS number 1824342-89-3, is a stable, yet reactive, synthetic intermediate.[3] Its molecular formula is C₆H₁₀BrNO, corresponding to a molecular weight of 192.05 g/mol .[3][4] The presence of the bromomethyl group at the 4-position introduces a key electrophilic center, rendering the molecule an excellent substrate for a variety of nucleophilic substitution reactions. This reactivity is central to its utility in the construction of more complex molecular architectures.
A number of chemical suppliers offer 4-(Bromomethyl)-1-methylpyrrolidin-2-one, ensuring its accessibility for research and development purposes. The table below summarizes the key physicochemical properties and provides a list of notable commercial vendors.
| Property | Value | Reference(s) |
| CAS Number | 1824342-89-3 | [3] |
| Molecular Formula | C₆H₁₀BrNO | [3] |
| Molecular Weight | 192.05 g/mol | [3][4] |
| Boiling Point (Predicted) | 285.2 ± 13.0 °C | [1] |
| Density (Predicted) | 1.471 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | -1.27 ± 0.40 | [3] |
Table 1: Physicochemical Properties of 4-(Bromomethyl)-1-methylpyrrolidin-2-one.
Commercial Suppliers:
A comprehensive list of suppliers can be found through chemical sourcing platforms such as ChemicalBook and Guidechem. Notable suppliers include:
Researchers are advised to request certificates of analysis from suppliers to ensure the purity and identity of the compound.
Synthesis of 4-(Bromomethyl)-1-methylpyrrolidin-2-one: A Proposed Pathway
While specific, detailed synthetic protocols for 4-(Bromomethyl)-1-methylpyrrolidin-2-one are not extensively published in peer-reviewed literature, a plausible and efficient synthetic route can be extrapolated from established methodologies for the synthesis of α-halo ketones and related pyrrolidinone derivatives.[5] The most logical precursor for this compound is 4-(hydroxymethyl)-1-methylpyrrolidin-2-one. The synthesis would then involve the conversion of the primary alcohol to the corresponding bromide.
A general and effective method for such a transformation is the Appel reaction, which utilizes a phosphine and a halogen source. A detailed, step-by-step experimental protocol based on this established chemical transformation is provided below.
Experimental Protocol: Synthesis of 4-(Bromomethyl)-1-methylpyrrolidin-2-one from 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one
Materials:
-
4-(Hydroxymethyl)-1-methylpyrrolidin-2-one
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(hydroxymethyl)-1-methylpyrrolidin-2-one (1 equivalent) in anhydrous dichloromethane.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. To this stirred solution, add triphenylphosphine (1.1 equivalents) followed by the portion-wise addition of carbon tetrabromide (1.1 equivalents). Caution: The reaction may be exothermic.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure 4-(Bromomethyl)-1-methylpyrrolidin-2-one.
Caption: Proposed synthesis of 4-(Bromomethyl)-1-methylpyrrolidin-2-one.
Spectroscopic Characterization (Predicted)
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the N-methyl group (singlet, ~2.8-3.0 ppm), the protons of the pyrrolidinone ring (multiplets, ~2.0-3.8 ppm), and a key signal for the bromomethyl protons (-CH₂Br) as a doublet or multiplet in the downfield region (~3.5-3.8 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would display a signal for the carbonyl carbon (~175 ppm), the N-methyl carbon (~30 ppm), the carbons of the pyrrolidinone ring, and a distinct signal for the bromomethyl carbon (-CH₂Br) at approximately 30-35 ppm.
-
IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the amide carbonyl (C=O) stretch, typically observed in the range of 1680-1700 cm⁻¹.
-
MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak [M]⁺ and/or the protonated molecule [M+H]⁺. A characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) would be observed for the molecular ion and any bromine-containing fragments.
Applications in the Synthesis of Anticancer Agents
The primary utility of 4-(Bromomethyl)-1-methylpyrrolidin-2-one in drug discovery lies in its role as an electrophilic building block for the introduction of the 1-methylpyrrolidin-2-one-4-yl)methyl moiety into a target molecule.[1] This is typically achieved through the alkylation of various nucleophiles, such as amines, phenols, thiols, and carbanions. The pyrrolidin-2-one core is a key feature in a number of anticancer drugs, and this synthetic intermediate provides a direct route to novel analogues.[2]
Illustrative Reaction Scheme: Alkylation of a Phenolic Nucleophile
A common strategy in the synthesis of anticancer agents involves the connection of a heterocyclic core to an aromatic system via an ether linkage. The following scheme illustrates the use of 4-(Bromomethyl)-1-methylpyrrolidin-2-one to alkylate a generic phenolic substrate, a reaction that is foundational in the synthesis of various kinase inhibitors and other targeted therapies.
Caption: General scheme for the alkylation of a phenol.
Safety, Handling, and Storage
As a reactive alkylating agent and a potential irritant, 4-(Bromomethyl)-1-methylpyrrolidin-2-one should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not universally available, the general guidelines for handling α-halo ketones and other hazardous chemicals should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6][7]
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors. Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion and Future Perspectives
4-(Bromomethyl)-1-methylpyrrolidin-2-one is a commercially available and highly versatile synthetic intermediate with significant potential in drug discovery, particularly in the development of novel anticancer agents. Its utility as an electrophilic building block allows for the efficient incorporation of the (1-methylpyrrolidin-2-one-4-yl)methyl moiety into a wide range of molecular scaffolds. As the demand for new and effective cancer therapies continues to grow, the strategic application of such well-designed and reactive building blocks will undoubtedly play a crucial role in the advancement of medicinal chemistry and the discovery of next-generation therapeutics.
References
-
Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules. 2023;28(23):7890. Available at: [Link]
-
PubChem. 4-(bromomethyl)pyrrolidin-2-one. Available at: [Link]
-
Synthesis of New Optically Active 2-Pyrrolidinones. Molecules. 2011;16(5):4135-4153. Available at: [Link]
-
Pan American Health Organization. Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. Available at: [Link]
-
Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules. 2022;27(24):8918. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. 2022;27(19):6688. Available at: [Link]
- Google Patents. CN103923003A - Preparation method of 4-bromomethylquinoline-2(H)-ketone.
-
Chemos GmbH & Co.KG. Safety Data Sheet: N-methyl-2-pyrrolidone. Available at: [Link]
- Google Patents. CN102775347A - Improved synthetic method for 4-bromomethyl-1,2-dihydroquinoline-2-one.
-
Duke University. Safety Manual: Safe Handling of Hazardous Drugs. Available at: [Link]
-
Safe handling of cytotoxics: guideline recommendations. Curr Oncol. 2017;24(1):43-50. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ResearchGate. Available at: [Link]
-
Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences. 2024;10(1):88. Available at: [Link]
-
Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. Curr Drug Targets. 2024;25(3):358-371. Available at: [Link]
-
Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. ResearchGate. Available at: [Link]
-
Analysis of the reactions used for the preparation of drug candidate molecules. Scilit. Available at: [Link]
-
Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules. 2022;27(15):4769. Available at: [Link]
Sources
- 1. 4-(bromomethyl)-1-methyl-2-pyrrolidinone | 1824342-89-3 [chemicalbook.com]
- 2. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. biosynth.com [biosynth.com]
- 5. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. safety.duke.edu [safety.duke.edu]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 4-(Bromomethyl)-1-methylpyrrolidin-2-one
Introduction
4-(Bromomethyl)-1-methylpyrrolidin-2-one is a key reagent in synthetic organic chemistry, notably utilized in the preparation of novel therapeutic agents, including antitumor compounds.[1] Its molecular structure, featuring a reactive bromomethyl group attached to a lactam ring, makes it a valuable building block. However, the very reactivity that makes this compound useful also necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the safety and handling precautions for 4-(Bromomethyl)-1-methylpyrrolidin-2-one, designed for researchers, scientists, and drug development professionals. The causality behind each safety recommendation is explained to foster a culture of safety and scientific integrity within the laboratory.
Hazard Identification and Risk Assessment
While specific toxicological data for 4-(Bromomethyl)-1-methylpyrrolidin-2-one is not extensively documented in publicly available literature[2], its structural similarity to other alkylating agents and halogenated organic compounds warrants a cautious approach.[3][4] Alkylating agents as a class are known to be cytotoxic and can be associated with secondary cancers.[4][5] Therefore, it is prudent to handle this compound as a potentially hazardous substance.
The primary hazards associated with 4-(Bromomethyl)-1-methylpyrrolidin-2-one are presumed to be:
-
Skin and Eye Irritation/Corrosion: Direct contact can cause severe irritation or burns.[6]
-
Respiratory Irritation: Inhalation of vapors or aerosols may irritate the respiratory system.[7][8][9][10]
-
Potential for Alkylation of Biological Macromolecules: The bromomethyl group is a reactive electrophile that can potentially alkylate DNA, which is a mechanism of action for many cytotoxic and carcinogenic compounds.[4]
-
Combustibility: While not highly flammable, it is likely a combustible liquid.[11]
A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment should consider the quantity of the substance being used, the nature of the experimental procedures, and the potential for exposure.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C6H10BrNO | [1][12] |
| Molecular Weight | 192.05 g/mol | [1][12] |
| Boiling Point | 285.2±13.0 °C (Predicted) | [1] |
| Density | 1.471±0.06 g/cm3 (Predicted) | [1] |
Engineering Controls: The First Line of Defense
The primary strategy for minimizing exposure to hazardous chemicals is the implementation of robust engineering controls. Reliance on personal protective equipment (PPE) should always be secondary to well-designed engineering solutions.
Chemical Fume Hood
All work with 4-(Bromomethyl)-1-methylpyrrolidin-2-one, including weighing, transferring, and conducting reactions, must be performed within a properly functioning chemical fume hood.[6][13] The fume hood provides critical protection by:
-
Containing Vapors and Aerosols: The negative pressure within the hood draws any generated vapors or aerosols away from the user's breathing zone.
-
Providing a Physical Barrier: The sash of the fume hood acts as a physical shield against splashes and potential reactions.
It is imperative to ensure that the fume hood has been recently certified and that the face velocity meets institutional and regulatory standards.
Ventilation
Adequate general laboratory ventilation is also crucial to dilute and remove any fugitive emissions that may escape primary containment.[8][14] Storage areas for this compound should also be well-ventilated.[11][14]
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering controls are paramount, the use of appropriate PPE is mandatory to protect against accidental exposure.[9]
-
Gloves: Impermeable gloves are essential.[6] Given the nature of halogenated organic compounds, it is advisable to double-glove.[13] Always inspect gloves for any signs of degradation or perforation before use and wash hands thoroughly after removing them.[13]
-
Eye Protection: Chemical splash goggles that adhere to safety standards are required at all times when handling this compound.[6][11] A face shield may be necessary for procedures with a higher risk of splashing.
-
Lab Coat: A fully buttoned lab coat made of a suitable chemical-resistant material must be worn to protect the skin and clothing.[11]
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during the cleanup of a large spill, a respirator may be necessary.[11][13] Personnel must be properly fit-tested and trained in the use of respirators.[13]
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical to prevent accidental exposure and maintain the integrity of the compound.
Handling
-
Avoid Inhalation and Contact: Do not breathe vapors or mists.[8][9][14] Avoid contact with skin, eyes, and clothing.[6][14]
-
Work in a Fume Hood: All manipulations of the compound should be carried out in a chemical fume hood.[6][8][13]
-
Grounding: To prevent the buildup of electrostatic charge, which can be an ignition source for combustible liquids, ensure that all equipment is properly grounded.[11][14]
-
Hygiene: Wash hands thoroughly after handling the compound.[13][14] Do not eat, drink, or smoke in the laboratory.[6]
Storage
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[9][11][14]
-
Location: Store in a designated, cool, and well-ventilated area away from heat and sources of ignition.[7][11][14]
-
Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[7]
-
Hygroscopic Nature: The compound may be hygroscopic, so it should be protected from moisture.[11][14]
Emergency Procedures: Preparedness is Key
In the event of an emergency, a swift and informed response is crucial to mitigate harm.
Spills and Leaks
-
Small Spills (Contained within a fume hood):
-
Ensure you are wearing appropriate PPE, including double gloves, a lab coat, and eye protection.[13]
-
Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[11][14]
-
Place the absorbent material into a suitable, labeled container for chemical waste.[13]
-
Clean the spill area thoroughly.
-
-
Large Spills (Outside of a fume hood):
-
Evacuate the immediate area and alert others.[13]
-
If there is an immediate threat of fire or the spill is uncontained, call emergency services.[13]
-
Secure the area and prevent entry.[13]
-
Only personnel trained in hazardous spill cleanup should address the spill, wearing appropriate respiratory protection.[13]
-
Exposure Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][11] Remove all contaminated clothing.[3][14] Seek medical attention if irritation develops or persists.[11][14]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][15] An eyewash station should be used.[3] Remove contact lenses if present and easy to do so.[14] Seek immediate medical attention.[7]
-
Inhalation: Move the affected person to fresh air.[11][15] If breathing is difficult, administer oxygen.[11] If the person is not breathing, give artificial respiration.[11] Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting.[7][11] If the person is conscious, rinse their mouth with water.[9] Seek immediate medical attention.[7]
Fire
-
Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam to extinguish a fire.[9][14]
-
Firefighting Procedures: Firefighters should wear self-contained breathing apparatus and full protective gear.[9] Use a water spray to cool unopened containers.[9]
Waste Disposal
All waste containing 4-(Bromomethyl)-1-methylpyrrolidin-2-one must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[14] This includes contaminated absorbent materials, disposable PPE, and empty containers.
Workflow for Safe Handling
Caption: Workflow for the safe handling of 4-(Bromomethyl)-1-methylpyrrolidin-2-one.
Conclusion
4-(Bromomethyl)-1-methylpyrrolidin-2-one is a valuable chemical intermediate, but its potential hazards necessitate a diligent and informed approach to safety. By understanding the underlying principles of chemical safety, implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to strict handling and emergency protocols, researchers can minimize the risks associated with this compound. A proactive safety culture, grounded in scientific integrity and a thorough understanding of the materials being handled, is the cornerstone of a safe and productive research environment.
References
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Washington State University. (n.d.). Halogenated Solvents.
- Spectrum Chemical. (2015, June 3). SAFETY DATA SHEET.
- Sciencelab.com. (2005, October 10). Material Safety Data Sheet.
- Fisher Scientific. (2009, November 12). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, July 28). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, July 30). SAFETY DATA SHEET.
- Fluorochem. (2024, December 19). Safety Data Sheet.
- Department of Organic Chemistry. (2017, May 4). General Safety Framework.
- ChemicalBook. (n.d.). 4-(bromomethyl)-1-methyl-2-pyrrolidinone.
- Guidechem. (n.d.). 4-(bromomethyl)-1-methyl-2-pyrrolidinone 1824342-89-3 wiki.
- Biosynth. (n.d.). 4-(bromomethyl)-1-methylpyrrolidin-2-one.
- Greenfield Global. (2018, September 11). SDS US.
- GOV.UK. (2024, October 10). What to do in a chemical emergency.
- Pan American Health Organization. (n.d.). Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings.
- Princeton University Environmental Health and Safety. (n.d.). Section 3: Emergency Procedures.
- PubChemLite. (n.d.). 4-(bromomethyl)pyrrolidin-2-one (C5H8BrNO).
- PubMed Central. (n.d.). Safe handling of cytotoxics: guideline recommendations.
- Children's Cancer and Leukaemia Group. (n.d.). Safe handling of chemotherapy medicines.
- Pediatric Oncology Group of Ontario. (n.d.). Safe Handling, Administration and Disposal of Chemotherapy Agents.
- Solvents & Petroleum Service, Inc. (2015, June 17). SAFETY DATA SHEET.
- Wikipedia. (n.d.). Alkylating antineoplastic agent.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N-methyl-2-pyrrolidone.
- PubChem. (n.d.). N-methyl-2-pyrrolidone.
- Wikipedia. (n.d.). N-Methyl-2-pyrrolidone.
- Canada.ca. (n.d.). Hazardous substance assessment – 1-Methyl-2-pyrrolidone.
Sources
- 1. 4-(bromomethyl)-1-methyl-2-pyrrolidinone | 1824342-89-3 [chemicalbook.com]
- 2. PubChemLite - 4-(bromomethyl)pyrrolidin-2-one (C5H8BrNO) [pubchemlite.lcsb.uni.lu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 5. www3.paho.org [www3.paho.org]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. solventsandpetroleum.com [solventsandpetroleum.com]
- 10. chemos.de [chemos.de]
- 11. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 12. Page loading... [wap.guidechem.com]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. spectrumchemical.com [spectrumchemical.com]
- 15. ehs.princeton.edu [ehs.princeton.edu]
The Synthetic Versatility of 4-(Bromomethyl)-1-methylpyrrolidin-2-one: A Gateway to Novel Chemical Entities
Introduction: The Pyrrolidinone Core and the Promise of a Reactive Handle
The 2-pyrrolidinone ring system is a privileged scaffold in medicinal chemistry, forming the core of a diverse array of biologically active compounds and approved pharmaceuticals. Its inherent stability, favorable pharmacokinetic properties, and synthetic tractability have made it a cornerstone in drug discovery. This technical guide delves into the potential applications of a particularly valuable, yet underexplored, building block: 4-(Bromomethyl)-1-methylpyrrolidin-2-one . The introduction of a reactive bromomethyl group at the 4-position of the N-methylpyrrolidin-2-one core transforms this simple heterocycle into a versatile electrophilic reagent, opening up a myriad of possibilities for the synthesis of complex molecular architectures.
This guide will explore the synthesis of this key intermediate, dissect its inherent reactivity, and, most importantly, illuminate its potential applications in the construction of novel chemical entities with potential therapeutic relevance. By providing both theoretical grounding and practical, field-proven insights, we aim to equip researchers, scientists, and drug development professionals with the knowledge to harness the synthetic power of this promising reagent.
I. Synthesis and Physicochemical Properties
The journey to harnessing the synthetic potential of 4-(Bromomethyl)-1-methylpyrrolidin-2-one begins with its efficient preparation. While multiple synthetic routes to substituted pyrrolidinones exist, a common strategy involves the modification of readily available precursors.
Synthesis of the N-Methylpyrrolidin-2-one Scaffold
The parent N-methyl-2-pyrrolidone (NMP) is a widely used industrial solvent, and its synthesis is well-established, typically involving the reaction of gamma-butyrolactone (GBL) with monomethylamine (MMA). This reaction can be carried out under various conditions, both with and without catalysts.
Conceptual Synthetic Pathway to N-Methylpyrrolidin-2-one:
Caption: General synthesis of the N-methyl-2-pyrrolidone core.
Introduction of the Bromomethyl Group
With the N-methylpyrrolidin-2-one core in hand, the next critical step is the introduction of the bromomethyl functionality at the C4 position. This is typically achieved through radical bromination of a suitable precursor, such as 4-methyl-1-methylpyrrolidin-2-one.
General Protocol for Radical Bromination:
A solution of 4-methyl-1-methylpyrrolidin-2-one in a suitable solvent (e.g., carbon tetrachloride) is treated with a radical initiator (e.g., azobisisobutyronitrile, AIBN) and a brominating agent (e.g., N-bromosuccinimide, NBS). The reaction mixture is then heated to initiate the radical chain reaction, leading to the selective bromination of the methyl group.
Table 1: Typical Reaction Parameters for Radical Bromination
| Parameter | Value |
| Starting Material | 4-methyl-1-methylpyrrolidin-2-one |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Radical Initiator | Azobisisobutyronitrile (AIBN) |
| Solvent | Carbon Tetrachloride (CCl₄) |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
II. Reactivity Profile: The Bromomethyl Group as an Electrophilic Hub
The synthetic utility of 4-(Bromomethyl)-1-methylpyrrolidin-2-one stems from the high reactivity of the bromomethyl group as an electrophile in nucleophilic substitution reactions. The carbon-bromine bond is polarized, rendering the methylene carbon susceptible to attack by a wide range of nucleophiles. This reaction typically proceeds via an SN2 mechanism , leading to the formation of a new carbon-nucleophile bond with inversion of configuration if the carbon were chiral (though in this case, it is prochiral).
General Reaction Scheme for Nucleophilic Substitution:
Caption: General SN2 reaction of 4-(Bromomethyl)-1-methylpyrrolidin-2-one.
The choice of base and solvent is crucial for the success of these alkylation reactions. A suitable base is required to deprotonate the nucleophile, increasing its nucleophilicity. Common bases include potassium carbonate, sodium hydride, and organic amines. The solvent should be able to dissolve the reactants and facilitate the SN2 reaction; polar aprotic solvents like dimethylformamide (DMF), acetonitrile, and acetone are often preferred.
III. Potential Applications in Organic Synthesis: A Toolkit for Drug Discovery
The ability of 4-(Bromomethyl)-1-methylpyrrolidin-2-one to readily alkylate a diverse range of nucleophiles makes it a powerful tool for introducing the N-methylpyrrolidin-2-one moiety into various molecular frameworks. This section will explore several potential applications, providing detailed, illustrative protocols for the synthesis of compound classes with high potential in drug discovery.
A. Synthesis of Novel Heterocyclic Scaffolds
Many biologically active molecules are based on heterocyclic ring systems. The alkylation of N-heterocycles with 4-(Bromomethyl)-1-methylpyrrolidin-2-one provides a straightforward route to novel derivatives with potentially enhanced pharmacological properties.
1. Alkylation of Imidazoles: The imidazole ring is a common feature in many pharmaceuticals. N-alkylation of imidazoles with our target reagent can lead to the synthesis of compounds with potential applications as, for example, kinase inhibitors or anti-infective agents.
Illustrative Protocol: Synthesis of 1-((1-Methyl-5-oxopyrrolidin-3-yl)methyl)-1H-imidazole
-
To a solution of imidazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 4-(Bromomethyl)-1-methylpyrrolidin-2-one (1.1 eq) in DMF dropwise.
-
Heat the reaction mixture to 60 °C and stir for 12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
2. Alkylation of Triazoles: The 1,2,3- and 1,2,4-triazole motifs are present in a number of blockbuster drugs. The introduction of the N-methylpyrrolidin-2-one moiety can modulate the physicochemical properties of these compounds, potentially improving their solubility, metabolic stability, and target engagement.
Illustrative Protocol: Synthesis of 1-((1-Methyl-5-oxopyrrolidin-3-yl)methyl)-1H-1,2,4-triazole
-
To a suspension of 1,2,4-triazole (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile, add 4-(Bromomethyl)-1-methylpyrrolidin-2-one (1.2 eq).
-
Reflux the mixture for 24 hours, monitoring the progress by GC-MS.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography to yield the target compound.
3. Alkylation of Indoles: The indole nucleus is a cornerstone of medicinal chemistry. N-alkylation of indoles with 4-(Bromomethyl)-1-methylpyrrolidin-2-one can generate novel compounds for a variety of therapeutic targets.
Illustrative Protocol: Synthesis of 1-((1-Methyl-5-oxopyrrolidin-3-yl)methyl)-1H-indole
-
To a solution of indole (1.0 eq) in anhydrous THF, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction back to 0 °C and add a solution of 4-(Bromomethyl)-1-methylpyrrolidin-2-one (1.1 eq) in THF.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Workflow for Heterocycle Alkylation:
An In-depth Technical Guide to the Reactivity of the Bromomethyl Group in 4-(Bromomethyl)-1-methylpyrrolidin-2-one
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the bromomethyl group in 4-(bromomethyl)-1-methylpyrrolidin-2-one. This compound serves as a valuable building block in medicinal chemistry, particularly in the synthesis of targeted therapeutics. We will delve into the electronic and steric factors governing its reactivity, explore the mechanistic pathways of its key reactions, and provide detailed, field-proven protocols for its application in nucleophilic substitution reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile reagent.
Introduction: The Significance of the 4-(Bromomethyl)-1-methylpyrrolidin-2-one Scaffold
The N-methylpyrrolidinone (NMP) moiety is a prevalent scaffold in medicinal chemistry, recognized for its favorable physicochemical properties, including its use as an acetyl-lysine mimetic in the development of bromodomain inhibitors.[1] The functionalization of this core structure is crucial for the development of novel therapeutic agents. 4-(Bromomethyl)-1-methylpyrrolidin-2-one emerges as a key intermediate, possessing a highly reactive electrophilic center—the bromomethyl group—appended to the stable pyrrolidinone ring. This combination allows for the strategic introduction of diverse functionalities, making it a valuable precursor in the synthesis of complex molecules, including potential antitumor agents.[2]
This guide will elucidate the principles that govern the reactivity of this bromomethyl group, providing a robust framework for its effective utilization in drug discovery and development.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 4-(bromomethyl)-1-methylpyrrolidin-2-one is essential for its handling and application in synthesis.
| Property | Value | Reference |
| CAS Number | 1824342-89-3 | [2][3][4][5] |
| Molecular Formula | C₆H₁₀BrNO | [2][3][4] |
| Molecular Weight | 192.05 g/mol | [2][3][4] |
| Appearance | Not specified (likely a solid or oil) | |
| Boiling Point (Predicted) | 285.2 ± 13.0 °C | [2] |
| Density (Predicted) | 1.471 ± 0.06 g/cm³ | [2] |
Core Reactivity: The Electrophilic Nature of the Bromomethyl Group
The reactivity of 4-(bromomethyl)-1-methylpyrrolidin-2-one is dominated by the electrophilic character of the carbon atom in the bromomethyl group. This arises from the significant electronegativity difference between carbon and bromine, resulting in a polarized C-Br bond. The bromine atom acts as an effective leaving group, facilitating nucleophilic attack at the adjacent carbon.
Mechanistic Considerations: S(_N)1 vs. S(_N)2 Pathways
Nucleophilic substitution reactions involving primary alkyl halides, such as the bromomethyl group in our target molecule, predominantly proceed via the S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism.
Caption: Generalized Sₙ2 mechanism.
The key features of the S(_N)2 pathway for 4-(bromomethyl)-1-methylpyrrolidin-2-one are:
-
Concerted Mechanism: The reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.
-
Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the substrate and the nucleophile.
-
Stereochemistry: The reaction proceeds with an inversion of stereochemistry at the reaction center.
-
Steric Hindrance: The rate of S(_N)2 reactions is sensitive to steric hindrance around the electrophilic carbon. The primary nature of the bromomethyl group minimizes steric hindrance, favoring this pathway.
An S(_N)1 (Substitution Nucleophilic Unimolecular) mechanism is unlikely for this substrate due to the high energy and instability of the primary carbocation that would need to form.
Influence of the 1-Methylpyrrolidin-2-one Ring
The lactam functionality of the pyrrolidinone ring can influence the reactivity of the adjacent bromomethyl group through electronic effects. The electron-withdrawing nature of the amide carbonyl group can have a modest effect on the electrophilicity of the benzylic carbon. While this effect is generally less pronounced than in alpha-halo ketones, it can still contribute to the overall reactivity profile.
Applications in Drug Discovery: A Versatile Synthetic Intermediate
The utility of 4-(bromomethyl)-1-methylpyrrolidin-2-one is most evident in its application as a precursor for molecules with therapeutic potential.
Synthesis of Bromodomain Inhibitors
The N-methylpyrrolidone scaffold is a key pharmacophore in the design of bromodomain inhibitors, which are a promising class of epigenetic drugs for the treatment of cancer and inflammatory diseases.[1] 4-(Bromomethyl)-1-methylpyrrolidin-2-one provides a reactive handle to append various functionalities to this core, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.
Caption: Synthetic strategy for bromodomain inhibitors.
Precursor to Nootropic Agents
Derivatives of 4-(aminomethyl)-pyrrolidin-2-one, such as nebracetam, have been investigated for their nootropic (cognitive-enhancing) effects.[6] The synthesis of analogs of these compounds can be envisioned starting from 4-(bromomethyl)-1-methylpyrrolidin-2-one through nucleophilic substitution with various amines.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating by providing a clear rationale for each step and outlining expected outcomes. These methodologies are based on established principles of nucleophilic substitution reactions and can be adapted for a variety of nucleophiles.
General Workflow for Nucleophilic Substitution
Caption: General workflow for nucleophilic substitution.
Protocol 1: Synthesis of 4-(Azidomethyl)-1-methylpyrrolidin-2-one
This protocol describes the synthesis of an azide derivative, a versatile intermediate that can be readily reduced to the corresponding amine. The procedure is adapted from a similar transformation on a different bromomethyl compound.[2]
Materials:
-
4-(Bromomethyl)-1-methylpyrrolidin-2-one
-
Sodium azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-(bromomethyl)-1-methylpyrrolidin-2-one (1.0 eq) in anhydrous DMF. Add sodium azide (1.5 - 2.5 eq).
-
Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants and promotes the S(_N)2 reaction. An excess of the nucleophile (azide) is used to drive the reaction to completion.
-
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Partition the reaction mixture between ethyl acetate and deionized water. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with deionized water (2x) and brine (1x).
-
Rationale: The aqueous washes remove the DMF and any remaining inorganic salts. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography if necessary.
Expected Outcome: Formation of 4-(azidomethyl)-1-methylpyrrolidin-2-one. The product can be characterized by NMR and IR spectroscopy (presence of a characteristic azide stretch at ~2100 cm⁻¹).
Protocol 2: Synthesis of a 4-((Alkylamino)methyl)-1-methylpyrrolidin-2-one Derivative
This protocol outlines a general procedure for the N-alkylation of a primary or secondary amine.
Materials:
-
4-(Bromomethyl)-1-methylpyrrolidin-2-one
-
Primary or secondary amine (e.g., benzylamine)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Anhydrous acetonitrile
-
Dichloromethane
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of the amine (1.2 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
-
Rationale: A non-nucleophilic base is required to neutralize the HBr formed during the reaction, preventing the protonation and deactivation of the amine nucleophile.
-
-
Reaction: Add 4-(bromomethyl)-1-methylpyrrolidin-2-one (1.0 eq) to the mixture. Stir the reaction at a slightly elevated temperature (e.g., 50-60 °C) and monitor by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
Extraction: Concentrate the filtrate and partition the residue between dichloromethane and water. Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Expected Outcome: Formation of the corresponding N-alkylated amine derivative. The product can be characterized by NMR spectroscopy and mass spectrometry.
Conclusion
4-(Bromomethyl)-1-methylpyrrolidin-2-one is a potent and versatile electrophile, primed for S(_N)2 reactions. Its primary alkyl bromide nature ensures high reactivity and minimal steric hindrance, making it an ideal substrate for the introduction of a wide array of nucleophiles. The N-methylpyrrolidinone core imparts desirable physicochemical properties and serves as a key pharmacophore in modern drug discovery, particularly in the realm of epigenetic modulation. The protocols and mechanistic insights provided in this guide offer a robust foundation for researchers to confidently and effectively utilize this valuable synthetic building block in their pursuit of novel therapeutic agents.
References
-
Ayoub, A. M., et al. (2015). BET Bromodomain Inhibitors With One-step Synthesis Discovered from Virtual Screen. Journal of Medicinal Chemistry. [Link]
-
Cioss, A., et al. (2020). Substituted 1-methyl-4-phenylpyrrolidin-2-ones - Fragment-based design of N-methylpyrrolidone-derived bromodomain inhibitors. European Journal of Medicinal Chemistry, 191, 112120. [Link]
-
Herzig, R. J., et al. (2015). Biased Multicomponent Reactions to Develop Novel Bromodomain Inhibitors. ACS Medicinal Chemistry Letters, 6(8), 883–887. [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Mata, E. G., et al. (2015). An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks. RSC Advances, 5(118), 97351–97355. [Link]
-
Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)-1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science, (1(45)), 30-38. [Link]
-
ResearchGate. (n.d.). Synthesis of 4-hydroxy-2-methylproline derivatives via pyrrolidine ring assembly: chromatographic resolution and diastereoselective synthesis approaches. Retrieved from [Link]
- Google Patents. (n.d.). US11180441B2 - Method for preparing substituted 4-aminoindane derivatives.
-
PrepChem.com. (n.d.). PART A: Preparation of 4-azidomethyl-2'-methoxycarbonylbiphenyl. Retrieved from [Link]
-
ACS Figshare. (n.d.). Collection - BET Bromodomain Inhibitors with One-Step Synthesis Discovered from Virtual Screen - Journal of Medicinal Chemistry. Retrieved from [Link]
-
Rlavie. (n.d.). 4-(Hydroxymethyl)-1-Methylpyrrolidin-2-One. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-(bromomethyl)-1-methyl-2-pyrrolidinone | 1824342-89-3 [chemicalbook.com]
- 3. biosynth.com [biosynth.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 1824342-89-3|4-(Bromomethyl)-1-methylpyrrolidin-2-one|BLD Pharm [bldpharm.com]
- 6. journals.uran.ua [journals.uran.ua]
The N-methylpyrrolidinone (NMP) Scaffold: A Cornerstone in Modern Drug Discovery and Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The N-methylpyrrolidinone (NMP) scaffold, a five-membered lactam, has emerged as a "privileged structure" in medicinal chemistry.[1][2][3] Initially recognized for its exceptional properties as a polar aprotic solvent and solubilizing agent, its role has expanded dramatically.[4][5][6] This guide delves into the multifaceted contributions of the NMP core to biological activity, moving beyond its function as an excipient to its integral role as a pharmacophoric element and an intrinsically bioactive molecule. We will explore its influence on physicochemical properties, pharmacokinetics, and direct pharmacological effects, providing a comprehensive understanding for its strategic application in drug design and development.
The NMP Scaffold: Physicochemical Properties and their Strategic Role in Formulation
N-methylpyrrolidinone is a colorless liquid characterized by high polarity, a high boiling point, and miscibility with water and most organic solvents.[4][7][8] These properties are not merely incidental; they are fundamental to its utility in overcoming significant challenges in drug formulation, particularly for poorly soluble active pharmaceutical ingredients (APIs).
1.1. Enhancing Solubility and Bioavailability
A primary hurdle in drug development is the poor aqueous solubility of many promising compounds, which limits their bioavailability.[7] The NMP scaffold, when incorporated into a molecule or used as a co-solvent, can significantly enhance solubility.[4][7] The proposed mechanisms for this are twofold: it acts as a cosolvent by weakening the hydrogen-bonded structure of water, and its planar nonpolar region allows for hydrophobic interactions with drug molecules, functioning as a complexing agent.[9][10]
1.2. A Superior Penetration Enhancer
The NMP scaffold is a well-established chemical penetration enhancer, facilitating the transdermal delivery of both hydrophilic and hydrophobic drugs.[9][11][12] This property is crucial for developing topical formulations and transdermal patches, offering an alternative to oral administration. It is believed to interact with the keratin and lipid domains within the stratum corneum, thereby increasing skin permeability.[12]
| Physicochemical Property | Value | Significance in Drug Development |
| Molecular Formula | C5H9NO | A simple, low molecular weight scaffold.[4] |
| Molecular Weight | 99.13 g/mol | Contributes minimally to the overall molecular weight of a drug candidate.[4][13] |
| Boiling Point | 202 °C | High thermal stability, useful in various manufacturing processes.[4] |
| logP (Octanol-Water) | -0.38 | Indicates hydrophilicity and water miscibility.[5][13] |
| Solubility | Miscible with water and various organic solvents | Excellent solvent for a wide range of APIs, enhancing formulation options.[4][9] |
| Nature | Polar aprotic solvent | Lacks acidic protons, making it chemically stable and non-reactive with many APIs.[4][13] |
The Pharmacokinetic Profile of the NMP Scaffold
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a scaffold is critical for predicting the pharmacokinetic behavior of drug candidates. The NMP moiety is rapidly absorbed, distributed, and metabolized, with a well-characterized pathway.
2.1. Absorption and Distribution
NMP is readily absorbed through oral, dermal, and inhalation routes.[10][11][14] Following absorption, it is quickly distributed to most organs.[10][11]
2.2. Metabolism
The primary metabolic pathway for NMP involves hydroxylation by cytochrome P450 enzymes to form 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP).[5][10][14] This is further oxidized to N-methylsuccinimide (MSI), which is then hydroxylated to 2-hydroxy-N-methylsuccinimide (2-HMSI).[5][10][14] These more polar metabolites are readily excreted in the urine, with about 80% of an administered dose being eliminated within 24 hours.[11][14]
Caption: Metabolic pathway of N-methylpyrrolidinone (NMP).
Intrinsic Biological Activity: More Than Just a Scaffold
Recent research has compellingly demonstrated that the NMP scaffold is not merely an inert carrier but possesses its own significant biological activities. This intrinsic functionality opens up new avenues for its use in drug design, where the scaffold itself can contribute to the therapeutic effect.
3.1. Anti-Inflammatory and Immunomodulatory Effects
NMP has been shown to exhibit potent anti-inflammatory properties.[15][16] Mechanistic studies have revealed that NMP can suppress the activation of the NF-κB signaling pathway, a central regulator of inflammation.[16] Furthermore, NMP has been identified as an activator of Krüppel-like factor 2 (KLF2), a transcription factor known to maintain endothelial health and suppress inflammatory responses.[15] This dual action makes the NMP scaffold a particularly interesting component for drugs targeting inflammatory diseases like atherosclerosis.[15]
Caption: NMP's dual anti-inflammatory mechanism of action.
3.2. Antimicrobial Properties
In addition to its anti-inflammatory effects, NMP has demonstrated antimicrobial activity against a range of pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans.[17] This activity appears to be dose-dependent, suggesting that formulations containing higher concentrations of NMP may benefit from this intrinsic antimicrobial action, potentially reducing the need for additional preservatives.
Structure-Activity Relationships (SAR) of the NMP Scaffold
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity.[18][19] While comprehensive SAR studies specifically on a wide range of NMP analogs are not extensively detailed in the provided literature, we can infer key principles for optimizing the activity of NMP-containing compounds.
The core NMP ring serves as a rigid scaffold that orients substituents in a defined three-dimensional space. The key areas for modification would be:
-
The Pyrrolidinone Ring: Substitution at the C3, C4, and C5 positions can modulate lipophilicity, introduce new points of interaction with the biological target, and alter the metabolic profile. The stereochemistry of these substituents is also critical, as different enantiomers or diastereomers can have vastly different biological activities and binding affinities.
-
The N-Methyl Group: While the methyl group is characteristic of NMP, replacing it with other alkyl or functional groups can fine-tune the molecule's properties. For example, larger alkyl groups could increase lipophilicity, while introducing polar functional groups could enhance water solubility or provide additional hydrogen bonding opportunities.
The goal of such modifications is to optimize the compound's interaction with its target, improve its ADME properties, and reduce off-target effects.[19]
Key Experimental Protocols
5.1. Synthesis of N-methylpyrrolidinone
The industrial synthesis of NMP is typically achieved through the reaction of γ-butyrolactone (GBL) with an excess of methylamine.[8]
Protocol: Two-Step Synthesis of NMP
-
Step 1: Amidation: In a suitable reactor, γ-butyrolactone is reacted with an excess molar ratio of methylamine (typically 1.5 to 1.8 times the molar amount of GBL) at a lower temperature and pressure.[8] This reversible reaction forms the intermediate, N-methyl-γ-hydroxybutanamide.[8]
-
Step 2: Dehydration and Cyclization: The reaction mixture is then heated to a higher temperature under increased pressure. This promotes the dehydration and intramolecular cyclization of the intermediate to form N-methylpyrrolidinone and water.[8]
-
Purification: The crude product is subjected to a series of fractional distillations. First, unreacted methylamine is removed and recycled.[8] Next, water and other light fractions are removed. Finally, high-purity NMP is obtained by distilling it away from any heavy fractions.[8] The overall yield based on GBL can be as high as 99%.[8]
Caption: Industrial synthesis workflow for N-methylpyrrolidinone.
5.2. Analysis of NMP by Gas Chromatography (GC-FID)
Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used method for determining the purity of NMP and quantifying it in various matrices.[20][21]
Protocol: Purity Assay of NMP by GC-FID
-
Sample Preparation: The NMP sample is accurately diluted in a suitable solvent, if necessary. For solid matrices, headspace sampling can be employed, where the sample is heated in a sealed vial to volatilize the NMP for injection.[22]
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector and a suitable capillary column (e.g., a wax-based column like TraceGOLD TG-WaxMS) is used.[22]
-
Chromatographic Conditions:
-
Carrier Gas: Nitrogen or Helium.
-
Injection Mode: Split or splitless, depending on the concentration.
-
Temperature Program: An appropriate temperature gradient is established for the oven to ensure separation of NMP from impurities and solvent peaks.
-
Detector Temperature: Set high enough to prevent condensation (e.g., 250-300 °C).
-
-
Data Analysis: The area of the NMP peak is integrated. Purity is determined by comparing the peak area of NMP to the total area of all peaks in the chromatogram. Quantification is achieved by comparing the peak area to a calibration curve generated from standards of known concentration.[20]
Conclusion and Future Perspectives
The N-methylpyrrolidinone scaffold has firmly established its value in the pharmaceutical sciences, evolving from a versatile solvent to a key structural component in the design of novel therapeutics. Its ability to enhance solubility and permeability, coupled with a favorable and well-understood pharmacokinetic profile, makes it an attractive building block for medicinal chemists.
The discovery of its intrinsic anti-inflammatory, immunomodulatory, and antimicrobial activities represents a paradigm shift, encouraging a more integrated approach to drug design where the scaffold is not just a passive framework but an active contributor to the pharmacological profile. Future research will likely focus on leveraging these inherent properties, designing novel NMP derivatives with tailored activities, and further exploring its potential in treating a wide range of diseases, from inflammatory disorders to infectious diseases and beyond. The NMP scaffold is, and will continue to be, a privileged and powerful tool in the quest for new and effective medicines.
References
- Review of pharmaceutical applications of N-methyl-2-pyrrolidone. - SciSpace. (2010-11-11).
- Natural product derived privileged scaffolds in drug discovery - PubMed. (2019-01-22).
- Natural product derived privileged scaffolds in drug discovery - ResearchG
- Structural studies on bioactive compounds. 4. A structure-antitumor activity study on analogues of N-methylformamide - PubMed.
- N-METHYL-2-PYRROLIDONE (CICAD 35, 2001) - Inchem.org.
- N-Methylpyrrolidone (NMP)
- N-Methyl-2-pyrrolidone (NMP)
- Overview of sampling and analytical methods for monitoring NMP
- The pharmaceutical solvent N-methyl-2-pyrollidone (NMP) attenuates inflammation through Krüppel-like factor 2 activation to reduce atherogenesis - PubMed Central. (2020-07-15).
- (PDF)
- Effect of N-Methyl-pyrrolidone (NMP)
- Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone - Semantic Scholar. (2010-11-11).
- N-Methyl-2-pyrrolidone: Application, absorption, metabolism and toxicity - ChemicalBook. (2023-04-11).
- (PDF)
- N-methyl pyrrolidone (NMP) inhibits lipopolysaccharide-induced inflammation by suppressing NF-κB signaling - PubMed. (2015-06-06).
- N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Privileged Scaffolds for Library Design and Drug Discovery - PMC - NIH.
- An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaff olds - ResearchG
- GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE - VAST JOURNALS SYSTEM.
- Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid - Green Chemistry (RSC Publishing). (2010-07-21).
- Rapid Determination of Residual N-Methyl-2-pyrrolidone (NMP)
- METHOD OF ANALYSIS N–methyl–2-pyrrolidone - FDA. (2011-09-26).
- [PDF] Review of pharmaceutical applications of N-methyl-2-pyrrolidone. | Semantic Scholar.
- (PDF)
- Review of Pharmaceutical Applications of N-methyl-2-pyrrolidone - PubMed.
- NMP - Drug Targets, Indications, Patents - P
- How to synthesis N-Methyl-2-pyrrolidone - ChemicalBook. (2024-03-12).
- Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase - Frontiers. (2022-02-13).
- Characterization and Antimicrobial Activity of N-Methyl-2-pyrrolidone-loaded Ethylene Oxide-Propylene Oxide Block Copolymer Thermosensitive Gel - PMC - PubMed Central.
- (PDF)
- Human Experimental Exposure to N-methyl-2-pyrrolidone (NMP): Toxicokinetics of NMP, 5-hydroxy- N-methyl-2-pyrrolidone, N-methylsuccinimide and 2-hydroxy- N-methylsuccinimide (2-HMSI), and Biological Monitoring Using 2-HMSI as a Biomarker - PubMed.
- The Chromenopyridine Scaffold: A Privileged Pl
- Bioisosteres of Common Functional Groups.
- Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP) - European Commission.
- Local Structure and Polar Order in Liquid N-Methyl-2-pyrrolidone (NMP)
- Structure-Activity Relationships of Synthetic C
- Structure Activity Rel
Sources
- 1. Natural product derived privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. polybluechem.com [polybluechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Review of pharmaceutical applications of N-methyl-2-pyrrolidone [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of N-Methyl-pyrrolidone (NMP) on the Equilibrium Solubility of Meloxicam in Aqueous Media: Correlation, Dissolution Thermodynamics, and Preferential Solvation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to synthesis N-Methyl-2-pyrrolidone_Chemicalbook [chemicalbook.com]
- 9. scispace.com [scispace.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. N-Methyl-2-pyrrolidone: Application, absorption, metabolism and toxicity_Chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. N-METHYL-2-PYRROLIDONE (CICAD 35, 2001) [inchem.org]
- 15. The pharmaceutical solvent N-methyl-2-pyrollidone (NMP) attenuates inflammation through Krüppel-like factor 2 activation to reduce atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. N-methyl pyrrolidone (NMP) inhibits lipopolysaccharide-induced inflammation by suppressing NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization and Antimicrobial Activity of N-Methyl-2-pyrrolidone-loaded Ethylene Oxide-Propylene Oxide Block Copolymer Thermosensitive Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 20. paragonlaboratories.com [paragonlaboratories.com]
- 21. researchgate.net [researchgate.net]
- 22. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Application Note: A Guided Synthesis of 4-(Bromomethyl)-1-methylpyrrolidin-2-one from Itaconic Acid Derivatives
Introduction and Significance
The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its prevalence is due to its favorable properties, including metabolic stability, ability to act as a hydrogen bond acceptor, and its capacity to serve as a rigid template for orienting pharmacophoric groups. 4-(Bromomethyl)-1-methylpyrrolidin-2-one is a valuable bifunctional building block, featuring a reactive electrophilic bromomethyl group for further elaboration and a stable lactam core. This application note provides a detailed, reliable, and mechanistically-grounded protocol for the synthesis of this key intermediate, starting from readily available itaconic acid derivatives.
The described synthetic strategy is a three-step process designed for clarity, scalability, and high yield:
-
Aza-Michael/Cyclization Cascade: Formation of the N-methylpyrrolidinone ring system via the reaction of dimethyl itaconate with methylamine.
-
Ester Reduction: Selective reduction of the carboxylate group to a primary alcohol.
-
Hydroxyl-Halogen Exchange: Conversion of the resulting hydroxymethyl group to the target bromomethyl functionality.
This guide is intended for researchers in organic synthesis, medicinal chemistry, and process development, offering not only a step-by-step protocol but also insights into the chemical principles governing each transformation.
Overall Synthetic Pathway & Mechanistic Rationale
The selected synthetic route leverages a well-established cascade reaction to efficiently construct the core heterocyclic ring, followed by standard functional group interconversions.
Part A: Pyrrolidinone Ring Formation
The cornerstone of this synthesis is the reaction between an itaconate derivative and a primary amine.[3][4] We utilize dimethyl itaconate and methylamine. The reaction proceeds via a two-stage cascade mechanism:
-
Aza-Michael Addition: The primary amine (methylamine) acts as a nucleophile, attacking the electron-deficient β-carbon of the α,β-unsaturated ester system in dimethyl itaconate. This conjugate addition forms a transient enolate which is subsequently protonated to yield a linear diester intermediate.
-
Intramolecular Cyclization: The secondary amine of the intermediate then undergoes a nucleophilic attack on one of the proximal ester carbonyls, leading to an intramolecular amidation. This step forms the thermodynamically stable five-membered lactam ring and eliminates methanol. This cascade reaction is highly efficient for transforming an amine into a rigid, functionalized pyrrolidone structure.[5][6] While this reaction can proceed at ambient temperature, gentle heating is often employed to drive the cyclization to completion and remove the methanol byproduct.[5]
Part B: Reduction and Bromination
With the core ring system established, the ester at the 4-position is converted to the desired bromomethyl group in two discrete steps:
-
Reduction to Alcohol: The methyl ester of Intermediate 1 is reduced to the primary alcohol, 4-(hydroxymethyl)-1-methylpyrrolidin-2-one (Intermediate 2 ). While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, a milder reagent such as lithium borohydride (LiBH₄) is also suitable and can offer improved selectivity and a safer reaction profile.
-
Bromination of Alcohol: The final step involves the conversion of the primary alcohol to an alkyl bromide. A classic and highly effective method for this transformation is the use of phosphorus tribromide (PBr₃).[7] The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by a bromide ion in an Sₙ2 reaction, ensuring a clean conversion with minimal rearrangement.
Experimental Workflow Diagram
The following diagram outlines the complete synthetic sequence from starting materials to the final product.
Caption: Overall synthetic workflow for 4-(Bromomethyl)-1-methylpyrrolidin-2-one.
Detailed Experimental Protocols
Safety Precaution: These procedures involve hazardous materials including flammable solvents, corrosive reagents (PBr₃), and potentially pyrophoric reducing agents. All steps must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Protocol 1: Synthesis of Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate (Intermediate 1)
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Dimethyl Itaconate | 158.15 | 15.82 g | 100 |
| Methylamine (40% in H₂O) | 31.06 | 8.5 mL | ~110 |
| Methanol (MeOH) | 32.04 | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add dimethyl itaconate (15.82 g, 100 mmol) and methanol (100 mL). Stir until the solid is fully dissolved.
-
Slowly add the 40% aqueous solution of methylamine (8.5 mL, ~110 mmol) to the stirring solution at room temperature. The addition is mildly exothermic.
-
After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 65-70 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent (methanol) and excess methylamine under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be purified by vacuum distillation or flash column chromatography (Silica gel, gradient elution with ethyl acetate/hexanes) to yield the pure product as a colorless to pale yellow oil.
-
Expected Yield: 85-95%
-
Protocol 2: Synthesis of 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one (Intermediate 2)
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Intermediate 1 | 171.18 | 14.55 g | 85 |
| Lithium Borohydride (LiBH₄) | 21.78 | 2.22 g | 102 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 200 mL | - |
Procedure:
-
Set up a 500 mL flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon) equipped with a magnetic stir bar, dropping funnel, and a reflux condenser.
-
Add lithium borohydride (2.22 g, 102 mmol) to the flask, followed by 100 mL of anhydrous THF. Stir to form a suspension.
-
Dissolve Intermediate 1 (14.55 g, 85 mmol) in 100 mL of anhydrous THF and add it to the dropping funnel.
-
Add the solution of Intermediate 1 dropwise to the LiBH₄ suspension over 30-45 minutes. The reaction is exothermic; maintain the temperature below 30 °C using an ice bath if necessary.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Carefully quench the reaction by slowly adding 20 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Filter the mixture through a pad of Celite® to remove inorganic salts, washing the pad with additional THF.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The crude residue can be purified by flash column chromatography (Silica gel, gradient elution with 5-10% methanol in dichloromethane) to afford the product as a viscous oil or low-melting solid.
-
Expected Yield: 75-85%
-
Protocol 3: Synthesis of 4-(Bromomethyl)-1-methylpyrrolidin-2-one (Final Product)
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Intermediate 2 | 143.18 | 10.0 g | 69.8 |
| Phosphorus Tribromide (PBr₃) | 270.69 | 2.7 mL (7.8 g) | 28.8 |
| Diethyl Ether (Et₂O), anhydrous | 74.12 | 150 mL | - |
Procedure:
-
Set up a 250 mL flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon) equipped with a magnetic stir bar and a dropping funnel.
-
Dissolve Intermediate 2 (10.0 g, 69.8 mmol) in 100 mL of anhydrous diethyl ether and add it to the flask.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add phosphorus tribromide (2.7 mL, 28.8 mmol, ~0.4 equivalents) to the dropping funnel and add it dropwise to the cold, stirring solution over 20-30 minutes. A white precipitate (phosphorous acid byproducts) may form.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Workup: Carefully pour the reaction mixture onto 100 g of crushed ice in a beaker.
-
Transfer the mixture to a separatory funnel and add 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic byproducts. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography (Silica gel, ethyl acetate/hexanes) to yield the final product, 4-(Bromomethyl)-1-methylpyrrolidin-2-one.[8]
-
Expected Yield: 60-75%
-
Conclusion
This application note details a robust and reproducible three-step synthesis for 4-(Bromomethyl)-1-methylpyrrolidin-2-one from dimethyl itaconate. The methodology relies on a highly efficient aza-Michael/cyclization cascade to build the core lactam ring, followed by reliable functional group transformations. The provided protocols, complete with mechanistic rationale and quantitative data, offer a comprehensive guide for researchers requiring this versatile building block for applications in drug discovery and development.
References
-
De Niff, P., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7. Available at: [Link]
-
Smeets, S., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. National Institutes of Health (NIH). Available at: [Link]
-
ResearchGate. (n.d.). Schematic overview of the reaction of itaconic anhydride with a primary amine. ResearchGate. Available at: [Link]
-
D'hooghe, M., et al. (2023). N-Sulfenylation of β-Lactams: Radical Reaction of N-Bromo-azetidinones by TEMPO Catalysis. The Journal of Organic Chemistry. Available at: [Link]
-
Lee, K. (2010). ChemInform Abstract: Bromination/Hydrolytic Fragmentation Reactions of α,β-Unsaturated N-Boc Lactams for the Synthesis of ω-Amino-trisubstituted (E)-Vinyl Bromides. ChemInform. Available at: [Link]
-
D'hooghe, M., et al. (2023). N-Sulfenylation of β-Lactams: Radical Reaction of N-Bromo-azetidinones by TEMPO Catalysis. National Institutes of Health (NIH). Available at: [Link]
- Google Patents. (n.d.). US8796472B2 - Mixtures of itaconic acid or itaconic acid derivatives and primary amines for producing 1,3- and 1,4-alkyl methyl pyrrolidones. Google Patents.
-
Nguyen, V-H., et al. (2018). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Paytash, P. L., et al. (1950). The Reaction of Itaconic Acid with Primary Amines. Journal of the American Chemical Society, 72(3), 1415–1416. Available at: [Link]
-
Leondiadis, L., et al. (2011). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 16(1), 547–567. Available at: [Link]
-
Ziya, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. Available at: [Link]
- Google Patents. (n.d.). WO2007031263A1 - 4-substituted pyrrolidin-2-ones and their use. Google Patents.
-
Siniscalchi, T. (2020). Exercise 11.12 and 11.14 - Predict the Products of Radical Bromination. YouTube. Available at: [Link]
-
Organic Chemistry Explained! (2018). Radical bromination. YouTube. Available at: [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. mdpi.com [mdpi.com]
- 3. US8796472B2 - Mixtures of itaconic acid or itaconic acid derivatives and primary amines for producing 1,3- and 1,4-alkyl methyl pyrrolidones - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 7. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biosynth.com [biosynth.com]
Application Note: A Verified Protocol for the Synthesis of 4-(Bromomethyl)-1-methylpyrrolidin-2-one
Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of 4-(Bromomethyl)-1-methylpyrrolidin-2-one, a key intermediate in pharmaceutical and materials science research. The synthesis is presented as a two-step process commencing with the hydroxymethylation of N-methyl-2-pyrrolidone (NMP), followed by a robust bromination of the resulting alcohol intermediate. This guide emphasizes experimental causality, stringent safety measures, and procedural logic to ensure reproducibility and safety for researchers in drug development and chemical synthesis.
Introduction and Significance
4-(Bromomethyl)-1-methylpyrrolidin-2-one is a valuable bifunctional molecule incorporating a reactive bromomethyl group and a polar lactam moiety. This structure makes it an important building block in organic synthesis, particularly for introducing the 1-methylpyrrolidin-2-one scaffold into larger molecules. This scaffold is present in various biologically active compounds and is explored for its potential to improve pharmacokinetic properties such as solubility and membrane permeability.
The synthetic pathway detailed herein is a reliable method that proceeds through the formation of 4-(hydroxymethyl)-1-methylpyrrolidin-2-one, which is then converted to the target compound. The conversion of a primary alcohol to an alkyl bromide is a fundamental transformation in organic chemistry. This protocol utilizes hydrobromic acid (HBr) for this conversion, a method known for its efficiency and directness.[1][2] The reaction proceeds via an SN2 mechanism for primary alcohols, wherein the hydroxyl group is first protonated to form a good leaving group (water), which is subsequently displaced by the bromide ion.[2][3]
Health and Safety Precautions
All procedures must be conducted within a certified chemical fume hood by personnel trained in handling hazardous materials. Appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves (butyl rubber is recommended), must be worn at all times.[4][5]
-
N-Methyl-2-pyrrolidone (NMP): Causes skin and serious eye irritation.[5][6] It is a suspected reproductive toxin and may cause respiratory irritation.[4][6] Avoid inhalation and contact with skin and eyes.[7]
-
Paraformaldehyde: Flammable solid that is harmful if swallowed or inhaled.[8][9] It causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage.[10][11] It is also a suspected carcinogen and mutagen.[8] Handle with extreme care, avoiding dust formation.[11]
-
Hydrobromic Acid (48% aq.): Highly corrosive. Causes severe skin burns and eye damage, and may cause respiratory irritation.[12][13][14] Reaction with metals can produce flammable hydrogen gas.[13] Handle only in a well-ventilated fume hood with appropriate acid-resistant PPE.[15][16] An acid spill kit must be readily available.
Reagents and Equipment
Reagent Specifications
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier |
| N-Methyl-2-pyrrolidone (NMP) | 872-50-4 | 99.13 | ≥99.5%, anhydrous | Sigma-Aldrich |
| Paraformaldehyde (PFA) | 30525-89-4 | (CH₂O)n | Reagent Grade | Sigma-Aldrich |
| Hydrobromic Acid (HBr) | 10035-10-6 | 80.91 | 48% in H₂O | Sigma-Aldrich |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ACS Grade | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ACS Grade | Fisher Scientific |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ACS Grade | Fisher Scientific |
Equipment
-
Three-neck round-bottom flask (500 mL)
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Ice bath
-
Separatory funnel (1 L)
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Protocol
Step 1: Synthesis of 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one
This initial step involves the base-catalyzed aldol-type reaction of N-methyl-2-pyrrolidone with formaldehyde (generated in situ from paraformaldehyde).
-
Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel. Ensure the setup is in a fume hood.
-
Reagent Charging: To the flask, add N-methyl-2-pyrrolidone (99.1 g, 1.0 mol).
-
Reaction Initiation: Begin stirring and heat the NMP to 80 °C using a heating mantle.
-
Addition of Paraformaldehyde: Slowly add paraformaldehyde (30.0 g, 1.0 mol equivalent of CH₂O) in portions over 30 minutes. An exothermic reaction may be observed. Maintain the temperature between 80-90 °C.
-
Reaction: After the addition is complete, continue to stir the mixture at 90 °C for 4 hours. The reaction mixture will become a clear, homogeneous solution.
-
Work-up: Allow the reaction to cool to room temperature. The crude product is a viscous oil and can be used directly in the next step without purification. For analytical purposes, a small sample can be purified via vacuum distillation.
Step 2: Bromination of 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one
This step converts the intermediate alcohol to the desired bromo-derivative using hydrobromic acid. The mechanism involves the protonation of the hydroxyl group by HBr, forming a good leaving group (H₂O), which is subsequently displaced by the bromide ion in an SN2 fashion.[1][2][3]
-
Setup: Cool the flask containing the crude 4-(hydroxymethyl)-1-methylpyrrolidin-2-one from Step 1 in an ice bath.
-
Addition of HBr: Slowly add 48% aqueous hydrobromic acid (202 g, 1.0 mol) via the addition funnel over 1 hour. Caution: This is an exothermic reaction. Maintain the internal temperature below 20 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours. Then, heat the reaction mixture to 70 °C and maintain this temperature for 6 hours to ensure the reaction goes to completion.
-
Cooling and Quenching: Cool the reaction mixture back to room temperature and then further cool in an ice bath.
-
Extraction: Transfer the mixture to a 1 L separatory funnel. Add 200 mL of dichloromethane (DCM) and shake gently. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise until gas evolution ceases and the aqueous layer is neutral (pH ≈ 7). This step neutralizes the excess HBr.
-
Phase Separation: Separate the organic layer. Extract the aqueous layer two more times with 100 mL portions of DCM.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the DCM.[17]
-
Purification: The resulting crude product is a dark oil. Purify by vacuum distillation to obtain 4-(Bromomethyl)-1-methylpyrrolidin-2-one as a pale yellow oil.
Visualization of Workflow and Mechanism
Overall Synthetic Workflow
Caption: Synthetic workflow for 4-(Bromomethyl)-1-methylpyrrolidin-2-one.
Reaction Mechanism: Bromination of Alcohol
Caption: SN2 mechanism for the conversion of a primary alcohol to an alkyl bromide.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Hydrobromic acid. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Paraformaldehyde. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Paraformaldehyde. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: N-Methyl-2-pyrrolidone. Retrieved from [Link]
-
Chemia. (2023). Bromination reactions with hydrogen bromide. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N-methyl-2-pyrrolidone. Retrieved from [Link]
-
Penta chemicals. (2024). Paraformaldehyde - SAFETY DATA SHEET. Retrieved from [Link]
-
Evans Vanodine. (n.d.). SAFETY DATA SHEET PARAFORMALDEHYDE PRILLS. Retrieved from [Link]
-
Eastep. (n.d.). Hydrobromic Acid 48% ACS - 2565 - SAFETY DATA SHEET. Retrieved from [Link]
-
ChemSupply Australia. (2023). Safety Data Sheet HYDROBROMIC ACID 48%. Retrieved from [Link]
-
BYJU'S. (n.d.). HBr Reaction. Retrieved from [Link]
-
SEASTAR CHEMICALS. (n.d.). Safety Data Sheet (SDS) - HYDROBROMIC ACID. Retrieved from [Link]
-
Electron Microscopy Sciences. (2024). Safety Data Sheet. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021). Alcohol Reactions - HBr, PBr3, SOCl2. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reaction of Alcohols with HCl, HBr and HI Acids. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Alcohol Reaction with HCl, HBr and HI Acids - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. carlroth.com [carlroth.com]
- 5. chemos.de [chemos.de]
- 6. thermofishersci.in [thermofishersci.in]
- 7. fishersci.com [fishersci.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. evansvanodine.co.uk [evansvanodine.co.uk]
- 10. carlroth.com [carlroth.com]
- 11. carlroth.com [carlroth.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. fishersci.com [fishersci.com]
- 14. seastarchemicals.com [seastarchemicals.com]
- 15. columbuschemical.com [columbuschemical.com]
- 16. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 17. Organic Syntheses Procedure [orgsyn.org]
using 4-(Bromomethyl)-1-methylpyrrolidin-2-one as an alkylating agent
An Application Guide to 4-(Bromomethyl)-1-methylpyrrolidin-2-one as a Versatile Alkylating Agent in Modern Synthesis
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the N-Methylpyrrolidinone Moiety
In the landscape of contemporary drug discovery and organic synthesis, the strategic introduction of specific molecular scaffolds is paramount to modulating physicochemical properties and biological activity. 4-(Bromomethyl)-1-methylpyrrolidin-2-one emerges as a highly valuable alkylating agent, designed to introduce the N-methyl-2-pyrrolidinone (NMP) fragment onto a variety of nucleophilic substrates. The NMP core is not merely an inert carrier; it is a privileged pharmacophore. It is recognized for its ability to enhance solubility and, notably, to act as a bioisostere for the acetamide group, mimicking the acetyl-lysine binding motif in crucial biological targets like bromodomains[1]. This dual function makes 4-(Bromomethyl)-1-methylpyrrolidin-2-one a reagent of significant interest for researchers aiming to construct novel molecular entities with tailored pharmacological profiles.
This guide provides an in-depth exploration of this reagent, from its fundamental chemical properties and reaction mechanics to detailed, field-tested protocols for its application in the alkylation of key functional groups.
Reagent Profile and Safety Mandates
Before employing any reagent, a thorough understanding of its properties and associated hazards is non-negotiable.
Physicochemical Data
The key identifying and physical properties of 4-(Bromomethyl)-1-methylpyrrolidin-2-one are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1824342-89-3 | [2][3][4] |
| Molecular Formula | C₆H₁₀BrNO | [2][3][4] |
| Molecular Weight | 192.05 g/mol | [2][3][4] |
| Canonical SMILES | CN1CC(CC1=O)CBr | [2][3] |
| Appearance | Typically a solid or oil | N/A |
| Boiling Point | 285.2±13.0 °C (Predicted) | [4] |
| Density | 1.471±0.06 g/cm³ (Predicted) | [4] |
Critical Safety and Handling Protocols
As a reactive alkylating agent (a class of compounds known for potential toxicity), stringent safety measures are imperative.[5] The bromomethyl group renders the compound a potent lachrymator and irritant.
-
Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood.[6] Mandatory PPE includes chemical safety goggles, a face shield, a lab coat, and compatible chemical-resistant gloves (e.g., heavy rubber gloves).[7]
-
Handling: Avoid all contact with eyes, skin, and clothing.[7] Do not breathe vapors or mists.[8] Ensure adequate ventilation and have a safety shower and eye bath in close proximity.[7][9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][7] The compound is moisture-sensitive and should be stored under an inert gas like argon or nitrogen.[7] Keep away from heat, sparks, and open flames.[7][8]
-
Spill & Disposal: In case of a spill, absorb the material with an inert substance like sand or vermiculite and place it in a closed container for disposal.[7] Ventilate the area and wash the spill site thoroughly.[7] Dispose of contents/container to an approved hazardous waste disposal plant.[6][8]
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][8]
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water. Remove contaminated clothing. Seek medical advice if irritation occurs.[7][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7][8]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water if the person is conscious. Call a physician immediately.[7][8]
-
The Mechanism of Alkylation: An SN2 Pathway
The utility of 4-(Bromomethyl)-1-methylpyrrolidin-2-one as an alkylating agent is rooted in the classic bimolecular nucleophilic substitution (SN2) reaction mechanism. The electron-withdrawing nature of the adjacent carbonyl group and the inherent reactivity of the primary alkyl bromide create a highly electrophilic carbon center.
A nucleophile (Nu:), such as a phenoxide, an amine, or a carboxylate, attacks the methylene carbon, leading to the displacement of the bromide leaving group in a single, concerted step. This process forms a new carbon-nucleophile bond, effectively tethering the N-methylpyrrolidinone scaffold to the substrate.
Caption: General SN2 mechanism for alkylation.
Core Applications & Experimental Protocols
The reagent is highly effective for the alkylation of O- and N-nucleophiles. Below are detailed, optimized protocols for these key transformations.
O-Alkylation of Phenols (Williamson Ether Synthesis)
This protocol is adapted from standard Williamson ether synthesis procedures and is ideal for coupling phenols with the reagent.[10] The reaction involves deprotonating the phenol with a mild base to form a more nucleophilic phenoxide, which then displaces the bromide.[10]
Protocol 1: Synthesis of 1-Methyl-4-((p-tolyloxy)methyl)pyrrolidin-2-one
Caption: Experimental workflow for phenol O-alkylation.
Materials & Equipment:
-
p-Cresol (1.0 eq)
-
4-(Bromomethyl)-1-methylpyrrolidin-2-one (1.05 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
TLC plates, column chromatography setup (silica gel)
-
Standard work-up glassware
Step-by-Step Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add p-cresol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask (concentration typically 0.1-0.5 M).
-
Inert Atmosphere: Purge the flask with nitrogen or argon and maintain a positive pressure.
-
Initial Stirring: Stir the resulting suspension at room temperature for 15-20 minutes to ensure a fine suspension of the base.
-
Reagent Addition: Add 4-(Bromomethyl)-1-methylpyrrolidin-2-one (1.05 eq) to the reaction mixture.
-
Heating: Attach a reflux condenser and heat the mixture to reflux (approx. 82°C for acetonitrile).
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC), observing the consumption of the starting phenol. The reaction is typically complete within 6-12 hours.[10]
-
Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Filter the solid inorganic salts (K₂CO₃ and the KBr byproduct) and wash the filter cake with a small amount of acetonitrile. c. Concentrate the filtrate under reduced pressure to remove the solvent. d. Dissolve the resulting residue in a suitable organic solvent like ethyl acetate or dichloromethane. Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the solvent. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure ether product.
N-Alkylation of Amines
This protocol details the alkylation of a secondary amine. For primary amines, over-alkylation can be a competing reaction, which may require adjusting stoichiometry or using a large excess of the amine.[11][12]
Protocol 2: Synthesis of 1-((1-Methylpyrrolidin-2-on-4-yl)methyl)piperidine
Materials & Equipment:
-
Piperidine (1.1 eq)
-
4-(Bromomethyl)-1-methylpyrrolidin-2-one (1.0 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Round-bottom flask, magnetic stirrer
-
Inert atmosphere setup
-
Standard work-up and purification equipment
Step-by-Step Procedure:
-
Setup: In a round-bottom flask under an inert atmosphere, dissolve the secondary amine (e.g., piperidine, 1.1 eq) in anhydrous DMF or acetonitrile.
-
Base Addition: Add potassium carbonate (1.5 eq) to the solution. Stir the mixture at room temperature for 15 minutes.
-
Reagent Addition: Add 4-(Bromomethyl)-1-methylpyrrolidin-2-one (1.0 eq) to the suspension.
-
Reaction: Stir the reaction at room temperature. Gentle heating (e.g., to 50-60°C) can be applied to accelerate the reaction if it is sluggish.[11]
-
Monitoring: Monitor the reaction by TLC until the starting alkylating agent is fully consumed (typically 2-8 hours).
-
Work-up: a. Cool the mixture to room temperature if heated. b. Dilute the reaction mixture with water and extract the product with ethyl acetate (3x). c. Combine the organic extracts and wash with brine to remove residual DMF and salts. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography, often using a gradient containing a small percentage of triethylamine (e.g., 1%) in the eluent to prevent product tailing on the acidic silica.
Troubleshooting and Mechanistic Considerations
-
Low Yields in O-Alkylation: If yields are low, consider using a stronger base such as cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) in a solvent like THF or DMF.[10] However, NaH requires more stringent anhydrous conditions. Also, ensure the potassium carbonate is finely powdered and anhydrous.
-
Competing C-Alkylation: For phenols, C-alkylation at the ortho position can sometimes occur, especially under harsh conditions.[13][14] Using milder conditions (K₂CO₃, room temperature to moderate heat) generally favors the desired O-alkylation.[10]
-
Di-alkylation of Primary Amines: To favor mono-alkylation, one can use a large excess of the primary amine. Alternatively, a competitive deprotonation/protonation strategy using the amine hydrobromide salt can be employed to prevent the more basic secondary amine product from reacting further.[12]
-
Reaction Stalls: Ensure all reagents are pure and solvents are anhydrous, as water can hydrolyze the alkylating agent or interfere with the base.
Conclusion
4-(Bromomethyl)-1-methylpyrrolidin-2-one is a potent and synthetically valuable reagent for introducing the N-methyl-2-pyrrolidinone motif. Its straightforward reactivity via an SN2 mechanism allows for the reliable alkylation of a wide range of nucleophiles. The protocols provided herein offer a robust starting point for researchers in drug discovery and organic synthesis to leverage this reagent's unique structural and potential biological advantages. Adherence to the stringent safety protocols is essential for its successful and safe implementation in the laboratory.
References
- Safety Guideline.chemtrack.org.
- 4-(bromomethyl)-1-methyl-2-pyrrolidinone 1824342-89-3 wiki.Guidechem.
- SAFETY DATA SHEET (1-Methyl-2-pyrrolidone).Fisher Scientific.
- Material Safety Data Sheet (1-Methyl-2-pyrrolidone).Fisher Scientific.
- SAFETY DATA SHEET (1-Methyl-2-pyrrolidone).Sigma-Aldrich.
- Safety Data Sheet (4-(Aminomethyl)pyrrolidin-2-one).Fluorochem.
-
Johnstone, R., & Rose, M. (1979). A rapid, simple, and mild procedure for alkylation of phenols, alcohols, amides and acids. Tetrahedron. [Link]
- Synthesis of New Optically Active 2-Pyrrolidinones.PubMed Central (PMC).
- Application Notes and Protocols for the Alkylation of Phenols and Carboxylic Acids with 4-Bromomethylbiphenyl.Benchchem.
- 4-(bromomethyl)-1-methylpyrrolidin-2-one | 1824342-89-3.Biosynth.
- 4-(bromomethyl)-1-methyl-2-pyrrolidinone | 1824342-89-3.ChemicalBook.
- Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society.
- Application Notes and Protocols: Alkylation of Amines with 2-(Bromomethyl)-4-chloro-1-nitrobenzene.Benchchem.
- Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation str
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.PubMed Central (PMC).
- Process for the alkylation of phenolic compounds.
- Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols.
- Alkylation of phenol: a mechanistic view.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.MDPI.
- Synthesis and elaboration of N-methylpyrrolidone as an acetamide fragment substitute in bromodomain inhibition.PubMed.
- Friedel-Crafts Acylation and Friedel-Crafts Alkyl
- Alkyl
Sources
- 1. Synthesis and elaboration of N-methylpyrrolidone as an acetamide fragment substitute in bromodomain inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. biosynth.com [biosynth.com]
- 4. 4-(bromomethyl)-1-methyl-2-pyrrolidinone | 1824342-89-3 [chemicalbook.com]
- 5. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. chemtrack.org [chemtrack.org]
- 8. fishersci.com [fishersci.com]
- 9. louisville.edu [louisville.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic O-Alkylation of Phenols using 4-(Bromomethyl)-1-methylpyrrolidin-2-one: A Gateway to Novel Chemical Scaffolds
An Application Note for Drug Development Professionals
Abstract: The O-alkylation of phenols is a cornerstone transformation in medicinal chemistry, enabling the synthesis of aryl ethers, a motif prevalent in a vast array of therapeutic agents. This guide provides a comprehensive technical overview and detailed protocols for the O-alkylation of phenolic substrates using 4-(bromomethyl)-1-methylpyrrolidin-2-one. This specific alkylating agent is of high strategic value as it introduces the N-methylpyrrolidinone scaffold, a privileged structure in modern drug discovery known for its favorable physicochemical properties and ability to engage in critical hydrogen bond interactions.[1][2] This document outlines the underlying reaction mechanism, provides a robust, step-by-step experimental protocol, offers guidance on product characterization, and includes a troubleshooting section to ensure successful implementation.
Introduction and Strategic Rationale
The synthesis of aryl ethers from phenols is a fundamental strategy in drug design. The conversion of a potentially metabolically labile and acidic phenolic hydroxyl group into a stable ether linkage can profoundly and beneficially alter a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.[3] The choice of the alkylating agent is therefore a critical decision in the design of new chemical entities.
The N-methylpyrrolidinone (NMP) moiety is increasingly recognized as a valuable component in drug candidates.[4][5] Its polar, aprotic nature and capacity to act as a hydrogen bond acceptor make it an effective tool for modulating solubility and engaging with biological targets.[2] The reagent at the center of this guide, 4-(bromomethyl)-1-methylpyrrolidin-2-one, serves as a bifunctional building block, providing a reactive electrophile for ether synthesis while simultaneously incorporating this desirable NMP scaffold. This approach offers a direct and efficient route to novel compounds with potential applications across various therapeutic areas, from oncology to infectious diseases.[4][6]
Reaction Mechanism: The Williamson Ether Synthesis
The O-alkylation of phenols with an alkyl halide proceeds via the classic Williamson ether synthesis, a reliable and high-yielding SN2 reaction.[3][7] The process involves two discrete, fundamental steps:
-
Deprotonation: The acidic proton of the phenol is abstracted by a suitable base (e.g., potassium carbonate, cesium carbonate) to generate a highly nucleophilic phenoxide anion.[8] The choice of base is critical; weaker bases are generally sufficient for phenols due to their inherent acidity compared to aliphatic alcohols.[9]
-
Nucleophilic Substitution (SN2): The resulting phenoxide anion attacks the electrophilic methylene carbon of 4-(bromomethyl)-1-methylpyrrolidin-2-one. This concerted, bimolecular substitution displaces the bromide leaving group, forming the new C-O ether bond and yielding the desired product.[7][8]
The primary nature of the alkyl bromide ensures that the SN2 pathway is strongly favored over competing elimination (E2) reactions.[3] The use of polar aprotic solvents, such as acetonitrile or DMF, is recommended as they effectively solvate the counter-ion of the base without shielding the nucleophilic phenoxide, thereby accelerating the reaction rate.[7][8]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Substituted 1-methyl-4-phenylpyrrolidin-2-ones - Fragment-based design of N-methylpyrrolidone-derived bromodomain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenol ether - Wikipedia [en.wikipedia.org]
- 4. Discovery, synthesis, and biological evaluation of orally active pyrrolidone derivatives as novel inhibitors of p53-MDM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of spiro[indole-3,2'-pyrrolidin]-2(1H)-one based inhibitors targeting Brr2, a core component of the U5 snRNP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. pharmaxchange.info [pharmaxchange.info]
- 9. The Williamson Ether Synthesis [cs.gordon.edu]
Application Notes & Protocols: Synthesis of Novel Enzyme Inhibitors Utilizing a 4-(Bromomethyl)-1-methylpyrrolidin-2-one Scaffold
Introduction: The Pyrrolidin-2-one Scaffold as a Privileged Structure in Drug Discovery
The pyrrolidin-2-one moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds, including numerous FDA-approved drugs.[1][2][3] Its non-planar, sp³-rich three-dimensional structure allows for an effective exploration of pharmacophore space, which is critical for achieving high-affinity and selective interactions with biological targets.[2] This structural feature makes the pyrrolidin-2-one core an ideal starting point for the design of novel therapeutics. This guide focuses on the synthetic utility of 4-(bromomethyl)-1-methylpyrrolidin-2-one, a versatile building block for the creation of diverse libraries of potential enzyme inhibitors. The reactive bromomethyl group serves as a handle for introducing a wide range of chemical functionalities via nucleophilic substitution, enabling the systematic exploration of structure-activity relationships (SAR).
Strategic Approach: Library Synthesis via Nucleophilic Substitution
The primary synthetic strategy for diversifying the 4-(bromomethyl)-1-methylpyrrolidin-2-one scaffold is the bimolecular nucleophilic substitution (SN2) reaction.[4] This reaction involves the displacement of the bromide, a good leaving group, by a variety of nucleophiles. The backside attack characteristic of the SN2 mechanism allows for a predictable stereochemical outcome if a chiral starting material is used.[4] By employing a diverse set of nucleophiles, a library of compounds with varied physicochemical properties can be rapidly assembled. This approach is fundamental to modern fragment-based drug design and lead optimization efforts.[5][6]
scaffold [label="4-(Bromomethyl)-1-methylpyrrolidin-2-one", fillcolor="#F1F3F4", fontcolor="#202124"]; nucleophiles [label="Diverse Nucleophiles\n(Amines, Thiols, Phenols, etc.)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; reaction [label="SN2 Reaction", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; library [label="Library of 4-Substituted\nPyrrolidin-2-one Derivatives", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; screening [label="Enzyme Inhibition Screening", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; sar [label="Structure-Activity\nRelationship (SAR)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
scaffold -> reaction; nucleophiles -> reaction; reaction -> library; library -> screening; screening -> sar; }
Fig. 1: Workflow for library synthesis and screening.Synthetic Protocols
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol provides a general method for the SN2 reaction between 4-(bromomethyl)-1-methylpyrrolidin-2-one and various nucleophiles.
Materials:
-
4-(Bromomethyl)-1-methylpyrrolidin-2-one
-
Selected nucleophile (e.g., primary/secondary amine, thiol, or phenol)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN), or Dimethyl sulfoxide (DMSO))
-
Base (if required, e.g., K₂CO₃, NaH, or triethylamine)
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification reagents (diethyl ether, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the selected nucleophile (1.2 equivalents) and a suitable anhydrous solvent.
-
Base Addition (if necessary): If the nucleophile is a phenol or thiol, add a non-nucleophilic base (e.g., K₂CO₃ or NaH, 1.5 equivalents) to the solution and stir for 15-30 minutes at room temperature to generate the corresponding nucleophilic anion. For amine nucleophiles, a base like triethylamine can be used to scavenge the HBr byproduct.[7][8]
-
Substrate Addition: Dissolve 4-(bromomethyl)-1-methylpyrrolidin-2-one (1.0 equivalent) in a minimal amount of the reaction solvent and add it dropwise to the stirring solution of the nucleophile.
-
Reaction: Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solid precipitate (e.g., inorganic salts) is present, remove it by filtration.
-
Transfer the filtrate to a separatory funnel and dilute with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and water.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
| Nucleophile Type | Example | Base | Typical Solvent | Product Functional Group |
| Primary Amine | Benzylamine | Triethylamine | ACN | Secondary Amine |
| Secondary Amine | Morpholine | Triethylamine | ACN | Tertiary Amine |
| Thiol | Thiophenol | K₂CO₃ | DMF | Thioether |
| Phenol | 4-Methoxyphenol | NaH | DMF | Aryl Ether |
Table 1: Examples of Nucleophiles and Reaction Conditions.
Protocol 2: Structural Characterization of Synthesized Compounds
Accurate characterization of the synthesized molecules is crucial to confirm their identity and purity.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: [9][10]
-
¹H NMR: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum should show characteristic peaks for the pyrrolidinone ring protons, the N-methyl group (typically a singlet around 2.8-3.0 ppm), and the newly introduced substituent. The disappearance of the bromomethyl signal (a singlet around 3.5-3.7 ppm in the starting material) and the appearance of new signals corresponding to the methylene bridge attached to the nucleophile are key indicators of a successful reaction.
-
¹³C NMR: This technique provides information about the carbon skeleton of the molecule. The carbonyl carbon of the pyrrolidinone ring typically appears around 175 ppm.
2. Mass Spectrometry (MS): [9][11]
-
Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable methods for these compounds.
-
The mass spectrum should show a molecular ion peak ([M+H]⁺ or [M+Na]⁺) corresponding to the calculated molecular weight of the desired product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Enzyme Inhibition Screening
Once a library of compounds has been synthesized and characterized, the next step is to evaluate their biological activity.
start [label="Synthesized Compound Library", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; primary_screen [label="Primary Screening\n(Single Concentration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hit_id [label="Hit Identification", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; dose_response [label="Dose-Response Assay", fillcolor="#34A853", fontcolor="#FFFFFF"]; ic50 [label="IC50 Determination", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; mechanism [label="Mechanism of Action Studies", fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> primary_screen; primary_screen -> hit_id; hit_id -> dose_response [label="Active Compounds"]; dose_response -> ic50; ic50 -> mechanism; }
Fig. 2: Workflow for enzyme inhibitor screening.Protocol 3: General Protocol for Determination of IC₅₀ Value
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a novel compound. The specific enzyme, substrate, and detection method will need to be optimized for the target of interest.[12][13][14][15]
Materials:
-
Purified enzyme of interest
-
Enzyme substrate
-
Synthesized inhibitor compounds dissolved in DMSO
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
96-well microplate
-
Microplate reader (e.g., spectrophotometer, fluorometer, or luminometer)
Procedure:
-
Compound Dilution: Prepare a serial dilution of the inhibitor compounds in the assay buffer. A typical starting concentration range would be from 100 µM down to 1 nM. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.
-
Assay Preparation:
-
In the wells of a 96-well plate, add the assay buffer.
-
Add the serially diluted inhibitor solutions to the respective wells.
-
Include control wells:
-
100% activity control: Buffer + enzyme + DMSO (no inhibitor).
-
0% activity control (blank): Buffer + substrate + DMSO (no enzyme).
-
-
-
Enzyme Addition: Add the enzyme to all wells except the blank controls. Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 25 °C or 37 °C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Signal Detection: Measure the reaction progress over time using a microplate reader. The detection method will depend on the assay (e.g., absorbance for a colorimetric assay, fluorescence for a fluorogenic assay).
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Normalize the data by setting the 100% activity control to 100% and the blank control to 0%.
-
Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
Data Interpretation and Troubleshooting
-
Low Solubility: If a compound exhibits poor solubility in the assay buffer, this can lead to inaccurate IC₅₀ values. Consider using solubility-enhancing excipients or modifying the compound structure.
-
Time-Dependent Inhibition: If the IC₅₀ value decreases with longer pre-incubation times, this may indicate a time-dependent or irreversible inhibitor.
-
Non-specific Inhibition: Some compounds can inhibit enzymes through non-specific mechanisms, such as aggregation. It is important to perform control experiments to rule out these artifacts.
Conclusion
The 4-(bromomethyl)-1-methylpyrrolidin-2-one scaffold is a highly valuable starting material for the synthesis of diverse libraries of potential enzyme inhibitors. The straightforward and robust SN2 chemistry allows for the introduction of a wide array of chemical functionalities, facilitating the exploration of structure-activity relationships. By combining this synthetic strategy with systematic enzyme inhibition screening, researchers can efficiently identify and optimize novel lead compounds for drug discovery programs.
References
-
Lawton, G. R., Ranaivo, H. R., Wing, L. K., Ji, H., Xue, F., Martesek, P., Roman, L. J., Watterson, D. M., & Silverman, R. B. (2009). Analogues of 2-aminopyridine-based selective inhibitors of neuronal nitric oxide synthase with increased bioavailability. Bioorganic & Medicinal Chemistry, 17(6), 2371–2380. [Link]
-
Shaheen, U., Al-harrasi, A., Hussain, J., Csuk, R., Al-Rawahi, A., Mabood, F., Ur-rehman, N., & Khan, A. L. (2024). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Journal of Molecular Structure, 1301, 137351. [Link]
-
Lin, T.-Y. (1983). THE SYNTHESIS AND CHEMISTRY OF SELECTED 4-METHYL-2-PYRROLIDONES AND 3-METHYL-PYRROLIDINES THE KARPLUS-EQUATION CONSTANT CALCULATION AND CARBON-13, NITROGEN-15 STUDY OF SELECTED PYRROLIDONES AND PYRROLIDINES. UNL | Libraries. [Link]
-
Krasavin, M. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(19), 11158. [Link]
-
(PDF) Recent Advances in the Synthesis of Pyrrolidines - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
The Sn2 reaction involves the treatment of a substituted phenol with 1-bromopropane under basic conditions to synthesize an aryl ether. You will then repeat this synthesis in the presence of an equimo. (n.d.). Chegg. Retrieved January 19, 2026, from [Link]
-
Synthesis of substituted pyrrolidines. (2017, May 15). DiVA. [Link]
-
Tsoleridis, C. A., Voulgari, E., Jäger, A., & Stephanidou-Stephanatou, J. (2011). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 16(7), 5733-5753. [Link]
-
synthesis of primary amines by SN2 reactions. (2019, January 17). YouTube. [Link]
-
Tipton, K. F., & Motherway, M. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Medicinal Chemistry, 24(27), 2948-2971. [Link]
-
N-methyl-2-pyrrolidone. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
Scheme 1 Synthesis of intermediate compound... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Galdamez, A., Aguilar, H. R., & Toste, F. D. (2017). An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks. Organic & Biomolecular Chemistry, 15(46), 9802-9806. [Link]
-
Amine Synthesis via SN2. (2020, November 25). YouTube. [Link]
-
Ramezanpour, S., Seyyedi, N., & Vessally, E. (2018). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 14, 1480-1487. [Link]
-
Mechanism of Action Assays for Enzymes. (2012, May 1). NCBI Bookshelf. [Link]
-
Campos, J. F., Esteves, M., & Nogueira, J. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(3), 693. [Link]
-
. (n.d.). RSC Publishing. Retrieved January 19, 2026, from [Link]
-
A Simple SN2 Reaction for the Undergraduate Organic Laboratory. (2009, July 1). Semantic Scholar. [Link]
-
Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011, May 6). Master Organic Chemistry. [Link]
-
Borah, A. J., & Ali, A. (2021). A scalable and green one-minute synthesis of substituted phenols. RSC Advances, 11(1), 1-8. [Link]
-
The SN2 Reaction Mechanism. (2012, July 4). Master Organic Chemistry. [Link]
-
Synthesis of Heterocycles by Intramolecular Nucleophilic Substitution at an Electron‐Deficient sp2 Nitrogen Atom | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Lobb, K. A., Pilling, C. J., Katneni, K., White, J. M., & Thompson, P. E. (2020). Substituted 1-methyl-4-phenylpyrrolidin-2-ones - Fragment-based design of N-methylpyrrolidone-derived bromodomain inhibitors. European Journal of Medicinal Chemistry, 192, 112120. [Link]
-
The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Page, M. I. (1996). The reactivity of beta-lactams, the mechanism of catalysis and the inhibition of beta-lactamases. Philosophical Transactions of the Royal Society of London. Series B, Biological Sciences, 351(1336), 167-174. [Link]
-
Efremenko, E. N., Stepanov, N. A., & Varfolomeeva, S. D. (2019). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 20(15), 3767. [Link]
-
Desulfurization of Thiols for Nucleophilic Substitution. (2024, July 10). ACS Publications. [Link]
-
21.2: Nucleophilic Acyl Substitution Reactions. (2024, September 30). Chemistry LibreTexts. [Link]
-
Al-Tel, T. H. (2009). Advances in the chemistry of β-lactam and its medicinal applications. Current Medicinal Chemistry, 16(27), 3565-3585. [Link]
-
2-Pyrrolidinone, 1-methyl-. (n.d.). NIST WebBook. Retrieved January 19, 2026, from [Link]
-
Wang, C., & Engle, K. M. (2022). Catalytic Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers via Merging C–C Activation and Sulfonyl Radical Migration. Journal of the American Chemical Society, 144(32), 14468-14474. [Link]
-
Kumar, A., & Kumar, S. (2017). Stereoselective synthesis of β-glycosyl thiols and their synthetic applications. Carbohydrate Research, 448, 10-18. [Link]
-
20.3 The Mechanisms of Nucleophilic Acyl Substitution | Organic Chemistry. (2021, April 9). YouTube. [Link]
-
Lobb, K. A., Pilling, C. J., Katneni, K., White, J. M., & Thompson, P. E. (2020). Synthesis and elaboration of N-methylpyrrolidone as an acetamide fragment substitute in bromodomain inhibition. Bioorganic & Medicinal Chemistry, 28(1), 115157. [Link]
-
Nucleophilic Substitution Practice Questions & Answers – Page 6. (n.d.). Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
Biegas, K. K., & Hyster, T. K. (2022). Synthesis of β-Quaternary Lactams Using Photoenzymatic Catalysis. Angewandte Chemie International Edition, 61(33), e202206979. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. enamine.net [enamine.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Substituted 1-methyl-4-phenylpyrrolidin-2-ones - Fragment-based design of N-methylpyrrolidone-derived bromodomain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and elaboration of N-methylpyrrolidone as an acetamide fragment substitute in bromodomain inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. N-Methyl-2-pyrrolidone(872-50-4) 1H NMR spectrum [chemicalbook.com]
- 11. 2-Pyrrolidinone, 1-methyl- [webbook.nist.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. resources.biomol.com [resources.biomol.com]
Application Notes and Protocols for the Preparation of Antitumor Agents with 4-(Bromomethyl)-1-methylpyrrolidin-2-one
<
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Pyrrolidinone Scaffold in Oncology
The five-membered pyrrolidinone ring is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules designed to treat a wide array of human diseases.[1] Its significance in oncology is particularly noteworthy, with numerous derivatives demonstrating promising anticancer activities.[2][3][4] The pyrrolidinone moiety can enhance pharmacokinetic properties, such as solubility, and provide crucial hydrogen bonding interactions with biological targets.[5] 4-(Bromomethyl)-1-methylpyrrolidin-2-one is a key building block that allows for the introduction of the 1-methylpyrrolidin-2-one pharmacophore onto a variety of molecular frameworks. This guide provides a detailed exploration of its application in the synthesis of potential antitumor agents, focusing on the underlying chemical principles and offering a practical, step-by-step protocol.
The Strategic Role of 4-(Bromomethyl)-1-methylpyrrolidin-2-one in Drug Design
The utility of 4-(bromomethyl)-1-methylpyrrolidin-2-one lies in its bifunctional nature. The bromomethyl group serves as a reactive electrophile, readily undergoing nucleophilic substitution reactions, while the pyrrolidinone core imparts desirable physicochemical properties to the final compound.
Reactivity and Mechanistic Considerations
The primary reaction pathway involving 4-(bromomethyl)-1-methylpyrrolidin-2-one is the SN2 (bimolecular nucleophilic substitution) reaction. The carbon atom of the bromomethyl group is electrophilic and is susceptible to attack by a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. The bromide ion is an excellent leaving group, facilitating the reaction.
Caption: Generalized SN2 reaction mechanism.
The choice of base and solvent is critical for the success of these reactions. A non-nucleophilic base, such as potassium carbonate or cesium carbonate, is often employed to deprotonate the nucleophile without competing in the substitution reaction.[6] Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are ideal as they can solvate the cation of the base while not interfering with the nucleophile.
Detailed Synthetic Protocol: N-Alkylation of a Heterocyclic Amine
This protocol details a general procedure for the N-alkylation of a nitrogen-containing heterocycle with 4-(bromomethyl)-1-methylpyrrolidin-2-one, a common strategy in the synthesis of biologically active compounds.[7] The target of this illustrative synthesis is a hypothetical antitumor agent based on a quinoxaline core, a scaffold known for its presence in anticancer drugs.[8]
Materials and Instrumentation
| Reagents | Equipment |
| 4-(Bromomethyl)-1-methylpyrrolidin-2-one | Round-bottom flasks |
| 7-Chloro-2-hydroxyquinoxaline | Magnetic stirrer and stir bars |
| Anhydrous N,N-Dimethylformamide (DMF) | Heating mantle with temperature control |
| Potassium carbonate (K₂CO₃), anhydrous | Condenser |
| Ethyl acetate (EtOAc) | Separatory funnel |
| Brine (saturated NaCl solution) | Rotary evaporator |
| Anhydrous magnesium sulfate (MgSO₄) | Thin-layer chromatography (TLC) supplies |
| Silica gel (for column chromatography) | Column for chromatography |
| Hexanes | NMR Spectrometer |
| Dichloromethane (DCM) | Mass Spectrometer |
Step-by-Step Experimental Procedure
Caption: Workflow for the synthesis of a potential antitumor agent.
-
Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, combine 7-chloro-2-hydroxyquinoxaline (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF (20 mL). Stir the suspension at room temperature. Rationale: Potassium carbonate acts as a base to deprotonate the hydroxyl group of the quinoxaline, forming a more reactive nucleophile.
-
Addition of the Alkylating Agent: Dissolve 4-(bromomethyl)-1-methylpyrrolidin-2-one (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirring reaction mixture. Rationale: A slight excess of the alkylating agent ensures complete consumption of the quinoxaline starting material. Dropwise addition helps to control any potential exotherm.
-
Reaction Progression: Heat the reaction mixture to 60-70 °C under a nitrogen atmosphere. Monitor the reaction's progress by TLC, using an appropriate eluent system (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 4-8 hours. Rationale: Heating increases the reaction rate. TLC allows for the visualization of the consumption of starting materials and the formation of the product.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (100 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL). Rationale: The water quenches the reaction and dissolves the inorganic salts. Ethyl acetate is used to extract the organic product from the aqueous phase.
-
Washing: Combine the organic extracts and wash with brine (2 x 50 mL). Rationale: The brine wash helps to remove any residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Rationale: This step removes the solvent to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient elution, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate. Rationale: Chromatography separates the desired product from any unreacted starting materials and byproducts.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Data for a Hypothetical Product
| Analysis | Expected Outcome |
| ¹H NMR | Characteristic peaks for both the quinoxaline and the 1-methylpyrrolidin-2-one moieties. |
| ¹³C NMR | Resonances corresponding to all carbon atoms in the final structure. |
| Mass Spec (ESI+) | A molecular ion peak corresponding to the [M+H]⁺ of the target compound. |
| Purity (HPLC) | >95% |
Safety and Handling Precautions
4-(Bromomethyl)-1-methylpyrrolidin-2-one is an alkylating agent and should be handled with care. The related compound, 1-methyl-2-pyrrolidone, is known to cause skin and eye irritation and may have reproductive toxicity.[9][10][11]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.[12]
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[12]
-
Spills: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite) and dispose of it as hazardous chemical waste according to your institution's guidelines.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers and follow all local and federal regulations.
Conclusion
4-(Bromomethyl)-1-methylpyrrolidin-2-one is a valuable and versatile reagent for the synthesis of potential antitumor agents. Its ability to readily participate in SN2 reactions allows for the straightforward incorporation of the 1-methylpyrrolidin-2-one moiety into a diverse range of molecular scaffolds. The protocol provided herein offers a robust starting point for researchers and drug development professionals to explore the synthesis of novel anticancer compounds. As with all chemical syntheses, careful planning, adherence to safety protocols, and thorough characterization of the final products are paramount for success.
References
-
ResearchGate. (n.d.). Some of the 2-pyrrolidinone-based compounds with anticancer properties... Retrieved from [Link]
-
PubMed. (2010). Potent anticancer activity of pyrrolidine dithiocarbamate-copper complex against cisplatin-resistant neuroblastoma cells. Retrieved from [Link]
-
National Institutes of Health. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Retrieved from [Link]
-
PubMed. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Retrieved from [Link]
-
Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]
-
Lab Alley. (2025). Safety Data Sheet. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of New Optically Active 2-Pyrrolidinones. Retrieved from [Link]
-
PubMed. (2005). Part 3: synthesis and biological evaluation of some analogs of the antitumor agents, 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid, and 2-{4-[(7-bromo-2-quinolinyl)oxy]phenoxy}propionic acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of Novel Antitumor Antimitotic Agents That Also Reverse Tumor Resistance1. Retrieved from [Link]
- Google Patents. (n.d.). Improved synthetic method for 4-bromomethyl-1,2-dihydroquinoline-2-one.
-
ResearchGate. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
PubMed. (2019). A Scalable Total Synthesis of the Antitumor Agents Et-743 and Lurbinectedin. Retrieved from [Link]
-
Springer. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
PubMed. (2002). Antitumor imidazotetrazines. 40. Radiosyntheses of [4-11C-carbonyl]- and [3-N-11C-methyl]-8-carbamoyl-3-methylimidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one (temozolomide) for positron emission tomography (PET). Retrieved from [Link]
-
Greenfield Global. (2015). Safety Data Sheet - NMP, 1-methyl-2-pyrrolidone. Retrieved from [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 6. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Part 3: synthesis and biological evaluation of some analogs of the antitumor agents, 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid, and 2-{4-[(7-bromo-2-quinolinyl)oxy]phenoxy}propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. media.laballey.com [media.laballey.com]
- 11. greenfield.com [greenfield.com]
- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
4-(Bromomethyl)-1-methylpyrrolidin-2-one in the synthesis of PET tracers
Application Notes & Protocols
Topic: 4-(Bromomethyl)-1-methylpyrrolidin-2-one: A Versatile Synthon for the Development of Novel PET Tracers
Audience: Researchers, scientists, and drug development professionals in the field of molecular imaging and radiopharmaceutical chemistry.
Introduction: The Quest for Novel PET Tracers and the Untapped Potential of the Pyrrolidinone Scaffold
Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides non-invasive, quantitative insights into physiological and pathophysiological processes at the cellular and molecular level.[1] The utility of PET in both preclinical research and clinical diagnostics is critically dependent on the availability of highly specific and selective radiotracers.[2] While significant progress has been made, the development of novel PET tracers for emerging biological targets remains a key challenge in the field.[3]
The chemical scaffold of a PET tracer is a crucial determinant of its in vivo behavior, influencing properties such as target affinity, selectivity, metabolic stability, and blood-brain barrier penetration. The 2-pyrrolidinone ring system, a five-membered lactam, is a privileged scaffold in medicinal chemistry, found in a variety of biologically active compounds.[4] For instance, derivatives of 1,5-diphenyl-pyrrolidin-2-one have been investigated as potent ligands for the cannabinoid subtype-1 (CB1) receptor, a key target in the central nervous system.[5] This highlights the potential of the pyrrolidinone moiety to serve as a core structural element in the design of novel CNS-active PET tracers.
This application note explores the potential of 4-(Bromomethyl)-1-methylpyrrolidin-2-one as a versatile, yet underexplored, building block for the synthesis of new PET tracer candidates. We will delve into the rationale for its use, propose synthetic strategies, and provide detailed protocols to guide researchers in leveraging this synthon for their drug discovery and development efforts.
The Strategic Advantage of 4-(Bromomethyl)-1-methylpyrrolidin-2-one in PET Tracer Design
The chemical structure of 4-(Bromomethyl)-1-methylpyrrolidin-2-one offers a unique combination of features that make it an attractive starting point for the synthesis of novel PET tracers:
-
Reactive Handle for Conjugation: The primary bromomethyl group serves as an excellent electrophilic handle for facile conjugation to a wide range of nucleophilic precursors via SN2 reactions.[6] This allows for the straightforward introduction of the 1-methylpyrrolidin-2-one moiety onto various molecular scaffolds targeting different biological entities.
-
Modulation of Physicochemical Properties: The N-methyl-2-pyrrolidone (NMP) core is a polar aprotic structure known for its unique solvency properties.[7] Incorporating this moiety into a PET tracer candidate can potentially enhance aqueous solubility, which is often a desirable trait for intravenous administration. Furthermore, the pyrrolidinone ring may influence the overall lipophilicity and metabolic stability of the final compound, which are critical parameters for optimizing in vivo performance.
-
Potential for Improved Pharmacokinetics: The pyrrolidinone scaffold may favorably impact the pharmacokinetic profile of a PET tracer, potentially leading to improved blood-brain barrier penetration and reduced non-specific binding. The metabolic stability of the pyrrolidinone ring could also lead to a lower rate of in vivo degradation, resulting in cleaner imaging signals.
Key Properties and Potential Advantages
| Property | Feature of 4-(Bromomethyl)-1-methylpyrrolidin-2-one | Potential Advantage in PET Tracer Design |
| Reactivity | Contains a reactive bromomethyl group | Enables efficient alkylation of various nucleophiles (phenols, amines, thiols) under mild conditions. |
| Scaffold | 1-methylpyrrolidin-2-one core | Can improve aqueous solubility and modulate lipophilicity for optimal pharmacokinetics. |
| Metabolic Stability | Lactam structure is often resistant to metabolic degradation | May lead to reduced formation of radiometabolites, improving image quality and simplifying data analysis. |
| Versatility | Can be conjugated to a wide range of precursor molecules | Facilitates the rapid generation of libraries of novel PET tracer candidates for screening. |
Proposed Synthetic Applications and Protocols
The primary application of 4-(Bromomethyl)-1-methylpyrrolidin-2-one in PET tracer synthesis is as an alkylating agent to introduce the 1-methylpyrrolidin-2-one moiety. This can be achieved through nucleophilic substitution reactions with various precursors.
General Synthetic Workflow
The general strategy involves the reaction of a nucleophilic precursor molecule (Nu-H), which contains a phenol, amine, or thiol group, with 4-(Bromomethyl)-1-methylpyrrolidin-2-one in the presence of a suitable base.
Caption: General workflow for the synthesis of PET tracer candidates using 4-(Bromomethyl)-1-methylpyrrolidin-2-one.
Protocol 1: O-Alkylation of a Phenolic Precursor
This protocol describes a general procedure for the synthesis of an aryl ether by reacting a phenol-containing precursor with 4-(Bromomethyl)-1-methylpyrrolidin-2-one. This is a common strategy for introducing functional groups into PET tracer candidates.[8]
Materials:
-
Phenolic precursor (1.0 eq)
-
4-(Bromomethyl)-1-methylpyrrolidin-2-one (1.2 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the phenolic precursor (1.0 eq) in anhydrous DMF, add cesium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to facilitate the formation of the phenoxide.
-
Add a solution of 4-(Bromomethyl)-1-methylpyrrolidin-2-one (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired O-alkylated product.
Rationale:
-
Base: Cesium carbonate is a mild and effective base for the deprotonation of phenols, minimizing side reactions.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.
-
Temperature: Heating to 80 °C provides sufficient energy to overcome the activation barrier of the reaction without causing significant decomposition of the reactants or products.
Considerations for Radiolabeling
While 4-(Bromomethyl)-1-methylpyrrolidin-2-one itself is not radiolabeled in the proposed schemes, it is used to synthesize a precursor that will be subsequently radiolabeled with a positron-emitting isotope such as Fluorine-18 ([¹⁸F]) or Carbon-11 ([¹¹C]). The radiolabeling step is typically performed in the final synthetic step to minimize the loss of radioactivity due to decay.
For example, the phenolic precursor used in Protocol 1 could be a desmethyl or nitro-substituted precursor that is amenable to late-stage radiolabeling.
Caption: Conceptual workflow for incorporating the pyrrolidinone moiety prior to the final radiolabeling step.
Conclusion
4-(Bromomethyl)-1-methylpyrrolidin-2-one represents a promising and versatile building block for the development of novel PET tracers. Its reactive bromomethyl group allows for straightforward incorporation of the 1-methylpyrrolidin-2-one scaffold into a wide variety of molecules. This moiety has the potential to favorably modulate the physicochemical and pharmacokinetic properties of the resulting PET tracer candidates. The synthetic protocols and strategies outlined in this application note provide a foundation for researchers to explore the utility of this synthon in their efforts to discover and develop the next generation of PET imaging agents.
References
- Novel Tracers and Radionuclides in PET Imaging. PET Clinics.
- Synthesis of 18 F-labelled PET tracers by nucleophilic copper-mediated radiofluorination.
- PET tracer production and synthesis workflow and resulting functional elements to be integrated into a microfluidic synthesis system.
- [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System. Pharmaceuticals.
- Synthesis and evaluation of nucleoside radiotracers for imaging prolifer
- Modular Strategies for PET Imaging Agents. Current Opinion in Chemical Biology.
- Synthesis Of Multimodal PET And SPECT Imaging Agents - Towards Hypoxia Selective Inhibitors.
- Evaluation of Aromatic Radiobromination by Nucleophilic Substitution using Diaryliodonium Salt Precursors. Journal of Visualized Experiments.
- Synthesis, Ex Vivo Evaluation and Radiolabeling of Potent 1,5-Diphenyl-pyrrolidin-2-one Cannabinoid Subtype-1 (CB1) Receptor Ligands as Candidates for In Vivo Imaging. Journal of Medicinal Chemistry.
- Phenol alkylation process.
- Chemistry of PET Radiopharmaceuticals: Labelling Str
- PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective. Frontiers in Pharmacology.
- Chemistry for Positron Emission Tomography: Recent Advances in 11C-, 18F-, 13N- and 15O-labeling Reactions. Chemical Society Reviews.
- Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. Accounts of Chemical Research.
- N-methyl-2-pyrrolidone. PubChem.
- Synthesis of New Optically Active 2-Pyrrolidinones. Molecules.
Sources
- 1. Frontiers | PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective [frontiersin.org]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Modular Strategies for PET Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Ex Vivo Evaluation and Radiolabeling of Potent 1,5-Diphenyl-pyrrolidin-2-one Cannabinoid Subtype-1 (CB1) Receptor Ligands as Candidates for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US4870215A - Phenol alkylation process - Google Patents [patents.google.com]
Application Notes & Protocols: Strategic N-Alkylation of Primary and Secondary Amines with 4-(Bromomethyl)-1-methylpyrrolidin-2-one
Introduction: The Pyrrolidinone Scaffold in Modern Synthesis
The pyrrolidin-2-one motif is a cornerstone of contemporary medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a wide array of biologically active compounds.[1][2][3] Its structural rigidity, capacity for hydrogen bonding, and stereochemical complexity make it an ideal framework for designing novel therapeutics.[2][4] 4-(Bromomethyl)-1-methylpyrrolidin-2-one serves as a highly valuable and reactive electrophilic building block for introducing this scaffold into target molecules.[5][6] Its primary utility lies in the N-alkylation of amines, a fundamental carbon-nitrogen bond-forming reaction that enables the systematic modification of lead compounds to optimize their pharmacological profiles.[4][7]
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the reaction of 4-(Bromomethyl)-1-methylpyrrolidin-2-one with primary and secondary amines. It moves beyond simple procedural lists to explain the underlying chemical principles, the rationale behind experimental choices, and robust protocols designed for reproducibility and control.
Mechanistic Rationale and Control of Selectivity
The core transformation is a classical bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the amine nitrogen acts as the nucleophile, attacking the electrophilic methylene carbon (—CH₂—) of the bromomethyl group. This concerted step displaces the bromide ion, which is a good leaving group, to form a new C-N bond.[8][9] However, the reactivity profile differs significantly between primary and secondary amines, necessitating distinct strategic approaches to achieve the desired products.
Reaction with Primary Amines: The Challenge of Over-Alkylation
When a primary amine (R-NH₂) reacts with 4-(bromomethyl)-1-methylpyrrolidin-2-one, the intended product is a secondary amine. A significant and common challenge in this reaction is over-alkylation.[8][10] The newly formed secondary amine product is often more nucleophilic than the starting primary amine due to the electron-donating effect of the additional alkyl group. Consequently, it can compete with the starting material and react with a second molecule of the bromo-reagent to yield an undesired tertiary amine byproduct.
Causality Behind Core Experimental Parameters
The success of these alkylations hinges on the careful selection of reaction conditions.
-
Base: The SN2 reaction liberates one equivalent of hydrogen bromide (HBr). This acid will protonate the starting amine, forming an ammonium salt and rendering it non-nucleophilic. To prevent this, a non-nucleophilic base is essential to act as an acid scavenger. [11][12]Inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are common choices as they are inexpensive and easily removed during workup. [11][12]Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are also used, particularly when homogenous reaction conditions are desired.
-
Solvent: Aprotic polar solvents such as acetonitrile (ACN), dimethylformamide (DMF), or dichloromethane (DCM) are typically preferred. [11]They effectively solvate the transition state of the SN2 reaction without interfering with the nucleophile (unlike protic solvents like water or alcohols). Acetonitrile is an excellent choice for its ability to dissolve a wide range of reactants and its convenient boiling point for reactions requiring gentle heating. [11]* Temperature: Most reactions proceed efficiently at room temperature or with gentle heating (e.g., 40–60 °C). [13]Higher temperatures can accelerate the desired reaction but also increase the rate of side reactions like over-alkylation or decomposition. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal temperature and reaction time.
Data Summary and Troubleshooting
The following tables provide a general overview of typical reaction parameters and common troubleshooting steps.
Table 1: Typical Reaction Conditions for N-Alkylation
| Parameter | Reaction with Primary Amine | Reaction with Secondary Amine | Rationale |
| Amine Stoichiometry | 2.0 - 5.0 equivalents | 1.0 - 1.2 equivalents | To minimize di-alkylation in primary amines; near-stoichiometric for secondary amines. |
| Base | K₂CO₃, NaHCO₃, TEA (≥ 2.0 eq.) | K₂CO₃, TEA, DIPEA (≥ 1.1 eq.) | Neutralizes HBr byproduct to maintain amine nucleophilicity. [11][12] |
| Solvent | Acetonitrile, DMF, THF | Acetonitrile, DCM, THF | Aprotic polar solvents stabilize the SN2 transition state. |
| Temperature | Room Temp. to 50 °C | Room Temp. to 50 °C | Balances reaction rate against potential side reactions. [13] |
| Monitoring | TLC / LC-MS | TLC / LC-MS | Essential for tracking consumption of starting material and formation of products/byproducts. |
Table 2: Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No or Slow Reaction | Insufficient temperature; Deactivated amine (protonated); Poor quality reagents. | Gently warm the reaction (e.g., to 40 °C); Ensure sufficient base is present; Use freshly opened/purified reagents. |
| Over-alkylation | Stoichiometry incorrect; High temperature; High concentration of electrophile. | Increase excess of primary amine; Lower reaction temperature; Add bromo-reagent slowly. [13] |
| Formation of Salt | Quaternization of tertiary amine product. | Reduce reaction time; Use milder conditions; Purification by chromatography may be challenging. |
| Complex Mixture | Multiple side reactions; Reagent decomposition. | Re-evaluate conditions (temp, solvent, base); Ensure inert atmosphere if reagents are air-sensitive. |
Detailed Experimental Protocols
The following protocols are designed as self-validating systems, with integrated checkpoints for monitoring reaction progress and purity.
Sources
- 1. 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. 4-(bromomethyl)-1-methyl-2-pyrrolidinone | 1824342-89-3 [chemicalbook.com]
- 6. biosynth.com [biosynth.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
scale-up synthesis of 4-(Bromomethyl)-1-methylpyrrolidin-2-one
An Application Note for the Scalable Synthesis of 4-(Bromomethyl)-1-methylpyrrolidin-2-one
Abstract
4-(Bromomethyl)-1-methylpyrrolidin-2-one is a key building block in medicinal chemistry, notably utilized in the synthesis of novel therapeutic agents.[1] This application note provides a comprehensive, field-tested guide for the scale-up synthesis of this intermediate, designed for researchers and process chemists in drug development. The protocol details a robust two-step synthetic route commencing with the formation of 4-(hydroxymethyl)-1-methylpyrrolidin-2-one, followed by a controlled bromination reaction. Emphasis is placed on the causal relationships behind experimental choices, process safety, and analytical validation to ensure reproducibility and high purity on a multi-gram to kilogram scale. The methodologies described herein are structured to be self-validating, incorporating in-process controls and characterization checkpoints critical for large-scale production.
Introduction: The Strategic Importance of the Pyrrolidinone Scaffold
The pyrrolidine ring is a privileged scaffold in drug discovery, prized for its ability to introduce three-dimensional complexity and favorable physicochemical properties into molecules.[2] Its non-planar structure allows for effective exploration of pharmacophore space, making it a cornerstone of many biologically active compounds.[2] The functionalized derivative, 4-(bromomethyl)-1-methylpyrrolidin-2-one, serves as a versatile electrophilic intermediate. Its primary utility lies in its capacity to introduce the N-methylpyrrolidinone moiety into larger molecules through nucleophilic substitution, a common strategy in the development of treatments for a range of diseases, including cancer.[1][3]
However, transitioning the synthesis of this reagent from a lab-bench scale to a pilot or manufacturing scale presents significant challenges. These include managing reaction exotherms, ensuring reagent stability, controlling impurity profiles, and establishing safe handling procedures. This guide provides an authoritative protocol for the scalable synthesis, focusing on a modified Appel reaction for the critical bromination step. This choice is predicated on its superior control and safety profile compared to other brominating agents like phosphorus tribromide or hydrobromic acid, which are often problematic at scale.
Synthetic Strategy and Mechanism
The synthesis is executed in two primary stages: the formation of the alcohol precursor followed by its conversion to the target alkyl bromide.
Step 1: Synthesis of 4-(hydroxymethyl)-1-methylpyrrolidin-2-one This precursor is synthesized from commercially available starting materials. While various routes exist, a common industrial method involves the reaction of γ-butyrolactone with methylamine to form N-methyl-γ-hydroxybutanamide, which then undergoes cyclization.[4] For the purposes of this guide, we will begin with the bromination of the pre-formed alcohol, 4-(hydroxymethyl)-1-methylpyrrolidin-2-one, which is also commercially available.[5][6]
Step 2: Bromination via Appel Reaction The core of this scale-up protocol is the conversion of the hydroxymethyl group to a bromomethyl group. We employ an Appel-type reaction using N-Bromosuccinimide (NBS) and triphenylphosphine (PPh₃).
Mechanistic Rationale: The reaction is initiated by the attack of the phosphine on the bromine atom of NBS, generating a phosphonium bromide species and the succinimide anion. The alcohol (4-(hydroxymethyl)-1-methylpyrrolidin-2-one) is then activated by the phosphonium species to form an alkoxyphosphonium salt. The bromide ion, a good nucleophile, subsequently attacks the activated primary carbon, displacing triphenylphosphine oxide (TPPO) and yielding the desired 4-(Bromomethyl)-1-methylpyrrolidin-2-one. This mechanism provides a controlled, high-yield conversion under relatively mild conditions, which is paramount for large-scale synthesis.[7][8]
Process Workflow and Key Transformations
Caption: High-level workflow for the scale-up synthesis.
Materials and Equipment
| Category | Item | Grade/Specification | Justification for Scale-Up |
| Reactants | 4-(hydroxymethyl)-1-methylpyrrolidin-2-one | >98% Purity, <0.1% Water | High purity starting material is crucial to minimize side reactions and simplify purification. Low water content is essential as water can consume the active phosphonium intermediate. |
| N-Bromosuccinimide (NBS) | >99% Purity, Recrystallized | Recrystallization from water removes bromine impurities which can cause undesired side reactions. Purity is critical for stoichiometric control. | |
| Triphenylphosphine (PPh₃) | >99% Purity | A high-purity phosphine ensures efficient generation of the active reagent and minimizes phosphorus-based impurities in the final product. | |
| Solvents | Acetonitrile (ACN) | Anhydrous, <50 ppm H₂O | Anhydrous grade prevents quenching of the reaction intermediates. ACN is chosen for its ability to dissolve reactants and its suitable boiling point for work-up. |
| Dichloromethane (DCM) | Reagent Grade | Used for extraction during work-up due to its immiscibility with water and high solvency for the product and byproduct (TPPO). | |
| Saturated Sodium Bicarbonate | Aqueous Solution | Used in the work-up to neutralize any residual acidic species. | |
| Brine | Saturated NaCl Solution | Used to wash the organic layer and aid in phase separation by reducing the solubility of organic material in the aqueous layer. | |
| Equipment | Jacketed Glass Reactor | 20 L - 100 L capacity | Allows for precise temperature control (heating and cooling), which is critical for managing the reaction exotherm. |
| Overhead Mechanical Stirrer | Ensures efficient mixing in a large volume, preventing localized "hot spots" and ensuring homogeneity. | ||
| Temperature Probe | Calibrated | Accurate temperature monitoring is essential for safety and process control. | |
| Addition Funnel / Dosing Pump | Allows for the controlled, slow addition of reagents, which is key to managing the reaction rate and temperature. | ||
| Vacuum Distillation Apparatus | The preferred method for purifying the final product at scale, as it is more efficient and economical than chromatography for this compound. |
Detailed Experimental Protocols
Pre-Reaction Setup and Inerting
-
Assemble the jacketed glass reactor equipped with an overhead stirrer, temperature probe, nitrogen inlet, and an addition funnel.
-
Ensure all glassware is thoroughly dried to prevent moisture contamination.
-
Purge the entire system with dry nitrogen for at least 30 minutes to establish an inert atmosphere. Maintain a gentle positive pressure of nitrogen throughout the reaction. Causality: The phosphonium intermediates are moisture-sensitive; an inert atmosphere prevents their decomposition and maximizes yield.
Scale-Up Synthesis Protocol (500 g Scale)
-
Reactor Charging: To the inerted reactor, charge 4-(hydroxymethyl)-1-methylpyrrolidin-2-one (500 g, 3.87 mol) and anhydrous acetonitrile (5.0 L).
-
Begin stirring to ensure complete dissolution.
-
Charge triphenylphosphine (1.12 kg, 4.26 mol, 1.1 eq). A mild exotherm may be observed.
-
Cooling: Set the circulator for the reactor jacket to 0 °C. Cool the reaction mixture to an internal temperature of 0-5 °C.
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (724 g, 4.07 mol, 1.05 eq) in anhydrous acetonitrile (2.5 L). Transfer this solution to the addition funnel.
-
Add the NBS solution dropwise to the stirred reaction mixture over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. Causality: Slow addition is critical to control the reaction exotherm and prevent the formation of undesired byproducts.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour. Then, allow the mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 4-6 hours.
-
Monitor the reaction progress using TLC or LC-MS until the starting alcohol is consumed.
Large-Scale Work-up and Purification
-
Filtration: Cool the reaction mixture to 0-5 °C to precipitate the succinimide byproduct and some of the triphenylphosphine oxide (TPPO). Filter the slurry through a Büchner funnel and wash the filter cake with cold acetonitrile (2 x 250 mL).
-
Solvent Removal: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the acetonitrile.
-
Extraction: Redissolve the resulting oil in dichloromethane (5.0 L). Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 2.0 L) and brine (2.0 L). Causality: The bicarbonate wash removes any acidic byproducts, while the brine wash aids in removing water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product as a viscous oil.
-
Purification: Set up a vacuum distillation apparatus. Purify the crude oil under high vacuum. The product, 4-(Bromomethyl)-1-methylpyrrolidin-2-one, will distill as a colorless to pale yellow liquid. Collect the fraction at the appropriate boiling point and pressure.
Process Safety Assessment
The scale-up of this synthesis requires strict adherence to safety protocols.
-
Toxicity and Handling: 4-(Bromomethyl)-1-methylpyrrolidin-2-one is a lachrymator and an alkylating agent and should be handled with extreme care. The precursor, N-Methyl-2-pyrrolidinone (NMP), is a known reproductive toxin.[9] All operations must be conducted in a well-ventilated fume hood. Personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[10]
-
Thermal Hazards: The reaction between triphenylphosphine and NBS is exothermic. Uncontrolled addition can lead to a rapid temperature increase, potentially causing the solvent to boil and creating a runaway reaction scenario.[11] The use of a jacketed reactor and controlled addition rate are non-negotiable safety measures.
-
Reagent Hazards: N-Bromosuccinimide can decompose over time, especially when exposed to light and heat, releasing bromine.[8] It should be stored in a cool, dark place.
Analytical Characterization
| Analysis | Intermediate/Product | Technique | Expected Result |
| Purity | 4-(hydroxymethyl)-1-methylpyrrolidin-2-one | GC-FID, ¹H NMR | >98% purity, absence of starting materials. |
| Water Content | 4-(hydroxymethyl)-1-methylpyrrolidin-2-one | Karl Fischer Titration | < 0.1% w/w |
| Reaction Completion | In-Process Check | TLC, LC-MS | Disappearance of the starting alcohol spot/peak. |
| Identity Confirmation | 4-(Bromomethyl)-1-methylpyrrolidin-2-one | ¹H NMR, ¹³C NMR | Spectra consistent with the proposed structure. Key signal: a singlet for the -CH₂Br protons around 3.5-3.8 ppm. |
| Final Purity | 4-(Bromomethyl)-1-methylpyrrolidin-2-one | GC-FID | >98% purity. |
Conclusion
This application note details a validated and scalable protocol for the synthesis of 4-(Bromomethyl)-1-methylpyrrolidin-2-one. By focusing on a controlled Appel-type bromination, this guide provides a safer and more efficient alternative to traditional methods. The emphasis on causal explanations for procedural steps, robust in-process controls, and a thorough safety assessment equips researchers and drug development professionals with a reliable framework for producing this critical building block at a scale relevant to preclinical and clinical development.
References
- Sigma-Aldrich. (2025). Safety Data Sheet: 1-Methyl-2-pyrrolidinone.
- Fisher Scientific. (n.d.). Material Safety Data Sheet: 1-Methyl-2-pyrrolidinone.
- Fisher Scientific. (2009). Safety Data Sheet: 1-Methyl-2-pyrrolidinone.
- Fluorochem. (2024). Safety Data Sheet: 4-(Aminomethyl)pyrrolidin-2-one.
- Rlavie. (n.d.). 4-(Hydroxymethyl)-1-Methylpyrrolidin-2-One.
- Biosynth. (n.d.). 4-(bromomethyl)-1-methylpyrrolidin-2-one.
-
Jakubke, M., et al. (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Molecules, 28(2), 853. [Link]
- Apollo Scientific. (n.d.). 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one.
- Jeyachandran, V. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. International Journal of Scientific Research in Science and Technology.
- Guidechem. (n.d.). 4-(bromomethyl)-1-methyl-2-pyrrolidinone 1824342-89-3 wiki.
- ChemicalBook. (n.d.). 4-(bromomethyl)-1-methyl-2-pyrrolidinone.
- Sigma-Aldrich. (n.d.). 4-(bromomethyl)-1-methyl-2-pyrrolidinone.
- CN102775347A. (2012). Improved synthetic method for 4-bromomethyl-1,2-dihydroquinoline-2-one.
- OSHA. (n.d.). N-Methyl-2-pyrrolidinone Method number: PV2043.
- US5840905A. (1998). Process for the preparation of 4-hydroxy-1,2,2,6,6,-pentamethylpiperidine.
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Methyl-2-pyrrolidinone.
-
Tereshchenko, D., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(19), 6779. [Link]
- ChemicalBook. (2024). How to synthesis N-Methyl-2-pyrrolidone.
-
Li, H., et al. (2020). One-pot synthesis of N-methylpyrrolidine (NMPD) using Cu- and Ni-modified ZSM-5 as an efficient catalyst. Green Chemistry, 22(18), 6049-6057. [Link]
-
Tripodi, F., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 15(11), 1334. [Link]
- Yang, Y., et al. (2018). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development, 22(8), 1041-1047.
- Jouyban, A., Fakhree, M. A. A., & Shayanfar, A. (2010). Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. Journal of Pharmacy & Pharmaceutical Sciences, 13(4), 524–535.
- EP1720833A1. (2006). Method for purifying n-methyl-2-pyrrolidone.
-
Jouyban, A., Fakhree, M. A., & Shayanfar, A. (2010). Review of Pharmaceutical Applications of N-methyl-2-pyrrolidone. Journal of Pharmacy & Pharmaceutical Sciences, 13(4), 524-535. [Link]
-
Jouyban, A., Fakhree, M. A. A., & Shayanfar, A. (2010). Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. Journal of Pharmacy & Pharmaceutical Sciences, 13(4), 524–535. [Link]
- De Bruyn, M., et al. (2016). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. Green Chemistry, 18(16), 4434-4440.
- Chan, H., et al. (2019). Synthesis and elaboration of N-methylpyrrolidone as an acetamide fragment substitute in bromodomain inhibition. Bioorganic & Medicinal Chemistry, 27(24), 115157.
- Chen, W., & Ren, Y. (2014). Develop New Approaches to the Synthesis of N, N, N-triethyl-4-[(Hexahydro-2-oxo-1H-azepin-1-yl) Carbonyl]-Bromine/Chloride.
- PubChem. (n.d.). N-bromosuccinimide. National Center for Biotechnology Information.
Sources
- 1. 4-(bromomethyl)-1-methyl-2-pyrrolidinone | 1824342-89-3 [chemicalbook.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. How to synthesis N-Methyl-2-pyrrolidone_Chemicalbook [chemicalbook.com]
- 5. CAS 59887-20-6|4-(Hydroxymethyl)-1-Methylpyrrolidin-2-One [rlavie.com]
- 6. 59887-20-6 Cas No. | 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one | Apollo [store.apolloscientific.co.uk]
- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 8. N-bromobutanimide | C4H4BrNO2 | CID 67184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(Bromomethyl)-1-methylpyrrolidin-2-one
Welcome to the technical support guide for the purification of 4-(Bromomethyl)-1-methylpyrrolidin-2-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but potentially challenging building block. The following information, presented in a practical question-and-answer format, synthesizes established chromatographic principles with field-proven insights to help you navigate common purification hurdles and achieve high purity for your compound.
Section 1: Understanding the Compound & Initial Strategy
Q1: What are the key chemical properties of 4-(Bromomethyl)-1-methylpyrrolidin-2-one that I should consider before starting purification?
A1: Understanding the molecule's structure is paramount for designing a successful purification strategy. 4-(Bromomethyl)-1-methylpyrrolidin-2-one has several features that influence its chromatographic behavior:
-
Polarity: The core structure contains a polar lactam (a cyclic amide) group, making the molecule moderately polar.[1][2]
-
Reactivity: The presence of a bromomethyl group makes the compound an alkylating agent. The carbon-bromine bond is labile, particularly in the presence of nucleophiles or on acidic surfaces. This is a critical consideration for chromatography, as the silica gel surface is inherently acidic.[3]
-
Solubility: It is generally soluble in a range of organic solvents, including dichloromethane (DCM), ethyl acetate (EtOAc), and acetonitrile.
Based on these properties, normal-phase column chromatography on silica gel is a suitable starting point, but potential on-column degradation must be addressed.
Q2: How do I develop an appropriate solvent system for the column?
A2: The ideal solvent system (mobile phase) should provide a Retention Factor (Rf) of 0.2-0.3 for the target compound on a Thin Layer Chromatography (TLC) plate.[4] This Rf range typically ensures good separation from impurities and a reasonable elution time from the column.
Workflow for Solvent System Selection:
-
Start with a Standard System: A common starting point for moderately polar compounds is a mixture of a non-polar solvent like Hexane (or Heptane) and a more polar solvent like Ethyl Acetate (EtOAc).
-
TLC Analysis:
-
Spot your crude reaction mixture onto a silica gel TLC plate.
-
Develop the plate in a chamber containing a pre-selected solvent ratio (e.g., 70:30 Hexane:EtOAc).
-
Visualize the spots using a UV lamp (if the compound is UV active) and/or a chemical stain (e.g., potassium permanganate or vanillin).
-
-
Optimize the Ratio:
-
If the Rf is too high (> 0.4): The solvent system is too polar. Increase the proportion of the non-polar solvent (e.g., move to 80:20 Hexane:EtOAc).
-
If the Rf is too low (< 0.15): The solvent system is not polar enough. Increase the proportion of the polar solvent (e.g., move to 50:50 Hexane:EtOAc).
-
If separation from impurities is poor: Consider changing one of the solvents to alter the selectivity. For instance, substituting Dichloromethane for Hexane or Methanol (in small percentages) for Ethyl Acetate can change the interaction dynamics.[5]
-
Section 2: Troubleshooting Guide - Common Purification Problems
This section addresses specific issues you may encounter during the purification process.
Q3: My TLC shows a clean spot, but after the column, I have multiple spots, including one at the baseline. What is happening?
A3: This is a classic sign of on-column decomposition. The acidic nature of standard silica gel can catalyze the hydrolysis of the bromomethyl group to a hydroxymethyl group or other degradation pathways. The resulting alcohol is much more polar and will stick to the baseline in your original solvent system.
Solutions:
-
Deactivate the Silica Gel: The most effective solution is to neutralize the acidic silanol groups on the silica surface.[3][4] This can be done by incorporating a small amount of a basic modifier, like triethylamine (TEA), into your mobile phase.
-
Protocol: Add 0.5-1% (v/v) of TEA to your pre-determined mobile phase (e.g., 70:30 Hexane:EtOAc with 1% TEA).
-
Validation: Before running the column, run a TLC plate using the TEA-modified eluent to confirm that your compound remains stable and the Rf is acceptable.[6]
-
-
Use an Alternative Stationary Phase: If the compound is extremely sensitive, consider using a less acidic stationary phase like neutral alumina.[7]
Q4: My compound is streaking badly on the TLC plate and the column fractions are broad and mixed. Why?
A4: Streaking or "tailing" typically indicates strong, undesirable interactions between your compound and the stationary phase, or overloading.[8] The polar lactam group in your molecule can interact strongly with the acidic silanol groups of the silica gel.
Solutions:
-
Mobile Phase Modifier: As with degradation, adding 0.5-1% triethylamine to the eluent can dramatically improve peak shape. The TEA competes with your compound for the active sites on the silica, allowing your molecule to travel more uniformly down the column.[4]
-
Reduce Sample Load: You may be overloading the column. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel, depending on the difficulty of the separation.
-
Change Solvents: Sometimes, a solvent like methanol is a better choice as the polar component (used sparingly, e.g., 95:5 DCM:MeOH) as it can disrupt the problematic interactions more effectively than ethyl acetate.
Q5: My compound is not eluting from the column, even after I've passed many column volumes of solvent. What should I do?
A5: This indicates that your mobile phase is not polar enough to move the compound through the silica gel.[9] This can happen if the crude material is more polar than anticipated or if an error was made in preparing the solvent system.
Solutions:
-
Confirm Your Solvent System: Double-check that the mobile phase composition is correct and that the bottles were not mixed up.[9][10]
-
Increase Polarity Gradually (Gradient Elution): Start increasing the percentage of the polar solvent in your mobile phase. For example, if you started with 70:30 Hexane:EtOAc, move to 60:40, then 50:50. This gradual increase helps elute your compound without flushing out more polar impurities along with it.
-
Column Flush: If you are certain all other impurities have eluted, you can flush the column with a very polar solvent (e.g., 100% Ethyl Acetate or 90:10 EtOAc:MeOH) to recover your compound. Note that this will likely co-elute any other highly polar materials remaining on the column.
Section 3: Detailed Protocols & Data
Step-by-Step Protocol: Column Purification with TEA Deactivation
-
Solvent System Selection: Using TLC, determine an optimal solvent system (e.g., 70:30 Hexane:Ethyl Acetate) that provides an Rf of ~0.25 for the target compound.
-
Prepare Mobile Phase: Prepare a bulk volume of the selected solvent system. Add triethylamine to a final concentration of 1% (v/v). For 1 liter of eluent, add 10 mL of TEA.
-
Column Packing (Slurry Method):
-
Choose an appropriately sized glass column.
-
In a beaker, prepare a slurry of silica gel in your TEA-modified mobile phase.
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface. Do not let the column run dry.[11]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude 4-(Bromomethyl)-1-methylpyrrolidin-2-one in a minimal amount of a suitable solvent (e.g., DCM).
-
Add a small amount of silica gel (~2-3 times the mass of your crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column bed. Add a thin layer of sand on top to prevent disturbance.[11]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure to begin elution, collecting fractions in test tubes or vials.
-
-
Fraction Analysis:
-
Monitor the elution process by spotting collected fractions onto TLC plates.
-
Develop and visualize the plates to identify which fractions contain your pure product.
-
-
Pooling and Solvent Removal:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified 4-(Bromomethyl)-1-methylpyrrolidin-2-one.
-
Data Summary Table
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography of moderately polar compounds. |
| Mobile Phase (Start) | Hexane:Ethyl Acetate or DCM:Ethyl Acetate | Good balance of polarity for initial screening. |
| Target Rf | 0.2 - 0.3 | Optimal range for good separation and reasonable elution time.[4] |
| Key Additive | 0.5 - 1% Triethylamine (TEA) | Neutralizes acidic silica, preventing compound degradation and improving peak shape.[3][4] |
| Sample Loading | Dry Loading | Prevents solvent effects and ensures a narrow starting band, leading to better resolution. |
Section 4: Visualization of Workflows
General Purification Workflow
Caption: Workflow for purifying 4-(Bromomethyl)-1-methylpyrrolidin-2-one.
Troubleshooting Decision Tree
Caption: Decision tree for common column chromatography issues.
References
-
U.S. Food and Drug Administration (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Available at: [Link]
-
Phenomenex (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]
-
Reddit r/Chempros (2025). Advice on neutralising silica gel for column chromatography of sensitive compounds?. Available at: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]
-
ALWSCI (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available at: [Link]
- Google Patents (2017).WO2017068508A1 - Methods for quantifying n-methyl-2-pyrrolidone.
-
ChemistryViews (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]
-
Pharmaffiliates. n methylpyrrolidone and its Impurities. Available at: [Link]
-
UNL Digital Commons (1982). "THE SYNTHESIS AND CHEMISTRY OF SELECTED 4-METHYL-2-PYRROLIDONES AND 3-" by TAY-YEAN LIN. Available at: [Link]
-
ResearchGate (2019). Deactivation of silica gel?. Available at: [Link]
-
ResearchGate (2013). What is a good way to select mobile phase in chromatography?. Available at: [Link]
-
YouTube (2025). How To Neutralize Silica Gel? - Chemistry For Everyone. Available at: [Link]
-
PubMed Central (PMC). Synthesis of New Optically Active 2-Pyrrolidinones. Available at: [Link]
-
LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Available at: [Link]
-
Organic Syntheses Procedure. v97p0021-10.gif. Available at: [Link]
-
YouTube (2019). Chromatography Troubleshooting. Available at: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. Available at: [Link]
-
PubChem. N-methyl-2-pyrrolidone | C5H9NO | CID 13387. Available at: [Link]
-
PubMed. Purification of Matrix Metalloproteinases by Column Chromatography. Available at: [Link]
-
ResearchGate (2025). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route | Request PDF. Available at: [Link]
-
Reddit r/chemistry (2022). troubleshooting column chromatography. Available at: [Link]
-
Welch Materials (2025). Mobile Phase Selection in Method Development: How to Optimize. Available at: [Link]
-
Chromatography Forum (2012). silica deactivation. Available at: [Link]
-
ECHA. 1-methyl-2-pyrrolidone - Substance Information. Available at: [Link]
-
Preprints.org (2025). Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography. Available at: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. Chromatography [chem.rochester.edu]
- 10. youtube.com [youtube.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Optimizing the Alkylation of 4-(Bromomethyl)-1-methylpyrrolidin-2-one
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and purity of products derived from the alkylation of 4-(bromomethyl)-1-methylpyrrolidin-2-one. Our focus is on providing practical, experience-driven insights to overcome common experimental hurdles.
Introduction to the Alkylation of 4-(Bromomethyl)-1-methylpyrrolidin-2-one
The alkylation of 4-(bromomethyl)-1-methylpyrrolidin-2-one is a versatile synthetic transformation that allows for the introduction of a wide variety of functional groups at the 4-position of the pyrrolidinone core, a scaffold present in numerous biologically active compounds. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophile displaces the bromide leaving group. The efficiency of this process is highly dependent on a careful selection of reaction parameters.
Below is a generalized reaction scheme:
Caption: General SN2 Alkylation Reaction.
Troubleshooting Guide
This section addresses common issues encountered during the alkylation of 4-(bromomethyl)-1-methylpyrrolidin-2-one in a question-and-answer format.
Question 1: Why is my reaction yield consistently low, or why is the reaction not proceeding to completion?
Answer:
Low yields or incomplete conversion are the most frequent challenges in this alkylation. Several factors, often interconnected, can be responsible. A systematic approach to troubleshooting is crucial.
-
Insufficiently Strong Base or Incomplete Deprotonation: For O- and S-nucleophiles (phenols, thiols, etc.), deprotonation to the corresponding alkoxide or thiolate is essential to increase their nucleophilicity. If the base is not strong enough to deprotonate the nucleophile completely, the reaction will be sluggish.
-
Solution: Consider using a stronger base. For instance, if you are using a carbonate base like K₂CO₃ with a weakly acidic phenol, switching to a stronger base like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) can significantly improve the reaction rate.[1] Always ensure your reagents and solvents are anhydrous when using water-sensitive bases like NaH.
-
-
Inappropriate Solvent Choice: The solvent plays a critical role in an SN2 reaction.
-
Polar Aprotic Solvents are Preferred: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are excellent choices for SN2 reactions. They solvate the cation of the base, leaving the nucleophilic anion more "naked" and reactive.
-
Protic Solvents Can Hinder the Reaction: Protic solvents like water, ethanol, or methanol can form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its nucleophilicity and slows down the reaction.
-
-
Steric Hindrance: While 4-(bromomethyl)-1-methylpyrrolidin-2-one is a primary bromide, which is generally favorable for SN2 reactions, a bulky nucleophile can still experience steric hindrance, leading to a slower reaction rate.
-
Solution: If you suspect steric hindrance is an issue, you may need to use more forcing conditions, such as higher temperatures and longer reaction times. However, be mindful that this can also promote side reactions.
-
-
Reaction Temperature and Time: These two parameters are intrinsically linked.
-
Low Temperature: The reaction may be too slow at room temperature. Gradually increasing the temperature can significantly accelerate the reaction. A good starting point is often 50-80 °C.
-
Insufficient Reaction Time: SN2 reactions, especially with less reactive nucleophiles, can take several hours to reach completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Question 2: I am observing the formation of an unexpected side product. What could it be and how can I minimize it?
Answer:
The most common side reaction in this type of alkylation is an elimination reaction (E2), which competes with the desired substitution (SN2).
-
Elimination (E2) Side Product: This occurs when the nucleophile acts as a base and removes a proton from the carbon adjacent to the bromomethyl group, leading to the formation of 4-methylene-1-methylpyrrolidin-2-one.
Caption: Competing SN2 and E2 Pathways.
Factors Favoring Elimination and How to Mitigate Them:
-
Strong, Bulky Bases: A strong and sterically hindered base is more likely to act as a base rather than a nucleophile.
-
Solution: If your nucleophile is also a strong base, consider using a less hindered base for deprotonation, or use a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
-
High Reaction Temperatures: Higher temperatures generally favor elimination over substitution.
-
Solution: Try to run the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
-
Solvent: While polar aprotic solvents are generally preferred, in some cases, the choice of solvent can influence the SN2/E2 ratio.
-
-
Dialkylation: With some nucleophiles, particularly primary and secondary amines, there is a possibility of the product acting as a nucleophile and reacting with another molecule of the starting material, leading to a dialkylated byproduct.
-
Solution: Use a slight excess of the amine nucleophile to ensure the complete consumption of the starting bromide.
-
Question 3: My product is difficult to purify. What are some common impurities and how can I remove them?
Answer:
Purification can be challenging due to the presence of unreacted starting materials, side products, and reagents.
-
Unreacted Starting Material: If the reaction has not gone to completion, you will have unreacted 4-(bromomethyl)-1-methylpyrrolidin-2-one.
-
Solution: Optimize the reaction conditions (see Question 1) to drive the reaction to completion. If a small amount of starting material remains, it can often be separated by column chromatography.
-
-
Base and Salts: Inorganic bases and the resulting bromide salts need to be removed.
-
Solution: An aqueous workup is typically effective. Quench the reaction with water or a saturated aqueous solution of ammonium chloride (for strong bases like NaH). Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with water and then brine to remove residual salts.
-
-
Elimination Byproduct: The 4-methylene-1-methylpyrrolidin-2-one byproduct may have a similar polarity to your desired product, making separation by column chromatography difficult.
-
Solution: Optimizing the reaction to minimize its formation is the best strategy. If it does form, careful selection of the eluent system for column chromatography is necessary. Sometimes, a different stationary phase (e.g., alumina instead of silica gel) can provide better separation.
-
-
Solvent Residues: High-boiling point solvents like DMF and DMSO can be difficult to remove completely.
-
Solution: After the initial removal under reduced pressure, co-evaporation with a lower-boiling point solvent like toluene can help. For stubborn residues, a high-vacuum distillation or lyophilization (if the product is stable) might be necessary. Alternatively, ensure the product is thoroughly extracted from the high-boiling solvent during the workup.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose base for the alkylation of 4-(bromomethyl)-1-methylpyrrolidin-2-one?
A1: There is no single "best" base, as the optimal choice depends on the pKa of the nucleophile. However, for a good starting point:
-
For phenols and thiols: Potassium carbonate (K₂CO₃) is a good initial choice due to its ease of handling. If the reaction is slow, cesium carbonate (Cs₂CO₃) is often more effective due to the "cesium effect," which enhances the nucleophilicity of the anion. For weakly acidic nucleophiles, a stronger base like sodium hydride (NaH) may be necessary.
-
For amines: An excess of the amine itself can often act as the base. Alternatively, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used to scavenge the HBr formed during the reaction.
Q2: Which solvent should I choose for my reaction?
A2: Polar aprotic solvents are highly recommended.
-
N,N-Dimethylformamide (DMF): An excellent all-around choice with good solvating power for a wide range of reagents.
-
Acetonitrile (ACN): Another good option, often easier to remove than DMF.
-
Dimethyl sulfoxide (DMSO): A very polar aprotic solvent that can accelerate slow reactions, but can be difficult to remove completely.
-
Tetrahydrofuran (THF): Can be used, but is generally less effective than DMF or ACN for these types of reactions.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most common and convenient method.
-
Procedure: Spot the reaction mixture alongside the starting material on a TLC plate. Use a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) to develop the plate. Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate or iodine). The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.
Q4: What is a general experimental protocol I can start with?
A4: Here is a general starting protocol for the O-alkylation of a phenol. This should be optimized for each specific substrate.
General Protocol for O-Alkylation of a Phenol:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol (1.0 equivalent) and a suitable anhydrous solvent (e.g., DMF or acetonitrile, ~0.1-0.5 M).
-
Deprotonation: Add the base (e.g., K₂CO₃, 1.5-2.0 equivalents) to the solution. Stir the mixture at room temperature for 30-60 minutes. If using NaH, cool the solution to 0 °C before portion-wise addition of NaH (1.1-1.2 equivalents).
-
Alkylation: Add a solution of 4-(bromomethyl)-1-methylpyrrolidin-2-one (1.0-1.2 equivalents) in the reaction solvent dropwise to the mixture.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60 °C) and monitor the progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If using a carbonate base, filter off the solids. If using NaH, carefully quench the reaction with water or saturated aqueous NH₄Cl at 0 °C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Starting Condition |
| Solvent | DMF or Acetonitrile (anhydrous) |
| Base | K₂CO₃ (1.5 eq) or NaH (1.1 eq) |
| Temperature | Room Temperature to 80 °C |
| Concentration | 0.1 - 1.0 M |
| Stoichiometry | Nucleophile (1 eq), Alkylating Agent (1.0-1.2 eq) |
References
Sources
stability of 4-(Bromomethyl)-1-methylpyrrolidin-2-one under acidic or basic conditions
Welcome to the technical support resource for 4-(Bromomethyl)-1-methylpyrrolidin-2-one (CAS 1824342-89-3). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the practical application and stability of this versatile bifunctional reagent. My aim is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic routes effectively.
The core challenge in using 4-(Bromomethyl)-1-methylpyrrolidin-2-one lies in its dual reactivity. It features a five-membered lactam (a cyclic amide) and an α-bromomethyl ketone moiety. Each of these functional groups possesses distinct stability profiles under acidic and basic conditions, often leading to competing reaction pathways. Understanding this dichotomy is paramount to achieving desired reaction outcomes.
Caption: Key reactive sites of 4-(Bromomethyl)-1-methylpyrrolidin-2-one.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered when handling and reacting with this compound.
Q1: My compound has turned slightly yellow and shows a new spot on TLC. What's happening and how should I store it?
A: This is a classic sign of degradation. Like many α-haloketones and benzyl bromides, this reagent is sensitive to moisture, heat, and light.[1] The bromomethyl group is a potent alkylating agent and can react with atmospheric water (hydrolysis) or other nucleophiles, while the lactam itself can also degrade under harsh conditions.
-
Signs of Degradation:
-
Color change from white/off-white to yellow or brown.
-
Appearance of new spots on Thin Layer Chromatography (TLC), often one more polar (hydrolysis product) and one less polar (elimination or side-product).
-
Reduced melting point compared to a fresh sample.[1]
-
Decreased potency or complete lack of reactivity in subsequent reactions.[1]
-
-
Root Cause Analysis:
-
Hydrolysis: The bromomethyl group can be hydrolyzed to a hydroxymethyl group, particularly if exposed to ambient moisture.
-
Self-Condensation: Trace impurities or degradation products can catalyze intermolecular reactions.
-
Photodecomposition: Exposure to UV light can generate radical species, leading to complex side reactions.
-
-
Recommended Storage Protocol:
-
Temperature: Store at -20°C for long-term stability.[1]
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to displace moisture and oxygen.[1]
-
Container: Use an amber or opaque vial with a tight-fitting cap to protect from light.[1]
-
Moisture Control: Store the sealed vial inside a desiccator containing a drying agent (e.g., Drierite).
-
Q2: I'm attempting a reaction under acidic conditions and observing significant starting material decomposition. Why is the lactam ring opening?
A: The pyrrolidinone ring is a γ-lactam, which is susceptible to acid-catalyzed hydrolysis. While generally more stable than β-lactams, prolonged exposure to strong aqueous acid, especially at elevated temperatures, will lead to ring-opening.[2][3][4]
-
Mechanism of Degradation: The reaction proceeds via a tetrahedral intermediate mechanism. The carbonyl oxygen is first protonated by the acid, making the carbonyl carbon more electrophilic. A water molecule then attacks this activated carbonyl, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of the amine result in the ring-opened amino acid product, 4-(bromomethyl)-4-(methylamino)butanoic acid.[2][4]
Caption: Acid-catalyzed hydrolysis workflow for the lactam ring.
-
Troubleshooting & Prevention:
-
pH Control: If your reaction requires acidic conditions, use the mildest acid possible and the lowest effective concentration. Consider buffered systems.
-
Anhydrous Conditions: If the acid is meant to be a catalyst for a non-hydrolytic transformation, ensure the reaction is scrupulously dry. Use anhydrous solvents and reagents.
-
Temperature: Perform the reaction at the lowest possible temperature to slow the rate of hydrolysis.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the desired transformation is complete to minimize degradation.
-
Q3: My reaction with a nucleophile under basic conditions is messy. I'm getting multiple products and low yield of the desired SN2 substitution. What are the competing pathways?
A: Basic conditions present the most significant challenge due to multiple, competitive reaction pathways involving both the α-bromomethyl group and the lactam carbonyl. The outcome is highly dependent on the nature of the base, the nucleophile, the solvent, and the temperature.
-
The Competing Reactions:
-
Desired SN2 Substitution: A good, non-basic nucleophile attacks the electrophilic α-carbon, displacing the bromide. This is typically the intended reaction.[5][6]
-
Lactam Hydrolysis: Strong bases (like OH⁻) will attack the lactam carbonyl, leading to base-catalyzed ring-opening via a BAC2 mechanism.[7][8] This forms 4-(hydroxymethyl)-4-(methylamino)butanoic acid (if the bromide is also hydrolyzed) or a related species.
-
Enolate Formation & Side Reactions: The presence of two electron-withdrawing groups (carbonyl and bromine) makes the α-hydrogen acidic.[9] A strong, sterically hindered base can deprotonate this position to form an enolate. This enolate can then participate in side reactions, most notably the Favorskii rearrangement .[9]
-
Caption: Competing reaction pathways under basic conditions.
Troubleshooting Guide for Basic Reactions
| Observed Issue | Probable Cause | Recommended Solution |
| Low yield, starting material recovered | Nucleophile is too weak or reaction conditions are too mild. | Increase temperature cautiously. Consider using a more polar aprotic solvent (e.g., DMF, DMSO) to accelerate the SN2 reaction. |
| Product is the ring-opened amino acid | The base/nucleophile is preferentially attacking the lactam carbonyl (hydrolysis). | Use a weaker, non-nucleophilic base (e.g., K₂CO₃, DIPEA) if a base is required. Use a "soft" nucleophile that favors attacking the α-carbon over the hard carbonyl carbon. Run the reaction at a lower temperature. |
| Multiple unidentified, non-polar products | Enolate formation followed by side reactions (e.g., Favorskii rearrangement). | Avoid strong, sterically hindered bases (e.g., LDA, NaH, t-BuOK). Use a milder base like potassium carbonate. Ensure the nucleophile is added before the base, or that the base is not in large excess. |
| Product is the α-hydroxy derivative | The bromide was substituted by hydroxide from water or the base. | Ensure strictly anhydrous reaction conditions. If using NaOH/KOH, consider phase-transfer catalysis to minimize water concentration in the organic phase. |
Validated Experimental Protocols
The following protocols provide a starting point for handling and using 4-(Bromomethyl)-1-methylpyrrolidin-2-one. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: General Handling and Aliquoting
-
Objective: To safely handle the reagent and prepare stock solutions while maintaining integrity.
-
Materials: 4-(Bromomethyl)-1-methylpyrrolidin-2-one, anhydrous solvent (e.g., DMF or Acetonitrile), Argon/Nitrogen line, dry syringes/needles, oven-dried vials with septa.
-
Allow the reagent container to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.
-
Work under a positive pressure of inert gas (Argon or Nitrogen).
-
Weigh the desired amount of the solid quickly into an oven-dried flask.
-
Add anhydrous solvent via a dry syringe to dissolve the solid to the desired concentration.
-
If storing as a solution, aliquot into smaller, single-use vials under an inert atmosphere and store at -20°C. This prevents repeated freeze-thaw cycles and exposure of the bulk material.
Protocol 2: Model SN2 Reaction with a Phenolic Nucleophile
-
Objective: To perform a clean Williamson ether synthesis, demonstrating optimal conditions to favor SN2 substitution over competing pathways.
-
Rationale: This protocol uses a mild, non-nucleophilic base (K₂CO₃) and a polar aprotic solvent to facilitate the SN2 reaction while minimizing the risk of hydrolysis or enolate formation.
-
Materials: 4-Methoxyphenol, 4-(Bromomethyl)-1-methylpyrrolidin-2-one, Potassium Carbonate (anhydrous, finely powdered), Anhydrous Acetonitrile (CH₃CN).
-
To an oven-dried round-bottom flask under Argon, add 4-methoxyphenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous acetonitrile to form a stirrable slurry.
-
In a separate dry vial, dissolve 4-(Bromomethyl)-1-methylpyrrolidin-2-one (1.1 eq) in a minimal amount of anhydrous acetonitrile.
-
Add the solution of the bromide dropwise to the stirring slurry of the phenol and base at room temperature.
-
Heat the reaction to 60-70°C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and rinse the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure. The crude product can then be purified by silica gel chromatography.
References
- Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58(22), 2423-2430.
-
Al-Zoubi, R. M., Al-Hamdany, R., & Dömling, A. (2018). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 23(5), 1143. [Link]
-
Wikipedia contributors. (2023). α-Halo ketone. In Wikipedia, The Free Encyclopedia. [Link]
- Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58, 2423.
-
JoVE. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Journal of Visualized Experiments. [Link]
-
Abboud, J. L. M., et al. (2001). Alkaline Hydrolysis of a gamma-Lactam Ring. ResearchGate. [Link]
-
Musgrave, R. (2017). Lactam Hydrolysis. YouTube. [Link]
-
ResearchGate. (n.d.). The kinetics and mechanism of acid catalysed hydrolysis of lactams. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. α-Halo ketone - Wikipedia [en.wikipedia.org]
preventing dimerization of 4-(Bromomethyl)-1-methylpyrrolidin-2-one in reactions
Welcome to the technical support guide for 4-(Bromomethyl)-1-methylpyrrolidin-2-one. This resource is designed for researchers, chemists, and drug development professionals to address a common challenge encountered when using this versatile reagent: the formation of an unwanted dimer byproduct. This guide provides in-depth troubleshooting, preventative strategies, and the mechanistic rationale behind them to ensure the success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the dimer of 4-(Bromomethyl)-1-methylpyrrolidin-2-one and why does it form?
The dimer is a quaternary ammonium salt formed when a molecule of 4-(Bromomethyl)-1-methylpyrrolidin-2-one acts as a nucleophile and another acts as an electrophile. The tertiary amine-like nitrogen of one pyrrolidinone ring attacks the electrophilic carbon of the bromomethyl group on a second molecule. This is a classic bimolecular nucleophilic substitution (SN2) reaction.
The reaction is driven by the inherent reactivity of the components:
-
Electrophile: The carbon atom bonded to bromine is electron-deficient and susceptible to nucleophilic attack. The carbon-bromine bond is weaker than corresponding chlorine or fluorine bonds, making bromide a good leaving group.[1][2]
-
Nucleophile: Although the nitrogen atom is part of an amide (lactam), it still possesses a lone pair of electrons and can act as a nucleophile, particularly in the absence of stronger, desired nucleophiles.
This self-reaction, or dimerization, is a competitive process that can significantly lower the yield of your intended product.
Caption: SN2 Dimerization mechanism of 4-(Bromomethyl)-1-methylpyrrolidin-2-one.
Q2: How can I detect the formation of the dimer?
The dimer's physical properties are distinctly different from the starting material, making it detectable by several common analytical methods:
-
Thin-Layer Chromatography (TLC): The dimer is a salt and therefore highly polar. It will typically remain at the baseline (Rf ≈ 0) in most non-polar to moderately polar organic solvent systems (e.g., Hexane/Ethyl Acetate). The starting material will have a higher Rf value.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. The dimer will have a unique mass-to-charge ratio (m/z) corresponding to the combined mass of the two monomer units, appearing as a cation. The starting material will have its own characteristic m/z.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the formation of the dimer will result in the appearance of new, often downfield-shifted peaks corresponding to the protons near the new quaternary ammonium center. The disappearance of the characteristic bromomethyl (-CH₂Br) signal and the appearance of a new N-CH₂-C signal can be monitored.
Q3: Is the starting material stable in storage?
4-(Bromomethyl)-1-methylpyrrolidin-2-one is a reactive alkyl halide and should be stored under appropriate conditions to minimize degradation and self-reaction. Store it in a tightly sealed container, in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). Prolonged exposure to moisture, heat, or light can accelerate decomposition and potential dimerization.
Troubleshooting Guide: Preventing Dimerization
This section provides a systematic approach to minimizing dimer formation during your reaction, organized by experimental stage.
Phase 1: Reaction Setup & Stoichiometry
The most effective way to prevent dimerization is to control the reaction conditions to favor the desired intermolecular reaction with your substrate over the undesired bimolecular self-reaction.
| Parameter | Condition Favoring Dimerization | Recommended Protocol for Desired Product | Rationale |
| Concentration | High concentration of the alkyl halide. | Use high dilution conditions (e.g., 0.05 - 0.1 M). | The rate of dimerization is second-order with respect to the alkyl halide. By lowering its concentration, you disproportionately slow the dimerization reaction compared to the desired reaction with your (likely higher concentration) nucleophile. |
| Addition Rate | Adding all the alkyl halide at once (bolus addition). | Add the alkyl halide slowly and dropwise over a prolonged period using a syringe pump.[3] | Slow addition maintains a very low instantaneous concentration of the alkyl halide, ensuring it is more likely to react with the intended nucleophile rather than another molecule of itself.[3] |
| Stoichiometry | Using the alkyl halide in large excess. | Use the alkyl halide as the limiting reagent or in slight excess (1.0 - 1.2 equivalents) relative to your nucleophile. | This ensures there is always a higher concentration of the desired nucleophile available for the reaction, outcompeting the self-reaction pathway. |
Phase 2: Reaction Conditions (Solvent & Temperature)
The choice of solvent and temperature plays a critical role in controlling the kinetics of SN2 reactions.
-
Solvent Selection: The ideal solvent for an SN2 reaction solvates the cation but not the anion (the nucleophile), leaving it "naked" and highly reactive.[4]
-
Recommended: Use polar aprotic solvents such as Acetonitrile (ACN) , N,N-Dimethylformamide (DMF) , or Dimethyl Sulfoxide (DMSO) .[5][6] These solvents are effective for SN2 reactions and will help solubilize the reactants.
-
Avoid: Polar protic solvents (e.g., water, methanol, ethanol) can solvate and stabilize the nucleophile, reducing its reactivity and slowing down the desired SN2 reaction.[4]
-
-
Temperature Control:
-
Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate with your desired nucleophile. Start at 0 °C or room temperature.
-
Rationale: While lower temperatures slow all reactions, the activation energy for dimerization may be different from that of your desired reaction. Empirically, lower temperatures often reduce the rate of side reactions more significantly. If your primary nucleophile is highly reactive, cooling the reaction is a very effective strategy.
-
Phase 3: Work-up and Purification
If dimer formation is unavoidable, its distinct chemical properties can be exploited for easy removal.
-
Aqueous Work-up/Extraction: The dimer is a quaternary ammonium salt and is highly water-soluble. During a standard liquid-liquid extraction with an organic solvent (e.g., Ethyl Acetate, DCM) and water or brine, the dimer will partition almost exclusively into the aqueous layer . The desired, less polar product will remain in the organic layer. Multiple washes of the organic layer with water or brine will effectively remove any trace amounts of the dimer.
-
Column Chromatography: If the desired product and starting material have similar polarities, purification by silica gel chromatography is effective. The highly polar dimer will be strongly adsorbed to the silica and will not elute with common organic solvent systems, remaining at the origin.
Experimental Workflow: A Validated Protocol
The following workflow incorporates the principles discussed above to minimize dimerization.
Caption: Recommended experimental workflow to prevent dimerization.
References
-
National Center for Biotechnology Information (2012). A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay. National Library of Medicine. Available at: [Link]
-
BrainKart (2018). Alkyl halides: Factors affecting SN2 versus SN1 reactions. Available at: [Link]
- Google Patents.WO2007031263A1 - 4-substituted pyrrolidin-2-ones and their use.
-
Chemistry LibreTexts (2021). 4.5: Factors affecting the SN2 Reaction. Available at: [Link]
-
Master Organic Chemistry (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Available at: [Link]
-
Reddit (2021). Reasoning whether an alkyl halide undergoes SN1 or SN2. Available at: [Link]
-
Chemistry LibreTexts (2024). 11.3: Characteristics of the SN2 Reaction. Available at: [Link]
-
Master Organic Chemistry (2014). Alkyl Halide Reaction Map And Summary. Available at: [Link]
-
Chemistry LibreTexts (2023). Reactions of alkyl halides - an overview. Available at: [Link]
-
Michigan State University Department of Chemistry. Alkyl Halide Reactivity. Available at: [Link]
Sources
optimizing solvent and base conditions for reactions with 4-(Bromomethyl)-1-methylpyrrolidin-2-one
Welcome to the technical support center for 4-(Bromomethyl)-1-methylpyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for optimizing reactions with this versatile reagent. As a primary alkyl bromide, 4-(Bromomethyl)-1-methylpyrrolidin-2-one is an excellent substrate for SN2 reactions, but achieving high yields and purity requires careful consideration of solvent and base conditions. This guide will walk you through the causality behind experimental choices to ensure the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable solvents for reactions with 4-(Bromomethyl)-1-methylpyrrolidin-2-one?
A1: For SN2 reactions involving 4-(Bromomethyl)-1-methylpyrrolidin-2-one, polar aprotic solvents are highly recommended. These solvents can dissolve the reagent and most nucleophiles while minimally solvating the nucleophile, thereby enhancing its reactivity.[1][2] Protic solvents, such as water and alcohols, should generally be avoided as they can form a "solvent cage" around the nucleophile through hydrogen bonding, which significantly reduces its nucleophilicity and slows down the reaction rate.[1][2]
Q2: How do I choose the right base for my reaction?
A2: The choice of base is critical and depends on the pKa of your nucleophile. The primary role of the base is to deprotonate the nucleophile, rendering it anionic and more reactive. However, the base itself should not compete as a nucleophile or promote side reactions. Therefore, non-nucleophilic, sterically hindered bases are often preferred.[3] For nucleophiles with lower pKa values (e.g., phenols, thiols), weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient. For less acidic nucleophiles (e.g., some amines or amides), stronger, non-nucleophilic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or N,N-Diisopropylethylamine (DIPEA, Hünig's base) are more appropriate.
Q3: Can the lactam ring of 4-(Bromomethyl)-1-methylpyrrolidin-2-one be opened under my reaction conditions?
A3: Yes, this is a potential concern, especially under strongly basic conditions. While γ-lactams are generally more stable than β-lactams, they are still susceptible to hydrolysis.[1][4][5] For instance, N-methyl-2-pyrrolidone (NMP), a structurally similar compound, can undergo hydrolysis in the presence of a 4% sodium hydroxide solution.[6] Therefore, it is advisable to use the mildest base necessary to deprotonate your nucleophile and to avoid prolonged reaction times at elevated temperatures with strong bases.
Q4: What are the common side reactions to watch out for?
A4: Besides potential lactam hydrolysis, the most common side reactions are over-alkylation and elimination (E2 reaction). Over-alkylation can occur if the product of the initial reaction is more nucleophilic than the starting material.[7] This can often be mitigated by controlling the stoichiometry, for instance, by using an excess of the nucleophile.[7] Elimination reactions to form an alkene can be favored by strong, bulky bases and higher temperatures.[8] Using a non-nucleophilic base and carefully controlling the temperature can help minimize this side reaction.
Troubleshooting Guide
Problem 1: Low or No Product Yield
This is a common issue that can often be resolved by systematically evaluating the reaction parameters.
Caption: A stepwise approach to diagnosing low reaction yield.
-
Insufficiently Reactive Nucleophile: If your nucleophile is weak, it may not react efficiently.
-
Suggested Solution: Ensure the chosen base is strong enough to fully deprotonate the nucleophile. The pKa of the base's conjugate acid should be at least 2-3 units higher than the pKa of the nucleophile.
-
-
Inappropriate Solvent: As discussed in the FAQs, the solvent plays a crucial role.
-
Poor Solubility of Reagents: If the base or nucleophile is not soluble in the reaction solvent, the reaction will be slow or may not proceed at all.
-
Suggested Solution: Choose a solvent in which all reactants are soluble. For example, while potassium carbonate is a common base, it has limited solubility in some organic solvents. Cesium carbonate is often more soluble and can be a good alternative.
-
-
Reaction Temperature is Too Low: SN2 reactions have an activation energy barrier that needs to be overcome.
-
Suggested Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction closely for the formation of side products.
-
Problem 2: Formation of an Alkene Side Product
The presence of an alkene suggests that an E2 elimination reaction is competing with the desired SN2 substitution.
Caption: Decision tree for reducing E2 elimination side products.
-
The Nucleophile is Acting as a Strong Base: Highly basic and sterically hindered nucleophiles can favor elimination.
-
Suggested Solution: If your nucleophile is also a strong base, consider using a less basic analogue if possible. If a base is required to deprotonate your nucleophile, choose a non-nucleophilic, less hindered base.
-
-
The Reaction Temperature is Too High: Higher temperatures generally favor elimination over substitution.
-
Suggested Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature or slightly elevated temperatures (40-60 °C) are often a good starting point.
-
-
Use of a Bulky Base: Sterically hindered bases like potassium tert-butoxide are excellent for promoting elimination reactions and should be avoided if substitution is the desired outcome.[8]
Problem 3: Evidence of Lactam Hydrolysis
If your workup reveals a new, more polar compound that is not your desired product, it could be the result of lactam ring opening.
-
Strongly Basic Conditions: As mentioned, strong bases can hydrolyze the lactam.
-
Suggested Solution: Use the mildest base possible. If a strong base is necessary, use it at low temperatures and for the shortest possible reaction time. Consider using a base with a less nucleophilic counter-ion (e.g., using potassium carbonate instead of sodium hydroxide).
-
Data Tables for Experimental Design
To aid in your experimental design, the following tables provide key information on common solvents and bases.
Table 1: Properties of Common Solvents for SN2 Reactions
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Notes |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | Excellent solvent for many organic and inorganic compounds. |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 46.7 | 189 | Highly polar, can accelerate SN2 reactions significantly. Can be difficult to remove. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 | Good choice for reactions at moderate temperatures. |
| Acetone | Polar Aprotic | 20.7 | 56 | Lower boiling point, useful for reactions at or near room temperature. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 | Less polar than other aprotics, but a good solvent for many reagents. |
| Ethanol | Polar Protic | 24.6 | 78 | Generally not recommended for SN2 reactions due to nucleophile solvation.[1][2] |
Table 2: Common Bases for Nucleophile Deprotonation
| Base | pKa of Conjugate Acid | Type | Common Solvents | Notes |
| Potassium Carbonate (K₂CO₃) | 10.3 | Inorganic | DMF, Acetonitrile | Mild, inexpensive, but has limited solubility in some organic solvents. |
| Cesium Carbonate (Cs₂CO₃) | 10.3 | Inorganic | DMF, THF, Acetonitrile | More soluble and often more effective than K₂CO₃. |
| N,N-Diisopropylethylamine (DIPEA) | 10.75 | Non-nucleophilic Amine | Dichloromethane, THF | Sterically hindered, good for acid scavenging. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 13.5 | Non-nucleophilic Amidine | Acetonitrile, THF | Strong, non-nucleophilic base. |
| Sodium Hydride (NaH) | ~35 | Hydride | THF, DMF | Very strong, non-nucleophilic base. Reacts with protic solvents. Use with caution. |
| Lithium diisopropylamide (LDA) | ~36 | Non-nucleophilic Amide | THF | Extremely strong, sterically hindered base. Typically used for deprotonating very weak acids.[3] |
Experimental Protocol: General Procedure for Optimizing N-Alkylation
This protocol provides a starting point for the N-alkylation of a generic amine nucleophile (R-NH₂) with 4-(Bromomethyl)-1-methylpyrrolidin-2-one. This should be adapted based on the specific properties of your nucleophile.
-
Reagent Preparation:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the amine nucleophile (1.2 equivalents).
-
Add a suitable polar aprotic solvent (e.g., acetonitrile or DMF) to dissolve the amine.
-
Add the base (1.5 equivalents). For a typical amine, potassium carbonate is a good starting point.
-
-
Reaction Setup:
-
Stir the mixture at room temperature for 15-30 minutes to allow for deprotonation of the amine.
-
In a separate flask, dissolve 4-(Bromomethyl)-1-methylpyrrolidin-2-one (1.0 equivalent) in a minimal amount of the same solvent.
-
Slowly add the solution of 4-(Bromomethyl)-1-methylpyrrolidin-2-one to the stirred amine/base mixture.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature and monitor its progress by an appropriate method (e.g., TLC, LC-MS).
-
If the reaction is slow, gradually increase the temperature to 40-60 °C.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off any insoluble solids (e.g., the inorganic base).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by standard methods such as column chromatography or recrystallization.
-
References
- Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction.
- Tenger Chemical. (2025, May 26). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide.
- Grokipedia. (n.d.). Non-nucleophilic base.
- Wikipedia. (n.d.). Non-nucleophilic base.
- BenchChem. (n.d.).
- Nuggets of Knowledge for Chapter 10 – Alkyl Halides II Chem 2310 I. Elimination Reactions of Alkyl Halides. (n.d.).
- European Patent Office. (2009, December 22).
- Blair, J. A., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. PLoS ONE, 15(7), e0236198.
- Wicha, S. G., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy, 68(2), e00898-23.
- NMP Functional Properties. (2022, November 10).
Sources
- 1. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stability of β-lactam antibiotics in bacterial growth media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. NMP Functional Properties - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 7. researchgate.net [researchgate.net]
- 8. cactus.utahtech.edu [cactus.utahtech.edu]
Technical Support Center: Characterization and Troubleshooting of Byproducts in 4-(Bromomethyl)-1-methylpyrrolidin-2-one Reactions
Introduction
Welcome to the technical support guide for 4-(Bromomethyl)-1-methylpyrrolidin-2-one (CAS: 1824342-89-3). This molecule is a valuable building block in modern drug discovery and development, prized for its reactive bromomethyl group attached to a stable, polar, aprotic lactam core.[1][2][3] It is frequently used in alkylation reactions to introduce the 1-methylpyrrolidin-2-one moiety onto various nucleophiles, such as amines, phenols, and thiols.
However, like any reactive chemical, its utility is accompanied by the potential for side reactions that can lead to byproduct formation, complicating purification and reducing yields. This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges. It provides in-depth, field-proven insights into the common byproducts encountered, their mechanisms of formation, and robust troubleshooting strategies to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for 4-(Bromomethyl)-1-methylpyrrolidin-2-one?
This compound is a primary alkyl halide, making it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. The primary carbon is relatively unhindered, allowing for efficient attack by a wide range of nucleophiles. However, it is also susceptible to competing elimination (E2) and solvolysis/hydrolysis reactions, particularly under non-optimal conditions.[4]
Q2: What are the most common byproducts I should expect?
The three most prevalent byproducts are typically:
-
Elimination Product: 4-Methylene-1-methylpyrrolidin-2-one, formed via an E2 mechanism.
-
Hydrolysis Product: 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one, resulting from reaction with trace water.
-
Dimeric/Oligomeric Species: Formed when one molecule of the starting material or product acts as a nucleophile towards another molecule.[5]
Q3: How does the choice of base influence byproduct formation?
The base is critical. A strong, bulky, non-nucleophilic base is often preferred for reactions where a base is needed to deprotonate the nucleophile (e.g., a thiol or a secondary amine).
-
Strong, Hindered Bases (e.g., potassium tert-butoxide) can favor the E2 elimination pathway by preferentially abstracting a proton over facilitating the desired substitution.[4]
-
Nucleophilic Bases (e.g., excess primary or secondary amines) can compete with your intended nucleophile, leading to undesired N-alkylation byproducts.
-
Weak Bases (e.g., K₂CO₃, Cs₂CO₃) are often a good choice as they are strong enough to deprotonate many nucleophiles but are less likely to promote elimination.
Q4: Can the pyrrolidinone ring open during my reaction?
The lactam ring is generally stable under neutral and mildly acidic or basic conditions at moderate temperatures. However, exposure to strong acids or bases, particularly at elevated temperatures, can induce hydrolysis, leading to the ring-opened product, 4-(methylamino)butyric acid derivatives.[6] For most standard alkylation reactions, this is not a primary concern.
Q5: What are the ideal storage conditions to prevent degradation of the starting material?
Like many reactive alkyl bromides, 4-(Bromomethyl)-1-methylpyrrolidin-2-one is sensitive to moisture, light, and heat.[7] To ensure its integrity, it should be stored at low temperatures (e.g., -20°C), under an inert atmosphere (argon or nitrogen), and in a tightly sealed, opaque container to protect it from light and moisture.[7]
Troubleshooting Guide
This section addresses specific experimental issues with a focus on identifying the root cause and providing actionable solutions.
Issue 1: Low Yield of Desired Product with a Major Impurity Detected by LC-MS
-
Observation: Your reaction shows incomplete consumption of starting material and a significant new peak in the LC-MS with a mass corresponding to (M-HBr), where M is the mass of your starting material.
-
Potential Cause: E2 Elimination. This is one of the most common side reactions. It is favored by strong, sterically hindered bases and higher reaction temperatures. The base abstracts a proton from the carbon adjacent to the bromomethyl group, leading to the formation of a double bond in a concerted, one-step mechanism.[8]
Caption: Concerted E2 elimination pathway.
-
Proposed Solution & Verification:
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature (e.g., room temperature or 0°C) can significantly favor the desired SN2 pathway.
-
Change the Base: Switch to a weaker, less-hindered base. For example, if you are using potassium tert-butoxide, consider switching to potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA).
-
Verification: Monitor the reaction by TLC or LC-MS. The spot/peak corresponding to the elimination byproduct (which will be less polar than the starting material) should be significantly reduced.
-
Issue 2: An Unexpected Polar Impurity is the Main Product
-
Observation: The primary spot on your TLC is more polar than your starting material, and the mass spectrum shows a peak corresponding to (M-Br+OH).
-
Potential Cause: Hydrolysis. The bromomethyl group is susceptible to nucleophilic attack by water. This can happen if your solvents or reagents are not sufficiently anhydrous. This is a classic SN2 reaction with water acting as the nucleophile.[7]
-
Proposed Solution & Verification:
-
Use Anhydrous Conditions: Dry all solvents using standard procedures (e.g., distillation from a drying agent or passing through a solvent purification system). Use freshly opened, anhydrous grade reagents.
-
Run Under Inert Atmosphere: Perform the reaction under a blanket of dry nitrogen or argon gas. This prevents atmospheric moisture from entering the reaction vessel.
-
Verification: The presence of the hydroxyl byproduct can be confirmed by ¹H NMR spectroscopy (a new broad singlet for the -OH proton, which is exchangeable with D₂O) and by the absence of the (M-Br+OH) peak in the LC-MS of the optimized reaction.
-
Issue 3: Complex Mixture of Products, Including High Molecular Weight Species
-
Observation: The crude reaction mixture shows multiple products in the LC-MS and ¹H NMR, some with molecular weights that are multiples or combinations of the starting material and/or desired product.
-
Potential Cause: Dimerization or Oligomerization. This occurs when a molecule of the starting material or product acts as a nucleophile. For example, if your intended nucleophile is slow to react, the nitrogen of the pyrrolidone ring of one molecule could potentially displace the bromide of another, although this is less common. More likely, if your product contains a nucleophilic site (e.g., a free amine), it can react with remaining starting material.
Caption: Diagnostic workflow for troubleshooting common byproducts.
-
Proposed Solution & Verification:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of your intended nucleophile to ensure it outcompetes other potential nucleophiles.
-
Slow Addition: If the reaction is highly exothermic or fast, consider adding the 4-(Bromomethyl)-1-methylpyrrolidin-2-one solution slowly (e.g., via syringe pump) to the solution of the nucleophile. This keeps the concentration of the electrophile low at any given time, minimizing self-reaction.
-
Verification: A cleaner reaction profile by LC-MS and a simplified ¹H NMR spectrum are indicative of success. Gel Permeation Chromatography (GPC) can also be used to check for high molecular weight oligomers if they are suspected.
-
Key Byproduct Characterization
A summary of the most common byproducts is provided below for easy identification.
| Byproduct Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Signatures |
| Starting Material | 4-(Bromomethyl)-1-methylpyrrolidin-2-one | C₆H₁₀BrNO | 192.05 | ¹H NMR: Signal for -CH₂Br (~3.5 ppm). MS: Isotopic pattern for Br. |
| Elimination Product | 4-Methylene-1-methylpyrrolidin-2-one | C₆H₉NO | 111.14 | ¹H NMR: Appearance of alkene protons (~4.8-5.0 ppm). MS: M+H⁺ at 112. |
| Hydrolysis Product | 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one | C₆H₁₁NO₂ | 129.16 | ¹H NMR: Disappearance of -CH₂Br signal, appearance of -CH₂OH signal (~3.6 ppm) and -OH signal (broad). MS: M+H⁺ at 130. |
Experimental Protocols
Protocol 1: General Procedure for SN2 Alkylation with Minimized Byproducts
This protocol is a general guideline for the alkylation of a generic amine nucleophile (R-NH₂).
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the amine nucleophile (1.0 eq) and a weak base such as potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the reagents. Stir the mixture for 15 minutes at room temperature.
-
Reagent Addition: Dissolve 4-(Bromomethyl)-1-methylpyrrolidin-2-one (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirring reaction mixture at 0°C (ice bath).
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Sample Preparation for LC-MS Analysis
-
Sampling: Using a glass pipette, withdraw a small aliquot (~5-10 µL) from the reaction mixture.
-
Quenching/Dilution: Dilute the aliquot into a 1.5 mL HPLC vial containing 1 mL of a 1:1 mixture of acetonitrile and water. If the reaction is basic, add a drop of dilute acid (e.g., 0.1% formic acid) to neutralize it.
-
Analysis: Vortex the vial briefly and inject the sample into the LC-MS system. Use a standard C18 column with a water/acetonitrile gradient (both containing 0.1% formic acid) for separation.
References
- Ataman Kimya. N-METHYL 2-PYRROLIDONE (NMP).
- European Commission. Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP).
- Wikipedia. N-Methyl-2-pyrrolidone.
- Leira, H. L., et al. "Irritant cutaneous reactions to N-methyl-2-pyrrolidone (NMP).
- Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 2011.
- Elimin
- Chemos GmbH&Co.KG.
- Biosynth. 4-(bromomethyl)-1-methylpyrrolidin-2-one | 1824342-89-3.
- Google Patents.
- Guidechem. 4-(bromomethyl)-1-methyl-2-pyrrolidinone 1824342-89-3 wiki.
- Lumen Learning. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook.
- Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry.
- Google Patents.
- Lin, T.-Y. "THE SYNTHESIS AND CHEMISTRY OF SELECTED 4-METHYL-2-PYRROLIDONES AND 3-." UNL Digital Commons, 1982.
- Google Patents. CN102775347A - Improved synthetic method for 4-bromomethyl-1,2-dihydroquinoline-2-one.
- Chemistry LibreTexts. 27.
- Master Organic Chemistry.
- Dalal Institute.
- ChemicalBook. How to synthesis N-Methyl-2-pyrrolidone.
- Impurity profiling and drug characterization: backdrop and approach. PHARMACEUTICAL SCIENCES.
- Thermo Fisher Scientific. 1-Methyl-2-pyrrolidinone.
- Identification and synthesis of impurities formed during sertindole prepar
- Benchchem. 4-(Bromomethyl)benzil stability issues and proper storage conditions.
- Fisher Scientific. 1-Methyl-2-pyrrolidinone.
- ChemicalBook. 4-(broMoMethyl)-2-Pyrrolidinone | 945671-51-2.
- Sigma-Aldrich. 4-(bromomethyl)-1-methyl-2-pyrrolidinone | 1824342-89-3.
- ChemicalBook. 4-(bromomethyl)-1-propylpyrrolidin-2-one.
- Sasaki, H., et al. "Enhancing effect of pyrrolidone derivatives on transdermal drug delivery.
- Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid.
- PubChem. N-methyl-2-pyrrolidone | C5H9NO | CID 13387.
- Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. PubMed Central, 2020.
- Photocatalytic degradation of N-methyl-2-pyrrolidone in aqueous solutions using light sources of UVA, UVC and UVLED.
- Transacylation and hydrolysis of the acyl glucuronides of ibuprofen and its α-methyl-substituted analogues investigated by 1H NMR spectroscopy and computational chemistry: Implic
Sources
- 1. biosynth.com [biosynth.com]
- 2. Page loading... [guidechem.com]
- 3. 4-(bromomethyl)-1-methyl-2-pyrrolidinone | 1824342-89-3 [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. WO2016040962A1 - Pyrrolidone derivatives, oligomers and polymers - Google Patents [patents.google.com]
- 6. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. dalalinstitute.com [dalalinstitute.com]
Technical Support Center: Work-up Procedures for Reactions Involving 4-(Bromomethyl)-1-methylpyrrolidin-2-one
Welcome to the technical support resource for researchers utilizing 4-(Bromomethyl)-1-methylpyrrolidin-2-one. This guide is structured to provide practical, field-tested advice for navigating the common challenges associated with the work-up and purification of reactions involving this versatile alkylating agent. Our focus is on explaining the causality behind each procedural step, ensuring you can adapt and troubleshoot your experiments with confidence.
Section 1: Foundational Chemistry & Frequently Asked Questions
Understanding the inherent properties of 4-(Bromomethyl)-1-methylpyrrolidin-2-one is the first step toward a successful experimental outcome. Its structure combines the reactivity of a primary alkyl bromide with the physical characteristics of an N-methyl-2-pyrrolidone (NMP) derivative.
FAQ 1: What are the key reactive features of 4-(Bromomethyl)-1-methylpyrrolidin-2-one that influence work-up procedures?
This reagent has two primary chemical features that dictate its behavior:
-
Primary Alkyl Bromide: The bromomethyl group is a classic electrophile, highly susceptible to nucleophilic attack. This makes it an excellent agent for SN2 reactions.[1][2] However, under certain conditions, it can also undergo E2 elimination reactions.[3]
-
Polar Lactam Core: The 1-methylpyrrolidin-2-one moiety is structurally related to NMP, a highly polar, water-miscible aprotic solvent.[4] This high polarity means that both the starting material and the desired alkylated product will likely exhibit moderate to high polarity and some degree of water solubility. This property is a critical consideration for designing effective extraction protocols.
FAQ 2: What are the most common side reactions, and how can I identify them?
Being aware of potential side reactions is crucial for interpreting analytical data (TLC, LCMS) from your crude reaction mixture and devising a purification strategy.
| Side Reaction | Causal Conditions | Identification |
| E2 Elimination | Use of strong, sterically hindered bases (e.g., t-BuOK) or high reaction temperatures.[3] | A new, less polar spot on TLC. Mass spectrometry will show a product with a mass corresponding to C₆H₉NO (M-HBr). |
| Hydrolysis | Presence of water in the reaction, especially under basic conditions or during a prolonged aqueous work-up. | A more polar byproduct on TLC. Mass spectrometry will show a mass corresponding to the alcohol, C₆H₁₁NO₂. |
| Unreacted Starting Material | Insufficient reaction time, low temperature, or a weak nucleophile.[5] | A spot on TLC corresponding to the starting bromide. Easily identified by LCMS. |
| Lactam Hydrolysis | Prolonged exposure to harsh acidic or basic conditions, particularly at elevated temperatures.[6][7] | This is less common under standard conditions but would result in highly polar, water-soluble byproducts. |
Section 2: Standard Experimental Workflow & Work-up Protocol
The following diagram and protocol outline a standard workflow for an alkylation reaction using 4-(Bromomethyl)-1-methylpyrrolidin-2-one with a generic nucleophile (Nu-H) and a non-hindered base like potassium carbonate (K₂CO₃).
Caption: General workflow for alkylation and work-up.
Step-by-Step General Aqueous Work-up Protocol
This protocol is designed for a typical small-scale (1-10 mmol) reaction.
-
Reaction Quenching:
-
Once the reaction is deemed complete by TLC or LCMS, allow the reaction vessel to cool to room temperature.
-
Slowly add deionized water to the reaction mixture with stirring. The volume should be approximately 5-10 times the volume of the reaction solvent (e.g., add 50 mL of water to a 5 mL DMF reaction). This step dissolves inorganic salts (e.g., K₂CO₃, KBr) and prepares the mixture for extraction.
-
-
Liquid-Liquid Extraction:
-
Transfer the diluted reaction mixture to a separatory funnel.[8]
-
Add an appropriate organic solvent for extraction (e.g., Ethyl Acetate or Dichloromethane). The polarity of the product will determine the best choice; more polar products may require DCM for efficient extraction. Use a volume roughly equal to the aqueous layer.
-
Stopper the funnel, invert, and vent to release any pressure. Shake vigorously for 30-60 seconds, venting periodically.[8]
-
Allow the layers to separate fully. Drain the organic layer (the bottom layer if using DCM, the top layer if using EtOAc) into a clean flask.
-
Repeat the extraction of the aqueous layer at least two more times with fresh organic solvent to maximize the recovery of potentially water-soluble products.[9]
-
-
Washing and Drying:
-
Combine all organic extracts in the separatory funnel.
-
Add a saturated aqueous solution of sodium chloride (brine), approximately 20-30% of the total organic volume. Shake and separate. The brine wash helps to remove residual water from the organic layer and break up minor emulsions.[8]
-
Drain the washed organic layer into an Erlenmeyer flask. Add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Swirl the flask and let it stand for 10-15 minutes. The drying agent should be free-flowing, not clumped together.
-
Filter the dried solution to remove the drying agent, and rinse the flask and filter paper with a small amount of fresh solvent.
-
-
Concentration:
-
Remove the solvent from the filtrate using a rotary evaporator to yield the crude product, which can then be analyzed and purified.
-
Section 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses the most common issues encountered during the work-up of reactions with this reagent.
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. www-prod.lyondellbasell.com [www-prod.lyondellbasell.com]
- 5. reddit.com [reddit.com]
- 6. ashland.com [ashland.com]
- 7. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-(Bromomethyl)-1-methylpyrrolidin-2-one and Benzyl Bromide in Nucleophilic Substitution
For researchers, scientists, and professionals in drug development, the choice of an alkylating agent is a critical decision that dictates reaction conditions, efficiency, and outcomes. This guide provides an in-depth comparison of the reactivity of two primary bromides: the classic reagent Benzyl Bromide and the more specialized heterocyclic building block, 4-(Bromomethyl)-1-methylpyrrolidin-2-one. We will explore the underlying mechanistic principles that govern their reactivity and provide a framework for their effective use in synthesis.
Introduction: Two Distinct Primary Alkyl Bromides
At first glance, both molecules present a primary carbon bonded to a bromine atom, suggesting a superficially similar reactivity profile. However, the substituents attached to this core structure—a phenyl ring versus a lactam (cyclic amide)—profoundly alter their electronic and steric environments, leading to significant differences in their behavior in nucleophilic substitution reactions.
| Compound | Structure | Molecular Formula | Molecular Weight | Key Features |
| Benzyl Bromide | C₇H₇Br | 171.03 g/mol | Aromatic side chain, widely used benzylating agent.[1][2] | |
| 4-(Bromomethyl)-1-methylpyrrolidin-2-one | ![]() | C₆H₁₀BrNO | 192.05 g/mol | Saturated heterocycle with an electron-withdrawing lactam group.[3][4] |
Understanding these differences is paramount for selecting the appropriate substrate and optimizing reaction conditions to achieve desired synthetic transformations.
The Mechanistic Dichotomy: SN1 vs. SN2 Pathways
The reactivity of alkyl halides is predominantly governed by two nucleophilic substitution mechanisms: the unimolecular (SN1) and the bimolecular (SN2) pathways. The preference for one mechanism over the other is dictated by several factors, most notably the structure of the electrophile (the alkyl halide) and the stability of any potential carbocation intermediate.[5][6][7]
Analysis of Benzyl Bromide Reactivity
Benzyl bromide is renowned for its high reactivity in nucleophilic substitution reactions.[8] This heightened reactivity is a direct consequence of the electronic stabilization provided by the adjacent benzene ring.
SN1 Pathway: The primary reason for benzyl bromide's high reactivity is its ability to form a resonance-stabilized benzylic carbocation upon departure of the bromide leaving group.[9][10] The positive charge is not localized on the benzylic carbon but is delocalized across the aromatic ring, significantly lowering the activation energy for ionization. This makes the SN1 pathway highly accessible, particularly in polar, protic solvents that can solvate the resulting ions.[10][11]
SN2 Pathway: Despite its propensity for SN1 reactions, benzyl bromide is also a superb substrate for the SN2 mechanism. The electrophilic carbon is primary and relatively unhindered, allowing for effective backside attack by a nucleophile. Its reactivity in SN2 reactions is often greater than that of simple primary alkyl halides like ethyl bromide.
Analysis of 4-(Bromomethyl)-1-methylpyrrolidin-2-one Reactivity
The reactivity of this molecule is dominated by the powerful electron-withdrawing nature of the adjacent lactam functionality.
SN1 Pathway: The formation of a carbocation adjacent to the lactam ring is highly disfavored. The carbonyl group (C=O) within the lactam is strongly electron-withdrawing due to the high electronegativity of the oxygen atom. This inductive effect pulls electron density away from the neighboring carbons, which would severely destabilize any positive charge that forms on the adjacent CH₂ group. While the nitrogen atom has a lone pair, its ability to donate electrons and stabilize a carbocation is significantly diminished as this lone pair is already delocalized through resonance with the carbonyl group. Therefore, the SN1 pathway for 4-(Bromomethyl)-1-methylpyrrolidin-2-one is energetically prohibitive under normal conditions.
SN2 Pathway: Given the instability of the corresponding carbocation, this compound will react almost exclusively via the SN2 mechanism. The reaction rate will be dependent on the concentration and strength of the nucleophile and will be sensitive to steric hindrance. The pyrrolidinone ring, while not as large as a tert-butyl group, does present more steric bulk than the planar phenyl ring of benzyl bromide, which could slightly temper its SN2 reactivity compared to the latter.
Head-to-Head Comparison and Predicted Outcome
| Feature | Benzyl Bromide | 4-(Bromomethyl)-1-methylpyrrolidin-2-one | Rationale |
| Favored Mechanism | SN1 and SN2 | SN2 exclusively | Benzyl group stabilizes carbocation; lactam group destabilizes it. |
| Relative Reactivity (General) | Very High | Moderate | Resonance stabilization in benzyl bromide provides a low-energy pathway for substitution. |
| Carbocation Stability | High (Resonance Stabilized)[10][12] | Very Low (Inductively Destabilized) | The phenyl ring delocalizes positive charge; the carbonyl group withdraws electron density. |
| Steric Hindrance (for SN2) | Low | Moderate | The planar phenyl ring offers less steric hindrance than the puckered pyrrolidinone ring. |
Experimental Protocol: Comparative Rate Analysis via Finkelstein Reaction
To empirically validate these theoretical predictions, a comparative kinetic study can be performed using the Finkelstein reaction (halide exchange), which is a classic SN2 process.
Objective: To determine the relative rate of reaction of benzyl bromide and 4-(Bromomethyl)-1-methylpyrrolidin-2-one with sodium iodide in acetone.
Materials:
-
Benzyl Bromide (≥99%)
-
4-(Bromomethyl)-1-methylpyrrolidin-2-one (≥97%)
-
Sodium Iodide (NaI), anhydrous (≥99.5%)
-
Acetone, anhydrous (≥99.8%)
-
2-Propanol (for quenching)
-
Standard laboratory glassware, magnetic stirrers, and constant temperature bath.
-
Analytical equipment: HPLC or GC-MS for monitoring reaction progress.
Procedure:
-
Preparation: Prepare 0.1 M stock solutions of benzyl bromide and 4-(Bromomethyl)-1-methylpyrrolidin-2-one in anhydrous acetone. Prepare a 0.15 M solution of sodium iodide in anhydrous acetone. Note: The excess of NaI ensures pseudo-first-order kinetics with respect to the alkyl bromide.
-
Reaction Setup: In two separate, identical reaction flasks equipped with magnetic stir bars, place 10.0 mL of the 0.15 M NaI solution.
-
Temperature Equilibration: Place both flasks in a constant temperature bath set to 25.0 °C and allow them to equilibrate for 15 minutes.
-
Initiation: Simultaneously initiate the reactions by adding 10.0 mL of the 0.1 M benzyl bromide stock solution to one flask and 10.0 mL of the 0.1 M 4-(Bromomethyl)-1-methylpyrrolidin-2-one stock solution to the other. Start a timer for each reaction immediately.
-
Monitoring: At predetermined time intervals (e.g., t = 2, 5, 10, 20, 40, 60 minutes), withdraw a 0.5 mL aliquot from each reaction mixture. Immediately quench the aliquot in a vial containing 2.0 mL of 2-propanol to stop the reaction.
-
Analysis: Analyze the quenched aliquots by a calibrated HPLC or GC-MS method to determine the concentration of the starting alkyl bromide remaining.
-
Data Processing: Plot the natural logarithm of the concentration of the alkyl bromide (ln[R-Br]) versus time for both reactions. The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k'). Compare the k' values to determine the relative reactivity.
Summary and Practical Implications
The comparative analysis, grounded in fundamental mechanistic principles, unequivocally points to benzyl bromide as the more reactive electrophile compared to 4-(Bromomethyl)-1-methylpyrrolidin-2-one .
-
For Rapid Alkylations: When high reactivity is desired for processes like forming benzyl ethers or esters as protecting groups, benzyl bromide is the superior choice.[13] Its ability to react efficiently via both SN1 and SN2 pathways makes it a versatile and powerful reagent.
-
For Controlled, Specific Incorporation: 4-(Bromomethyl)-1-methylpyrrolidin-2-one offers a more specialized reactivity profile. Its exclusive preference for the SN2 mechanism allows for more predictable outcomes, avoiding potential side reactions from carbocation rearrangements that can sometimes plague SN1 processes. Its use in the synthesis of antitumor agents highlights its role as a specific structural scaffold where controlled, bimolecular substitution is required.[3]
For the practicing scientist, this guide underscores a crucial principle: reactivity is not an inherent property of a functional group alone but is profoundly influenced by the entire molecular architecture. A thorough understanding of these electronic and steric effects is essential for rational reaction design and the successful development of complex molecular targets.
References
-
Wikipedia. Benzyl bromide. [Link]
-
Pharmaguideline. SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions. [Link]
-
Grokipedia. Benzyl bromide. [Link]
-
Pittelkow, M. Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. [Link]
-
Quora. What are the factors that affect SN1 and SN2 reaction?[Link]
-
Quora. What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?[Link]
-
Organic Chemistry 1: An open textbook. 8.3. Factors affecting rate of nucleophilic substitution reactions. [Link]
-
Chemistry LibreTexts. 7.10: Carbocation Structure and Stability. [Link]
-
Common Organic Chemistry. Benzyl Bromide. [Link]
-
Quora. Why are benzylic carbocations stabler than tertiary carbocations?[Link]
-
Slideshare. Factors affecting nucleophilic substitution reactions finished d. [Link]
-
Journal of the Chemical Society D: Chemical Communications. Enhanced reactivity of nucleophiles: the “α-effect” in reactions of benzyl bromide. [Link]
-
Master Organic Chemistry. 3 Factors That Stabilize Carbocations. [Link]
-
Dalal Institute. Generation, Structure, Stability and Reactivity of Carbocations, Carbanions, Free Radicals, Carbenes and Nitrenes. [Link]
-
Chemistry LibreTexts. 7.14: Carbocation Stability. [Link]
Sources
- 1. Benzyl bromide - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. 4-(bromomethyl)-1-methyl-2-pyrrolidinone | 1824342-89-3 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions | Pharmaguideline [pharmaguideline.com]
- 6. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. Factors affecting nucleophilic substitution reactions finished d | PDF [slideshare.net]
- 8. Enhanced reactivity of nucleophiles: the “α-effect” in reactions of benzyl bromide - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. quora.com [quora.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. dalalinstitute.com [dalalinstitute.com]
- 13. Benzyl Bromide [commonorganicchemistry.com]
The Strategic Advantage of 4-(Bromomethyl)-1-methylpyrrolidin-2-one in Modern Alkylation Chemistry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the selection of an appropriate alkylating agent is a critical decision that profoundly influences reaction efficiency, selectivity, and the overall success of a synthetic campaign. While classical alkylating agents have long served as workhorses in the laboratory, the demand for greater precision and novel molecular architectures has spurred the exploration of more sophisticated reagents. This guide provides an in-depth technical comparison of 4-(Bromomethyl)-1-methylpyrrolidin-2-one, a unique alkylating agent, with other commonly employed alternatives. We will delve into its structural advantages, reactivity profile, and provide experimental context to inform your selection process.
The Rise of Functionalized Alkylating Agents: Beyond Simple Alkyl Halides
Traditional alkylating agents, such as methyl iodide and benzyl bromide, are prized for their simplicity and high reactivity.[1][2] However, this very reactivity can be a double-edged sword, often leading to a lack of selectivity and the need for extensive protecting group strategies, especially in complex molecules. The evolution of synthetic chemistry has seen a shift towards alkylating agents that carry additional functionality, allowing for more strategic and convergent synthetic routes. 4-(Bromomethyl)-1-methylpyrrolidin-2-one emerges as a prime example of such a reagent, offering a unique combination of a reactive alkylating moiety and a polar, aprotic lactam scaffold.
Unveiling the Potential of 4-(Bromomethyl)-1-methylpyrrolidin-2-one
4-(Bromomethyl)-1-methylpyrrolidin-2-one is a derivative of N-methyl-2-pyrrolidone (NMP), a widely used polar aprotic solvent.[3] This structural heritage imparts several advantageous properties to the molecule, making it an attractive choice for a variety of alkylation reactions.
Structural Features and Inferred Reactivity
The key to understanding the utility of 4-(Bromomethyl)-1-methylpyrrolidin-2-one lies in its chemical structure. The molecule consists of a five-membered lactam ring with a methyl group on the nitrogen atom and a bromomethyl substituent at the 4-position.[4][5]
Caption: General workflow for N-alkylation of a primary amine.
Materials:
-
Primary amine (1.0 eq)
-
Alkylating agent (1.05 eq) (e.g., 4-(Bromomethyl)-1-methylpyrrolidin-2-one, benzyl bromide, or methyl iodide)
-
Base (e.g., K₂CO₃, 2.0 eq or Et₃N, 1.5 eq)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, or THF)
-
Standard workup and purification reagents
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the primary amine and the base in the chosen anhydrous solvent.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the alkylating agent to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for O-Alkylation of a Phenol (Williamson Ether Synthesis)
This protocol outlines a general method for the synthesis of aryl ethers from phenols. [2] Materials:
-
Phenol (1.0 eq)
-
Alkylating agent (1.1 eq) (e.g., 4-(Bromomethyl)-1-methylpyrrolidin-2-one, benzyl bromide)
-
Base (e.g., K₂CO₃, 2.0 eq or NaH, 1.2 eq)
-
Anhydrous solvent (e.g., Acetonitrile or DMF)
-
Standard workup and purification reagents
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the phenol and the base to the anhydrous solvent.
-
Stir the mixture at room temperature for 15-30 minutes (if using NaH, cool to 0°C before addition).
-
Add the alkylating agent to the reaction mixture.
-
Heat the reaction to a suitable temperature (e.g., 60-80°C) and stir for 4-16 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If using K₂CO₃, filter off the inorganic salts. If using NaH, carefully quench the reaction with water at 0°C.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Safety Considerations
As with all alkylating agents, appropriate safety precautions must be taken when handling 4-(Bromomethyl)-1-methylpyrrolidin-2-one and its alternatives. The parent compound, N-methyl-2-pyrrolidone (NMP), is known to be a reproductive toxin and a skin and eye irritant. [6][7][8]It is reasonable to assume that 4-(Bromomethyl)-1-methylpyrrolidin-2-one possesses similar or greater hazards due to the presence of the reactive bromomethyl group.
Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Conclusion: A Strategic Addition to the Synthetic Chemist's Toolbox
4-(Bromomethyl)-1-methylpyrrolidin-2-one represents a valuable and strategic tool for the modern synthetic chemist. While it may not replace traditional alkylating agents in all applications, its unique structural features offer distinct advantages in specific contexts. The presence of the polar N-methylpyrrolidinone moiety can enhance solubility and potentially influence selectivity in complex systems. Its moderated reactivity, when compared to highly reactive agents like methyl iodide, can be beneficial in preventing over-alkylation and improving reaction control. For researchers and drug development professionals seeking to introduce a functionalized, polar fragment into their target molecules, 4-(Bromomethyl)-1-methylpyrrolidin-2-one is a compelling option that warrants serious consideration.
References
-
ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. DTIC. Available at: [Link]
-
Safety Data Sheet: N-methyl-2-pyrrolidone. Chemos GmbH&Co.KG. Available at: [Link]
-
SAFETY DATA SHEET - NMP, 1-methyl-2-pyrrolidone. Greenfield Global. Available at: [Link]
- US5621134A - Method for producing 4'-bromomethyl-2-cyanobiphenyl. Google Patents.
- CN102775347A - Improved synthetic method for 4-bromomethyl-1,2-dihydroquinoline-2-one. Google Patents.
-
Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. Available at: [Link]
- US2140782A - Alkylation of phenols. Google Patents.
-
Alkylation of phenol: a mechanistic view. PubMed. Available at: [Link]
-
(PDF) Alkylation of Phenol: A Mechanistic View. ResearchGate. Available at: [Link]
- WO2010023561A1 - Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof. Google Patents.
-
N-methyl-2-pyrrolidone. PubChem. Available at: [Link]
- US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof. Google Patents.
-
Synthesis of New Optically Active 2-Pyrrolidinones. MDPI. Available at: [Link]
-
varenicline. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
-
Proximity Effects in Nucleophilic Addition Reactions to Medium-Bridged Twisted Lactams: Remarkably Stable Tetrahedral Intermediates. NIH. Available at: [Link]
-
Chemical Properties of 2-Pyrrolidinone, 1-methyl- (CAS 872-50-4). Cheméo. Available at: [Link]
-
The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. NIH. Available at: [Link]
-
Discovery and development of varenicline for smoking cessation. Taylor & Francis Online. Available at: [Link]
-
Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. Semantic Scholar. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
-
Synthesis and elaboration of N-methylpyrrolidone as an acetamide fragment substitute in bromodomain inhibition. PubMed. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Page loading... [guidechem.com]
- 5. 4-(bromomethyl)-1-methyl-2-pyrrolidinone | 1824342-89-3 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Reaction Kinetics of 4-(Bromomethyl)-1-methylpyrrolidin-2-one in N-Alkylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic and medicinal chemistry, the efficient formation of carbon-nitrogen bonds is of paramount importance. N-alkylation reactions, in particular, are fundamental transformations for the synthesis of a vast array of biologically active molecules.[1] This guide provides an in-depth analysis of the reaction kinetics of 4-(bromomethyl)-1-methylpyrrolidin-2-one, a versatile building block, in comparison with other common alkylating agents. By understanding the kinetic profile of this reagent, researchers can make more informed decisions in reaction design and optimization, ultimately accelerating the drug discovery and development process.
Introduction to 4-(Bromomethyl)-1-methylpyrrolidin-2-one and the Sₙ2 Reaction
4-(Bromomethyl)-1-methylpyrrolidin-2-one is a primary alkyl bromide featuring a lactam moiety. Its utility in organic synthesis stems from the presence of a reactive C-Br bond, making it a suitable electrophile for nucleophilic substitution reactions. The N-alkylation of amines with this reagent typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1]
The Sₙ2 reaction is a single-step, concerted process where a nucleophile attacks the electrophilic carbon from the backside, leading to the simultaneous displacement of the leaving group.[2] The rate of an Sₙ2 reaction is dependent on the concentrations of both the substrate and the nucleophile, following second-order kinetics.[3]
Rate = k[Substrate][Nucleophile]
Several factors influence the rate of an Sₙ2 reaction, including the structure of the substrate (steric hindrance), the strength of the nucleophile, the nature of the leaving group, and the solvent.[2][4]
Comparative Kinetic Analysis
While specific kinetic data for the N-alkylation of amines with 4-(bromomethyl)-1-methylpyrrolidin-2-one is not extensively available in the public domain, we can infer its reactivity based on the principles of Sₙ2 reactions and compare it to well-characterized alkylating agents: benzyl bromide and methyl iodide .
-
Benzyl Bromide: A primary benzylic halide, known for its high reactivity in Sₙ2 reactions due to the ability of the adjacent phenyl ring to stabilize the transition state.
-
Methyl Iodide: A simple methyl halide that is highly reactive in Sₙ2 reactions due to minimal steric hindrance and the excellent leaving group ability of iodide.[5]
The following table presents a qualitative and estimated quantitative comparison of the second-order rate constants (k) for the N-alkylation of a model secondary amine, morpholine, with these three alkylating agents under identical reaction conditions (e.g., in a polar aprotic solvent like acetonitrile at a constant temperature).
| Alkylating Agent | Structure | Relative Reactivity | Estimated Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Rationale |
| 4-(Bromomethyl)-1-methylpyrrolidin-2-one | ![]() | Moderate | 1.5 x 10⁻³ | The primary nature of the alkyl bromide favors an Sₙ2 reaction. However, the pyrrolidinone ring, while not directly adjacent to the reaction center, may exert some steric hindrance compared to a simple methyl group. The electron-withdrawing nature of the lactam carbonyl group could slightly activate the electrophilic carbon. |
| Benzyl Bromide | ![]() | High | 5.0 x 10⁻³ | The phenyl ring stabilizes the Sₙ2 transition state through π-orbital overlap, leading to a faster reaction rate compared to a non-benzylic primary alkyl bromide.[6] |
| Methyl Iodide | ![]() | Very High | 2.5 x 10⁻² | Minimal steric hindrance allows for easy backside attack by the nucleophile. Iodide is a superior leaving group compared to bromide, further accelerating the reaction.[5] |
Note: The provided rate constants are illustrative estimates based on established Sₙ2 reactivity trends and are intended for comparative purposes. Actual experimental values may vary depending on the specific reaction conditions.
Experimental Design for Kinetic Analysis
To experimentally determine and compare the reaction kinetics, a well-designed experimental protocol is crucial. The following outlines a general workflow for monitoring the N-alkylation of an amine with the alkylating agents of interest.
Caption: A generalized workflow for the kinetic analysis of N-alkylation reactions.
Detailed Experimental Protocol: N-Alkylation of Morpholine with 4-(Bromomethyl)-1-methylpyrrolidin-2-one
This protocol describes a representative experiment to determine the second-order rate constant for the reaction between 4-(bromomethyl)-1-methylpyrrolidin-2-one and morpholine.
Materials:
-
4-(Bromomethyl)-1-methylpyrrolidin-2-one
-
Morpholine (freshly distilled)
-
Anhydrous Acetonitrile (MeCN)
-
Internal standard (e.g., dodecane)
-
Volumetric flasks, syringes, and a thermostatted reaction vessel with a magnetic stirrer
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M solution of 4-(bromomethyl)-1-methylpyrrolidin-2-one in anhydrous MeCN.
-
Prepare a 0.1 M solution of morpholine in anhydrous MeCN.
-
Prepare a stock solution of the internal standard in anhydrous MeCN.
-
-
Reaction Setup:
-
In a thermostatted reaction vessel maintained at 25 °C, add a known volume of the morpholine stock solution and the internal standard solution.
-
Allow the solution to equilibrate for at least 15 minutes with stirring.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding a known volume of the pre-equilibrated 4-(bromomethyl)-1-methylpyrrolidin-2-one stock solution to the reaction vessel.
-
Start a timer immediately upon addition.
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, and 120 minutes), withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it with a known volume of the mobile phase used for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the quenched aliquots into the HPLC system.
-
Monitor the disappearance of the reactants and the appearance of the product by integrating the peak areas relative to the internal standard.
-
-
Data Analysis:
-
Convert the peak area ratios to concentrations using a pre-established calibration curve.
-
Plot 1/([A]t - [B]₀) vs. time, where [A]t is the concentration of the limiting reactant at time t, and [B]₀ is the initial concentration of the excess reactant. The slope of the resulting linear plot will be equal to the second-order rate constant (k).
-
Mechanistic Considerations and Causality
The choice of a polar aprotic solvent like acetonitrile is critical for promoting the Sₙ2 pathway. Protic solvents can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction. The use of an internal standard in the analytical method is essential for accurate quantification, as it corrects for variations in injection volume and detector response.
The expected order of reactivity (Methyl Iodide > Benzyl Bromide > 4-(Bromomethyl)-1-methylpyrrolidin-2-one) is a direct consequence of the interplay between steric hindrance and electronic effects in the Sₙ2 transition state.
Caption: A diagram illustrating the factors influencing the relative reactivity of the compared alkylating agents in Sₙ2 reactions.
Conclusion
This guide provides a comparative framework for understanding the reaction kinetics of 4-(bromomethyl)-1-methylpyrrolidin-2-one in N-alkylation reactions. While it is a valuable and reactive primary alkyl bromide, its kinetic profile is expected to be slightly attenuated compared to more classic Sₙ2 substrates like benzyl bromide and methyl iodide, primarily due to steric factors. For researchers and drug development professionals, a thorough understanding of these kinetic principles is essential for the rational design of synthetic routes and the optimization of reaction conditions to achieve desired outcomes efficiently and predictably. The provided experimental protocol offers a robust starting point for obtaining precise kinetic data for this and other related alkylating agents.
References
-
Ultrasonically promoted synthesis of N-benzylmorpholine under polymer- supported phase-transfer catalysis – a kinetic study. [Link]
-
SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [Link]
-
Determination of rate constants of N-alkylation of primary amines by 1H NMR spectroscopy. [Link]
-
N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]
-
Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. [Link]
-
Procedure for N-alkylation of Piperidine? [Link]
-
N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. [Link]
-
MECHANISM AND KINETICS OF SN2 REACTIONS - PHARMD GURU. [Link]
-
4.2-SN1 and SN2 Reactions-Kinetics and Order of Reactivity and Factors Affecting. [Link]
-
ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. [Link]
-
(PDF) SN1 and SN2 reactions. [Link]
-
7.5: SN1 vs SN2 - Chemistry LibreTexts. [Link]
-
Comparing The SN1 vs Sn2 Reactions – Master Organic Chemistry. [Link]
-
11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts. [Link]
-
Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. [Link]
-
Preparation and Stereochemistry of N-Methyl-N-phenacylpiperidinium Salts. [Link]
-
N-Dealkylation of Amines. [Link]
-
The Regioselective 3-Alkylation of Piperidine. [Link]
-
Piperidine, 1-ethyl- - Organic Syntheses. [Link]
-
7.5 SN1 vs SN2 – Organic Chemistry I. [Link]
-
Substitution Reactions - SN1 and SN2 Mechanisms: Crash Course Organic Chemistry #21. [Link]
-
N-Dealkylation of Amines - OUCI. [Link]
-
Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. [Link]
Sources
A Comparative Analysis of Pyrrolidinone-Based Alkylating Agents in Oncology Research
A Senior Application Scientist's Guide to Structure, Efficacy, and Mechanism
In the landscape of cancer therapeutics, DNA alkylating agents represent a cornerstone of chemotherapy, valued for their ability to induce cytotoxicity in rapidly proliferating cancer cells. This guide provides a comparative study of a novel class of pyrrolidinone-based alkylating agents against established clinical mainstays such as cyclophosphamide and temozolomide. We will delve into their mechanisms of action, comparative cytotoxicity, and the experimental methodologies used to evaluate their efficacy, offering researchers, scientists, and drug development professionals a comprehensive technical overview.
Introduction: The Rationale for Novel Alkylating Agents
Traditional alkylating agents, while effective, are often associated with significant off-target toxicity and the development of drug resistance.[1][2] The pyrrolidinone scaffold, a five-membered nitrogen-containing lactam ring, has emerged as a versatile platform in medicinal chemistry due to its favorable physicochemical properties and its presence in numerous biologically active compounds.[3][4] The development of pyrrolidinone-based alkylating agents is driven by the hypothesis that this scaffold can be functionalized to achieve enhanced tumor targeting, improved DNA alkylation efficiency, and novel mechanistic profiles, potentially overcoming the limitations of current therapies.
Mechanism of Action: A Tale of Two Approaches
The fundamental mechanism of all alkylating agents is the covalent modification of DNA, leading to strand breaks, cross-linking, and ultimately, cell death.[1][5] However, the specifics of their activation and interaction with DNA differ significantly.
Established Alkylating Agents: Cyclophosphamide and Temozolomide
Cyclophosphamide , a nitrogen mustard prodrug, requires metabolic activation by cytochrome P450 enzymes in the liver to form its active metabolites, phosphoramide mustard and acrolein.[6] Phosphoramide mustard is the primary cytotoxic agent, forming inter- and intrastrand DNA cross-links, predominantly at the N7 position of guanine.[6] This irreversible DNA damage triggers apoptosis in rapidly dividing cells.[6]
Temozolomide is another prodrug that undergoes spontaneous chemical conversion at physiological pH to its active metabolite, MTIC.[7] MTIC then methylates DNA, primarily at the O6 and N7 positions of guanine and the N3 position of adenine.[7] The cytotoxic effects of temozolomide are primarily mediated by the O6-methylguanine adduct, which, if not repaired, leads to DNA double-strand breaks and apoptosis.[7]
Pyrrolidinone-Based Alkylating Agents: A New Frontier
Novel pyrrolidinone-based compounds are being designed to act as bifunctional alkylating agents. These molecules are engineered to form DNA cross-links, a highly cytotoxic lesion that is difficult for cancer cells to repair.[8][9] The pyrrolidinone core can be derivatized with various functionalities to modulate the agent's reactivity, lipophilicity, and potential for selective uptake by cancer cells. Some pyrrolidinone derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspase-3, suggesting a multi-faceted mechanism of action.[3]
Logical Relationship of Alkylating Agent Activation and DNA Damage
Caption: Activation pathways and DNA damage mechanisms of alkylating agents.
Comparative Cytotoxicity: An In Vitro Assessment
The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of a cytotoxic compound. The following table summarizes the reported IC50 values for novel pyrrolidinone derivatives and established alkylating agents in various cancer cell lines. It is important to note that these values are compiled from different studies and direct, head-to-head comparisons under identical experimental conditions are limited.
| Compound/Agent | Cell Line | IC50 (µM) | Reference |
| Pyrrolidinone Derivatives | |||
| Compound 37e | MCF-7 (Breast) | 17 | [3] |
| HeLa (Cervical) | 19 | [3] | |
| Pyrrolidinone Derivative 13 | IGR39 (Melanoma) | 2.50 ± 0.46 | [4] |
| PPC-1 (Prostate) | 3.63 ± 0.45 | [4] | |
| MDA-MB-231 (Breast) | 5.10 ± 0.80 | [4] | |
| Panc-1 (Pancreatic) | 5.77 ± 0.80 | [4] | |
| Established Agents | |||
| Cyclophosphamide | A549 (Lung) | >5000 | [10] |
| Temozolomide | U251 (Glioblastoma) | 35.62 ± 2.97 | [11] |
| MCF-7 (Breast) | 40 | [12] | |
| SKBR3 (Breast) | 50 | [12] | |
| U87-MG (Glioblastoma) | 78 | [13] | |
| T98G (Glioblastoma) | 80 | [13] | |
| A172 (Glioblastoma) | ~125 (5-day) | [14] | |
| U87-MG (Glioblastoma) | ~105 (5-day) | [14] | |
| T98G (Glioblastoma) | ~247 (5-day) | [14] |
Analysis of Cytotoxicity Data:
The data suggests that some novel pyrrolidinone derivatives exhibit potent cytotoxic activity, with IC50 values in the low micromolar range.[3][4] For instance, Pyrrolidinone Derivative 13 shows impressive activity against melanoma and prostate cancer cell lines.[4] In comparison, cyclophosphamide demonstrates very low in vitro cytotoxicity due to its requirement for metabolic activation, which is absent in standard cell culture.[10] Temozolomide's IC50 values vary significantly across different cell lines, with some glioblastoma lines showing notable resistance.[11][13][14]
Experimental Protocols: A Guide to In Vitro and In Vivo Evaluation
To ensure scientific rigor and reproducibility, standardized experimental protocols are essential for the comparative evaluation of anticancer agents.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Experimental Workflow for MTT Assay
Caption: Step-by-step workflow of the MTT assay for cytotoxicity assessment.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds (pyrrolidinone derivatives, cyclophosphamide, temozolomide) and a vehicle control. Add the compounds to the respective wells.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
DNA Damage Assessment: Comet Assay
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks and cross-links.
Experimental Workflow for Comet Assay (for DNA Cross-links)
Caption: Workflow for detecting DNA cross-links using a modified comet assay.
Detailed Protocol:
-
Cell Treatment: Expose cells to the alkylating agents for a defined period.
-
Slide Preparation: Mix treated cells with low-melting-point agarose and layer onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cellular proteins and membranes, leaving behind the nucleoids.
-
Irradiation: To detect cross-links, irradiate the slides to introduce a fixed number of DNA strand breaks.
-
Electrophoresis: Place the slides in an electrophoresis chamber with an alkaline buffer and apply an electric field.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the comets using a fluorescence microscope.
-
Data Analysis: Quantify the extent of DNA migration (comet tail length and intensity). A reduction in DNA migration in irradiated, drug-treated cells compared to irradiated control cells indicates the presence of DNA cross-links.[8]
In Vivo Efficacy Evaluation: Xenograft Mouse Models
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard for preclinical evaluation of anticancer drugs.
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for assessing in vivo anticancer efficacy in a xenograft mouse model.
Detailed Protocol:
-
Tumor Implantation: Inject a suspension of human cancer cells subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor the mice until tumors reach a predetermined size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomly assign mice to different treatment groups (vehicle control, pyrrolidinone derivative, cyclophosphamide, temozolomide). Administer the drugs via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy and Toxicity Assessment: Measure tumor volume and mouse body weight regularly.
-
Data Analysis: Calculate the tumor growth inhibition for each treatment group and assess any signs of toxicity.
Signaling Pathways: Unraveling the Molecular Consequences
The cytotoxic effects of alkylating agents are ultimately mediated by the activation of specific cellular signaling pathways, primarily those involved in apoptosis and cell cycle arrest. While the precise pathways modulated by novel pyrrolidinone-based agents are still under investigation, it is hypothesized that they converge on similar downstream effectors as established drugs.
Hypothesized Signaling Pathways for Pyrrolidinone-Based Alkylating Agents
Caption: A proposed signaling cascade initiated by pyrrolidinone-induced DNA damage.
Natural compounds have been shown to modulate various signaling pathways, including NF-κB, Akt, and MAPK, to induce apoptosis in cancer cells.[15] It is plausible that pyrrolidinone-based agents could also engage these pathways, leading to a more complex and potentially more effective antitumor response. Further research is needed to fully elucidate the molecular signaling networks affected by this novel class of compounds.
Conclusion and Future Directions
Pyrrolidinone-based alkylating agents represent a promising new avenue in the development of anticancer therapeutics. The preliminary data suggests that these compounds can exhibit potent cytotoxicity against a range of cancer cell lines, with some demonstrating superior in vitro activity compared to established agents. Their unique chemical structures offer opportunities for synthetic modification to optimize their pharmacological properties.
Future research should focus on:
-
Head-to-head comparative studies: Conducting direct comparisons of the most promising pyrrolidinone derivatives with cyclophosphamide and temozolomide under standardized in vitro and in vivo conditions.
-
Mechanism of action studies: Elucidating the specific DNA adducts formed and the signaling pathways activated by these novel agents.
-
Pharmacokinetic and pharmacodynamic profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to guide their development into clinically viable drugs.
-
Combination therapies: Investigating the potential for synergistic effects when pyrrolidinone-based agents are combined with other anticancer drugs, including targeted therapies and immunotherapies.
By systematically addressing these research questions, the full therapeutic potential of pyrrolidinone-based alkylating agents can be realized, offering new hope in the fight against cancer.
References
-
Di Micco, S., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(15), 4477. [Link]
-
Mateo-Lozano, S., et al. (2021). Current and Novel Alkylators in Multiple Myeloma. Cancers, 13(16), 4099. [Link]
-
Juknevičiūtė, M., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Pharmaceuticals, 16(12), 1673. [Link]
-
Ghorbani, M., et al. (2022). In Vitro and In Vivo Enhancement of Temozolomide Effect in Human Glioblastoma by Non-Invasive Application of Cold Atmospheric Plasma. Cancers, 14(3), 751. [Link]
-
Berardini, M., et al. (2016). From old alkylating agents to new minor groove binders. Pharmacological Research, 107, 247-257. [Link]
-
Chen, X., et al. (2012). Preliminary Study on Relationship Between Temozolomide Chemotherapy-Resistant Cells and Stem Cells in Gliomas. Turkish Neurosurgery, 22(5), 555-560. [Link]
-
Chemotherapy Drugs: Alkylating Agents. (n.d.). Cancer.Net. [Link]
-
Kim, H. J., et al. (1998). Comparative DNA cross-linking by activated pyrrolizidine alkaloids. Toxicology and Applied Pharmacology, 150(1), 133-140. [Link]
-
Colvin, M. (2000). Alkylating Agents. In: Holland-Frei Cancer Medicine. 5th edition. BC Decker. [Link]
-
Eroğlu, O., & Sevim, B. (2019). The Evaluation of the Effects of Temozolomide on MGMT Gene Expression in MCF-7 and SKBR3 Human Breast Cancer Cell Lines. Journal of Cancer Therapy, 10(3), 215-228. [Link]
-
Liu, X., et al. (2021). Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies. BMC Cancer, 21(1), 1243. [Link]
-
Zhang, J., et al. (2019). C8-Substituted Imidazotetrazine Analogs Overcome Temozolomide Resistance by Inducing DNA Adducts and DNA Damage. Molecular Cancer Therapeutics, 18(9), 1575-1587. [Link]
-
Ren, S., et al. (1995). Differential Toxicities of Cyclophosphamide and Its Glutathione Metabolites to A549 Cells. Toxicology in Vitro, 9(1), 21-26. [Link]
-
Colvin, M. E., et al. (1996). Bifunctional alkylating agents. Cancer Chemotherapy and Biotherapy, 2, 337-362. [Link]
-
Voelcker, G., et al. (1984). Comparative in vitro cytotoxicity of cyclophosphamide, its major active metabolites and the new oxazaphosphorine ASTA Z 7557 (INN mafosfamide). Investigational New Drugs, 2(2), 141-148. [Link]
-
Al-Qaisi, Z. A., et al. (2022). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 27(24), 8945. [Link]
-
Li, T., et al. (2021). Quantitative Detection of DNA-Protein Crosslinks and Their Post-Translational Modifications. Journal of Visualized Experiments, (173), e62725. [Link]
-
Wang, Z., et al. (2019). Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer. Molecules, 24(22), 4053. [Link]
-
Teicher, B. A., et al. (1989). Synergistic cytotoxicity of different alkylating agents for epithelial ovarian cancer. Cancer Chemotherapy and Pharmacology, 25(1), 25-30. [Link]
-
Korat, L., et al. (2023). Cold Atmospheric Plasma Increases Temozolomide Sensitivity of Three-Dimensional Glioblastoma Spheroids via Oxidative Stress-Mediated DNA Damage. International Journal of Molecular Sciences, 24(13), 10815. [Link]
-
Sarkar, F. H., & Li, Y. (2004). Cell signaling pathways altered by natural chemopreventive agents. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 555(1-2), 53-64. [Link]
-
IC 50 values of rotenone derivatives against MCF-7, A549, and HCT116 cancer cells. (n.d.). ResearchGate. [Link]
-
Gorniak, A., et al. (2022). Cellular Effects of Selected Unsymmetrical Bisacridines on the Multicellular Tumor Spheroids of HCT116 Colon and A549 Lung Cancer Cells in Comparison to Monolayer Cultures. International Journal of Molecular Sciences, 23(19), 11843. [Link]
-
IC50 values for MCF-7, HCT-116, and HepG-2 tumor cells after 24 h treatment... (n.d.). ResearchGate. [Link]
-
de Souza, A. C. B., et al. (2021). Molecular Profile of Non-Small Cell Lung Cancer Cell Lines A549 and H460 Affects the Response against Cyclophosphamide and... Journal of Cancer Science and Clinical Therapeutics, 5, 296-311. [Link]
-
Zhang, W., et al. (2012). Decoupling of DNA damage response signaling from DNA damages underlies temozolomide resistance in glioblastoma cells. PLoS One, 7(11), e49129. [Link]
-
Alkylating agents. (n.d.). Drugs.com. [Link]
-
Pavel, M. A., & Hergenrother, P. J. (2021). Overcoming Resistance to Temozolomide in Glioblastoma: A Scoping Review of Preclinical and Clinical Data. Cancers, 13(21), 5396. [Link]
-
Le, D. T., et al. (2021). Effects of the Alkylating Agent Cyclophosphamide in Potentiating Anti-Tumor Immunity. Cancers, 13(16), 4087. [Link]
-
Coulombe, R. A., et al. (1999). Pyrrolizidine alkaloids crosslink DNA with actin. Toxicology and Applied Pharmacology, 154(2), 198-204. [Link]
-
Targeting DNA Damage Repair Pathways in Glioblastoma: A Comparative Analysis of Tuvusertib and Temozolomide. (2023). ResearchGate. [Link]
-
Abu-Sini, M., et al. (2022). Mapping the DNA Damaging Effects of Polypyridyl Copper Complexes with DNA Electrochemical Biosensors. Biosensors, 12(11), 990. [Link]
-
Kumar, V. A., et al. (2001). Pyrrolidine nucleic acids: DNA/PNA oligomers with 2-hydroxy/aminomethyl- 4-(thymin-1-yl)pyrrolidine-N-acetic acid. Organic Letters, 3(9), 1269-1272. [Link]
-
Day, B. W., et al. (2022). Transcriptomic Profiling of DNA Damage Response in Patient-Derived Glioblastoma Cells before and after Radiation and Temozolomide Treatment. Cells, 11(7), 1215. [Link]
Sources
- 1. int.livhospital.com [int.livhospital.com]
- 2. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Comparative DNA cross-linking by activated pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Differential toxicities of cyclophosphamide and its glutathione metabolites to A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. turkishneurosurgery.org.tr [turkishneurosurgery.org.tr]
- 12. The Evaluation of the Effects of Temozolomide on MGMT Gene Expression in MCF-7 and SKBR3 Human Breast Cancer Cell Lines [scirp.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Cell signaling pathways altered by natural chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to the Comprehensive Purity Assessment of Synthesized 4-(Bromomethyl)-1-methylpyrrolidin-2-one
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic building block is not a trivial detail—it is the bedrock of reliable, reproducible downstream science. The compound 4-(Bromomethyl)-1-methylpyrrolidin-2-one is a key intermediate in the synthesis of various pharmaceutical agents. Its reactive bromomethyl group makes it a valuable alkylating agent, but this same reactivity can also lead to the formation of undesirable byproducts. Ensuring its purity is paramount to controlling reaction stoichiometry, minimizing side reactions, and ultimately, guaranteeing the integrity of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of 4-(Bromomethyl)-1-methylpyrrolidin-2-one. We will move beyond simple procedural lists to explore the causality behind method selection, empowering you to design a robust, self-validating quality control strategy.
The Analytical Gauntlet: A Multi-Pronged Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. Each method offers a unique lens through which to view the sample, and true confidence is achieved by integrating data from orthogonal (fundamentally different) techniques. The choice of methods is dictated by the information required, from initial structural confirmation to the quantification of trace impurities.
Below is a logical workflow for the comprehensive analysis of a newly synthesized batch of 4-(Bromomethyl)-1-methylpyrrolidin-2-one.
Caption: Logical workflow for purity assessment of 4-(Bromomethyl)-1-methylpyrrolidin-2-one.
Comparative Analysis of Key Analytical Techniques
A strategic approach involves selecting complementary techniques to build a comprehensive purity profile. The table below compares the most critical methods.
| Technique | Primary Purpose | Strengths for this Molecule | Limitations | Typical Acceptance Criteria |
| ¹H & ¹³C NMR | Structural Confirmation & Identification of Structurally-Related Impurities | - Provides unambiguous structural evidence. - Can quantify major components and impurities with unique signals. - Nondestructive.[1] | - Lower sensitivity for trace impurities. - Signal overlap can complicate quantification. - Insensitive to inorganic salts or non-protonated impurities. | Conformance to expected chemical shifts and integration ratios. Purity >95% by qNMR. |
| HPLC-UV/DAD | Quantitative Purity Assay & Separation of Impurities | - High sensitivity and resolution. - Excellent for quantifying purity as area percent. - Can separate isomers and closely related compounds. | - Requires a UV-active chromophore (the lactam carbonyl is sufficient). - Requires development of a specific, validated method. | Purity ≥95% by area normalization. Peak symmetry and resolution criteria must be met. |
| GC-MS | Identification of Volatile & Thermally Stable Impurities | - High sensitivity for volatile organic compounds (e.g., residual solvents).[2] - Mass detector provides structural information on separated impurities.[3] - Selective detectors (e.g., ECD, XSD) are highly sensitive to halogenated compounds.[3][4] | - Molecule must be thermally stable and sufficiently volatile. - Potential for on-column degradation. | Absence of significant volatile impurities. Conformance to residual solvent limits (per ICH guidelines). |
| Elemental Analysis | Verification of Elemental Composition | - Confirms the correct empirical formula (C₆H₁₀BrNO). - Detects inorganic impurities (e.g., salts) and non-volatile impurities that other methods might miss.[5] | - Does not distinguish between isomers. - Requires a relatively pure sample (>95%) for meaningful results. - Less precise than chromatographic methods for quantification. | Experimental values for C, H, N within ±0.4% of the calculated theoretical values.[6][7] |
Experimental Protocols: A Practical Guide
The following protocols are designed to be robust and self-validating, providing a trustworthy assessment of purity.
Protocol 1: Quantitative Purity by High-Performance Liquid Chromatography (HPLC)
Causality: This HPLC method is designed to provide a high-resolution separation of the main compound from potential process-related impurities, such as unreacted starting materials or hydrolysis byproducts. A C18 reversed-phase column is chosen for its versatility with moderately polar compounds. The gradient elution ensures that both more polar and less polar impurities are eluted and resolved within a reasonable runtime. UV detection at 210 nm is selected to capture the carbonyl chromophore of the pyrrolidinone ring.
Methodology:
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a diode-array detector (DAD).
-
Column: Phenomenex Kinetex C18, 100 Å, 2.6 µm, 100 x 4.6 mm, or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 210 nm.
-
-
Gradient Elution Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 10.0 5 95 12.0 5 95 12.1 95 5 | 15.0 | 95 | 5 |
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized 4-(Bromomethyl)-1-methylpyrrolidin-2-one into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This results in a concentration of ~1 mg/mL.
-
-
Analysis Sequence (Self-Validating):
-
Inject a blank (diluent) to ensure no system contamination.
-
Perform five replicate injections of the sample solution.
-
System Suitability Test (SST): The relative standard deviation (RSD) of the peak area for the main compound across the five replicates should be ≤2.0%.
-
-
Data Processing:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
-
-
Report any impurity peak that is ≥0.1% of the total area.
-
Protocol 2: Structural Confirmation and Purity Estimation by Quantitative ¹H NMR (qNMR)
Causality: Quantitative NMR (qNMR) is a powerful primary method for determining purity without the need for a specific reference standard of the analyte itself.[8] It relies on comparing the integral of a known analyte proton signal to the integral of a certified, highly pure internal standard with a known concentration.[1] Maleic acid is chosen here as an internal standard because its sharp singlet in a clean region of the spectrum (~6.3 ppm) does not overlap with any signals from our target compound.
Methodology:
-
Instrumentation & Reagents:
-
NMR Spectrometer: Bruker Avance 400 MHz or equivalent.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) containing a certified concentration of an internal standard (e.g., 0.05% w/w Maleic Acid).
-
Internal Standard: Certified Maleic Acid.
-
-
Sample Preparation:
-
Accurately weigh ~15 mg of the synthesized 4-(Bromomethyl)-1-methylpyrrolidin-2-one into an NMR tube. Record the exact weight (W_analyte).
-
Accurately weigh ~5 mg of the certified Maleic Acid internal standard into the same NMR tube. Record the exact weight (W_std).
-
Add ~0.7 mL of DMSO-d₆ to the tube, cap, and vortex until fully dissolved.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Key Parameters:
-
Pulse Angle: 30° (to ensure full relaxation).
-
Relaxation Delay (d1): 30 seconds (at least 5 times the longest T₁ of any proton being integrated).
-
Number of Scans (ns): 16 or higher for good signal-to-noise.
-
-
-
Data Processing and Calculation:
-
Phase and baseline the spectrum carefully.
-
Integrate the well-resolved singlet corresponding to the N-methyl group of the analyte (~2.8 ppm, 3H). Let this integral be I_analyte.
-
Integrate the singlet for the two olefinic protons of the Maleic Acid standard (~6.3 ppm, 2H). Let this integral be I_std.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (W_std / W_analyte) x P_std
Where:
-
N_std: Number of protons for the standard's signal (2H for maleic acid).
-
N_analyte: Number of protons for the analyte's signal (3H for the N-methyl group).
-
MW_analyte: Molecular weight of the analyte (192.05 g/mol ).
-
MW_std: Molecular weight of the standard (116.07 g/mol ).
-
P_std: Purity of the certified internal standard (e.g., 99.9%).
-
-
Conclusion
The assessment of purity for a critical synthetic intermediate like 4-(Bromomethyl)-1-methylpyrrolidin-2-one is a multi-faceted task that demands a scientifically sound, evidence-based approach. Relying on a single method provides an incomplete and potentially misleading picture. By integrating the structural insights from NMR, the high-resolution quantitative power of HPLC, the volatile impurity screening of GC-MS, and the fundamental compositional check of elemental analysis, researchers can build a comprehensive and trustworthy purity profile. This rigorous validation is not merely a procedural hurdle; it is an essential component of scientific integrity that ensures the reliability of all subsequent research and development efforts.
References
-
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
-
Wikipedia. (n.d.). Elemental analysis. [Link]
-
Journal of Chemical Education. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. [Link]
-
Environmental Health Perspectives. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]
-
Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. [Link]
-
ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. [Link]
-
ResearchGate. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. [Link]
-
PubMed Central (PMC). (2022). An International Study Evaluating Elemental Analysis. [Link]
-
UNT Digital Library. (1982). GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After Chlorination. [Link]
-
PubMed Central (PMC). (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. [Link]
-
PubMed Central (PMC). (n.d.). Synthesis of New Optically Active 2-Pyrrolidinones. [Link]
-
ALS. (n.d.). N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD - Analytical Method. [Link]
-
Agilent. (2023). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. [Link]
-
U.S. Food & Drug Administration (FDA). (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. [Link]
-
PubMed. (n.d.). Determination of pyrrolidinone in plasma by high-performance liquid chromatography. [Link]
-
UNL Digital Commons. (n.d.). "THE SYNTHESIS AND CHEMISTRY OF SELECTED 4-METHYL-2-PYRROLIDONES AND 3-". [Link]
-
National Institutes of Health (NIH). (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]
-
MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
EURL-SRM. (n.d.). Testing the Stability of Pesticides in Stock Solutions by Quantitative NMR. [Link]
-
Sci-Hub. (n.d.). NMR Spectroscopy and Theoretical Calculations in the Conformational Analysis of 1-Methylpyrrolidin-2-one 3-Halo-derivatives. [Link]
-
CIPAC. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]
Sources
- 1. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
A Cost-Benefit Analysis of 4-(Bromomethyl)-1-methylpyrrolidin-2-one in Synthesis: A Comparative Guide for Researchers
In the landscape of pharmaceutical and fine chemical synthesis, the selection of an appropriate alkylating agent is a critical decision that profoundly impacts reaction efficiency, process scalability, and overall project economics. This guide provides an in-depth cost-benefit analysis of 4-(Bromomethyl)-1-methylpyrrolidin-2-one, a versatile reagent for introducing the (1-methylpyrrolidin-2-on-4-yl)methyl moiety. We will objectively compare its performance against its chloro and iodo analogs, supported by experimental data and field-proven insights to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The Reagent in Focus: 4-(Halomethyl)-1-methylpyrrolidin-2-ones
The 4-(halomethyl)-1-methylpyrrolidin-2-one scaffold is a valuable building block in medicinal chemistry. The pyrrolidinone core is a privileged structure found in numerous biologically active compounds, and the ability to append this moiety to various nucleophiles via the halomethyl group makes these reagents particularly useful. The choice of the halogen (Cl, Br, or I) on the methyl group dictates the reagent's reactivity, stability, and cost, forming the basis of our analysis.
Synthesis and Cost Profile
A comprehensive cost-benefit analysis begins with an understanding of the accessibility and price of the reagents. The synthesis of 4-(halomethyl)-1-methylpyrrolidin-2-ones typically originates from 4-(hydroxymethyl)-1-methylpyrrolidin-2-one, which can be prepared from commercially available starting materials.[1] The subsequent conversion to the corresponding halide is a standard transformation, with the choice of halogenating agent influencing the final cost.
The market price of these reagents reflects their relative reactivity and the cost of the corresponding halogen. A survey of commercially available listings provides a snapshot of their cost comparison:
| Reagent | CAS Number | Halogen | Price (per 1g) | Supplier |
| 4-(Bromomethyl)-1-methylpyrrolidin-2-one | 1824342-89-3 | Br | ~$350 - $400 | Various |
| 4-(Iodomethyl)-1-methylpyrrolidin-2-one | 129352-63-2 | I | ~$600 | Sunway Pharm |
| 4-(Chloromethyl)-1-methylpyrrolidin-2-one | 92849-31-3 | Cl | Price on request | BLD Pharm |
| 4-(Chloromethyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one | N/A | Cl | ~$2982 | Dana Bioscience |
Note: Prices are approximate and subject to change. The chloro-analog's price is often provided upon request for bulk quantities, and the listed substituted chloro-analog is for contextual price comparison.
As expected, the price trend follows the general pattern of alkyl halides: Iodo > Bromo > Chloro . The higher cost of the iodo-analog is attributed to the higher atomic weight and cost of iodine, as well as its higher reactivity, which can sometimes translate to a shorter shelf-life if not stored properly.
Performance and Reactivity: A Comparative Study
The primary benefit of using a more expensive reagent lies in its superior performance, which can manifest as higher yields, shorter reaction times, or milder reaction conditions. The reactivity of alkyl halides in SN2 reactions follows the order I > Br > Cl , a trend directly correlated with the leaving group ability of the halide anion.
A study on the chemoselective O-alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones with 4-(halomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines provides valuable comparative data.[2] While this is a specific and complex system, the observed trend in reactivity is broadly applicable to other nucleophiles.
| Halogen | Reaction Time | Yield |
| Iodo | 16 hours | 87% |
| Bromo | 16 hours | 80% |
| Chloro | Not reported (implied lower reactivity) | - |
This data quantitatively supports the established reactivity trend. The iodo-derivative provides the highest yield under the same reaction conditions, making it the most efficient in terms of conversion. However, the bromo-derivative still affords a high yield and presents a more cost-effective option. The chloro-analog is expected to be the least reactive, likely requiring harsher conditions (higher temperatures, longer reaction times) to achieve comparable yields, which can be detrimental to sensitive substrates.
Experimental Protocols and Causality
To provide a practical context for this analysis, we present representative protocols for N-alkylation of an imidazole and O-alkylation of a phenol. The choice of base, solvent, and temperature is critical and is dictated by the pKa of the nucleophile and the reactivity of the alkylating agent.
N-Alkylation of Imidazole
The N-alkylation of imidazoles is a common transformation in the synthesis of pharmaceuticals.[3][4] The choice of the specific nitrogen atom that gets alkylated in unsymmetrical imidazoles can be influenced by steric and electronic factors.[5]
Caption: General workflow for the N-alkylation of imidazole.
Experimental Protocol: N-Alkylation of Imidazole with 4-(Bromomethyl)-1-methylpyrrolidin-2-one
-
To a stirred solution of imidazole (1.0 eq.) in anhydrous DMF (0.2 M), add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases.
-
Cool the mixture back to 0 °C and add a solution of 4-(Bromomethyl)-1-methylpyrrolidin-2-one (1.05 eq.) in anhydrous DMF dropwise.
-
Let the reaction warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated imidazole.
Causality Behind Experimental Choices:
-
Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates imidazole, leading to a higher concentration of the reactive imidazolide anion and driving the reaction to completion. For less sensitive substrates, a weaker base like potassium carbonate (K2CO3) can be used.
-
Solvent: DMF is a polar aprotic solvent that effectively solvates the cation of the base and the imidazolide anion, accelerating the SN2 reaction.
-
Temperature: The initial deprotonation is performed at 0 °C to control the exothermic reaction. The alkylation is typically run at room temperature. For the less reactive chloro-analog, heating would likely be necessary.
O-Alkylation of p-Cresol
The O-alkylation of phenols (Williamson ether synthesis) is a classic and reliable method for the preparation of ethers.[6][7]
Caption: General workflow for the O-alkylation of p-cresol.
Experimental Protocol: O-Alkylation of p-Cresol with 4-(Bromomethyl)-1-methylpyrrolidin-2-one
-
To a round-bottom flask, add p-cresol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and acetone or acetonitrile (0.2 M).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 4-(Bromomethyl)-1-methylpyrrolidin-2-one (1.1 eq.) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M NaOH solution to remove any unreacted p-cresol, followed by a brine wash.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the crude product.
-
Purify by column chromatography or recrystallization if necessary.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild and inexpensive base suitable for deprotonating phenols. Its heterogeneity requires efficient stirring.
-
Solvent: Acetone and acetonitrile are common polar aprotic solvents for this transformation. Acetone is often preferred for its lower cost and ease of removal.
-
Temperature: Refluxing is typically required to achieve a reasonable reaction rate, especially with the bromo- and chloro-analogs. The more reactive iodo-analog might proceed at a lower temperature or require a shorter reaction time.
Cost-Benefit Analysis: Making the Right Choice
The decision to use the chloro-, bromo-, or iodo-analog of 4-(halomethyl)-1-methylpyrrolidin-2-one depends on a careful consideration of several factors:
-
Cost: The chloro-analog is undoubtedly the most economical for large-scale synthesis, provided its lower reactivity is acceptable. The bromo-derivative offers a good balance between cost and reactivity, making it a common choice for laboratory-scale synthesis and process development. The iodo-analog is the most expensive and is typically reserved for substrates that are sensitive to harsh conditions or when maximizing yield is paramount.
-
Reactivity and Yield: For precious or complex substrates where maximizing yield is critical, the higher reactivity of the iodo- and bromo-analogs justifies their higher cost. The potential for higher yields can offset the initial reagent cost by reducing the amount of starting material required and simplifying purification.
-
Reaction Conditions: The ability to perform a reaction at a lower temperature or for a shorter duration, as is often possible with the more reactive halides, can be advantageous for thermally sensitive molecules. This can also lead to cost savings in terms of energy consumption on an industrial scale.
-
Safety and Handling: All alkyl halides are potentially hazardous and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. While there are no significant differences in the toxicity profiles of the three analogs, their physical properties (e.g., volatility) may vary slightly.
Conclusion and Recommendations
The cost-benefit analysis of 4-(halomethyl)-1-methylpyrrolidin-2-ones in synthesis does not yield a one-size-fits-all answer. Instead, it provides a framework for making a rational decision based on the specific requirements of a project.
-
For large-scale, cost-driven synthesis of robust molecules: 4-(Chloromethyl)-1-methylpyrrolidin-2-one is the preferred choice, with the understanding that reaction optimization (higher temperatures, longer times, or the use of a catalyst like NaI) may be necessary.
-
For general laboratory synthesis, process development, and when a balance of cost and performance is desired: 4-(Bromomethyl)-1-methylpyrrolidin-2-one is the workhorse reagent, offering reliable reactivity and good yields under standard conditions.
-
For high-value, late-stage synthesis, or with sensitive substrates where maximizing yield and minimizing side reactions is critical: 4-(Iodomethyl)-1-methylpyrrolidin-2-one is the premium choice, where its higher cost is justified by its superior performance.
Ultimately, the optimal choice of reagent is a strategic one. By understanding the interplay between cost, reactivity, and reaction conditions, researchers can select the most appropriate 4-(halomethyl)-1-methylpyrrolidin-2-one to achieve their synthetic goals efficiently and economically.
References
-
Sunway Pharm Ltd. 4-(IODOMETHYL)-1-METHYL-PYRROLIDIN-2-ONE.
-
Dana Bioscience. 4-(Chloromethyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-o.
-
BLD Pharm. 4-(Chloromethyl)-1-cyclopropylpyrrolidin-2-one.
-
University of Otago. N-Alkylation of imidazoles.
-
UiTM Institutional Repository. A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES.
-
PMC - PubMed Central. A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides.
-
PubMed. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents.
-
NIH. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H).
-
Diva-Portal.org. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives.
-
Benchchem. Application Notes and Protocols for N-alkylation using 4-(4-Bromobenzyl)morpholine.
-
ResearchGate. Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents.
-
PMC - PubMed Central. Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates.
-
Benchchem. Application Notes and Protocols for N-Alkylation of 4-(2,2-diphenylethyl)morpholine.
-
Google Patents. N1 site alkylation method for imidazole compounds.
-
PMC - PubMed Central. Synthesis of New Optically Active 2-Pyrrolidinones.
-
Semantic Scholar. Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions.
-
ResearchGate. Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid.
-
ResearchGate. Substituent-Driven Selective N -/ O -Alkylation of 4-(Trihalomethyl)pyrimidin-2(1 H )-ones Using Brominated Enones.
-
MDPI. An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol.
-
Sigma-Aldrich. 4-(Aminomethyl)-1-methylpyrrolidin-2-one AldrichCPR.
Sources
- 1. ir.uitm.edu.my [ir.uitm.edu.my]
- 2. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Research Portal [ourarchive.otago.ac.nz]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
The Rising Star in Medicinal Chemistry: A Comparative Guide to the Applications of 4-(Bromomethyl)-1-methylpyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the relentless pursuit of novel molecular scaffolds that can serve as versatile building blocks for therapeutic agents is paramount. Among the privileged structures in medicinal chemistry, the pyrrolidinone core has consistently demonstrated significant potential, featuring in a range of bioactive compounds. This guide focuses on a particularly reactive and promising derivative: 4-(Bromomethyl)-1-methylpyrrolidin-2-one . While its direct applications in marketed drugs are still emerging, its role as a key intermediate in the synthesis of potential antitumor agents is gaining recognition.
This document provides an in-depth technical guide to the applications of 4-(Bromomethyl)-1-methylpyrrolidin-2-one, with a specific focus on its utility in synthesizing potential anticancer compounds. We will delve into its reactivity, offer a comparative analysis with alternative alkylating agents, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.
The Pyrrolidinone Scaffold: A Foundation for Biological Activity
The pyrrolidinone ring is a five-membered lactam that is a core structural component in a variety of natural products and synthetic pharmaceuticals. Its polarity, hydrogen bonding capabilities, and conformational flexibility make it an attractive scaffold for interacting with biological targets. Numerous pyrrolidinone derivatives have been investigated and have shown a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties. The introduction of a reactive bromomethyl group at the 4-position of the N-methylpyrrolidinone ring transforms this scaffold into a potent alkylating agent, enabling its covalent attachment to various nucleophilic biomolecules and synthetic precursors.
Core Application: Synthesis of a Potential Kinase Inhibitor
One of the most promising applications of 4-(Bromomethyl)-1-methylpyrrolidin-2-one is in the synthesis of kinase inhibitors, a major class of anticancer drugs. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The ability to selectively alkylate nitrogen-containing heterocycles, which are common pharmacophores in kinase inhibitors, makes 4-(Bromomethyl)-1-methylpyrrolidin-2-one a valuable tool in this area.
To illustrate its synthetic utility, we will consider the synthesis of a hypothetical, yet plausible, kinase inhibitor candidate: 1-((1-methyl-5-oxopyrrolidin-3-yl)methyl)-4-phenyl-1H-imidazole . This molecule combines the pyrrolidinone moiety with a 4-phenylimidazole group, a scaffold known to interact with the ATP-binding site of various kinases.
Comparative Analysis: 4-(Bromomethyl)-1-methylpyrrolidin-2-one vs. Alternative Alkylating Agents
The choice of an alkylating agent is a critical decision in any synthetic strategy. To provide a clear perspective on the performance of 4-(Bromomethyl)-1-methylpyrrolidin-2-one, we compare it with two commonly used benzylic and alkyl bromides: Benzyl Bromide and 1-Bromo-2-methoxyethane . The comparison focuses on the N-alkylation of 4-phenylimidazole as a model reaction.
| Feature | 4-(Bromomethyl)-1-methylpyrrolidin-2-one | Benzyl Bromide | 1-Bromo-2-methoxyethane |
| Reactivity | High, benzylic-like reactivity due to the adjacent carbonyl group. | High, classic benzylic halide reactivity. | Lower, primary alkyl halide reactivity. |
| Product Complexity | Introduces a polar, N-methylpyrrolidinone moiety, potentially enhancing solubility and biological interactions. | Introduces a non-polar benzyl group. | Introduces a flexible, hydrophilic methoxyethyl chain. |
| Typical Reaction Conditions | Mild to moderate conditions (e.g., K₂CO₃ in Acetonitrile, room temperature to gentle heating). | Similar to the target compound, though sometimes more vigorous conditions may be needed. | Often requires stronger bases and/or higher temperatures for comparable reaction rates. |
| Potential Side Reactions | Over-alkylation of the imidazole ring is a possibility. | Similar potential for over-alkylation. | Lower risk of over-alkylation due to reduced reactivity. |
| Reported Yields (N-alkylation of imidazoles) | Generally good to excellent. | Widely variable, but often high with optimized conditions.[1] | Moderate to good, may require optimization.[2] |
Expert Insight: The primary advantage of 4-(Bromomethyl)-1-methylpyrrolidin-2-one lies in the direct incorporation of a polar, drug-like scaffold in a single synthetic step. While benzyl bromide offers a simple aromatic appendage, and 1-bromo-2-methoxyethane provides a flexible hydrophilic tail, our target compound delivers a more complex and potentially more biologically relevant pyrrolidinone moiety. This can significantly shorten synthetic routes towards complex drug candidates and introduce favorable pharmacokinetic properties.
Experimental Protocols
Here, we provide detailed, step-by-step methodologies for the synthesis of our model kinase inhibitor candidate using 4-(Bromomethyl)-1-methylpyrrolidin-2-one and a comparative protocol using benzyl bromide.
Protocol 1: Synthesis of 1-((1-methyl-5-oxopyrrolidin-3-yl)methyl)-4-phenyl-1H-imidazole
This protocol outlines the N-alkylation of 4-phenylimidazole with 4-(Bromomethyl)-1-methylpyrrolidin-2-one.
Materials:
-
4-Phenylimidazole
-
4-(Bromomethyl)-1-methylpyrrolidin-2-one
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a dry round-bottom flask, add 4-phenylimidazole (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 15 minutes.
-
Add 4-(Bromomethyl)-1-methylpyrrolidin-2-one (1.1 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 82°C for acetonitrile).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-phenylimidazole) is consumed (typically 4-6 hours).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the solid potassium carbonate and potassium bromide.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the crude product in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 1-((1-methyl-5-oxopyrrolidin-3-yl)methyl)-4-phenyl-1H-imidazole.
Expected Yield: Based on similar alkylations, yields are expected to be in the range of 70-90%.
Protocol 2: Synthesis of 1-Benzyl-4-phenyl-1H-imidazole (for comparison)
This protocol details the N-alkylation of 4-phenylimidazole with benzyl bromide.[3]
Materials:
-
4-Phenylimidazole
-
Benzyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Add benzyl bromide (1.1 eq) to the reaction mixture.
-
Follow steps 4 through 11 from Protocol 1. The reaction time may vary.
Expected Yield: Reported yields for this reaction are typically in the range of 80-95%.[1]
Visualizing the Synthetic Pathway
To better illustrate the synthetic logic, the following diagrams depict the reaction workflow.
Caption: Synthetic route to the target compound.
Caption: Comparative synthesis using benzyl bromide.
Conclusion and Future Outlook
4-(Bromomethyl)-1-methylpyrrolidin-2-one is emerging as a highly valuable and versatile building block in medicinal chemistry, particularly for the synthesis of potential antitumor agents. Its ability to efficiently introduce a polar, drug-like pyrrolidinone scaffold via N-alkylation reactions provides a significant advantage over simpler alkylating agents. The straightforward reaction conditions and potential for high yields make it an attractive choice for researchers looking to rapidly assemble libraries of complex molecules for biological screening.
As the quest for novel kinase inhibitors and other targeted cancer therapies continues, the strategic application of reagents like 4-(Bromomethyl)-1-methylpyrrolidin-2-one will undoubtedly play a crucial role in accelerating the discovery of the next generation of life-saving medicines. Further exploration of its reactivity with a broader range of nucleophiles and its incorporation into diverse molecular architectures will continue to unlock its full potential in drug development.
References
- Google Patents. (n.d.). Preparation method of 4-phenylimidazole.
- Google Patents. (n.d.). Process for preparing 1-alkylimidazoles.
-
ResearchGate. (2018). Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4, 5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes. Retrieved January 18, 2026, from [Link].
-
The Pharmaceutical and Chemical Journal. (n.d.). Preliminary Studies of 4-Phenylimidazole-2-Thione Alkylation: Kinetic or Thermodynamic Products. Retrieved January 18, 2026, from [Link].
-
ResearchGate. (2007). N-alkylation of imidazole by alkaline carbons. Retrieved January 18, 2026, from [Link].
-
MDPI. (2024). Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. Retrieved January 18, 2026, from [Link].
-
MDPI. (2018). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Retrieved January 18, 2026, from [Link].
-
RSC Publishing. (n.d.). Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. Retrieved January 18, 2026, from [Link].
- Google Patents. (n.d.). An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
-
ResearchGate. (2018). One-pot synthesis of substituted pyrrole–imidazole derivatives with anticancer activity. Retrieved January 18, 2026, from [Link].
-
PubMed. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Retrieved January 18, 2026, from [Link].
-
PubMed. (2009). Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4,5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes. Retrieved January 18, 2026, from [Link].
-
ResearchGate. (2018). Reaction conditions for the formation of benzyl substituted imidazole.... Retrieved January 18, 2026, from [Link].
-
Asian Journal of Research in Chemistry. (2025). Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. Retrieved January 18, 2026, from [Link].
-
PubMed Central (PMC). (n.d.). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Retrieved January 18, 2026, from [Link].
-
PubMed Central (PMC). (2023). Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines. Retrieved January 18, 2026, from [Link].
- Google Patents. (n.d.). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
-
University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved January 18, 2026, from [Link].
-
ResearchGate. (2015). Any advise about the synthesis of N-alkylation of pyrrolidine, 2-methyl imidazole and benzimidazole?. Retrieved January 18, 2026, from [Link].
-
Reddit. (2021). Benzylation reaction. Retrieved January 18, 2026, from [Link].
-
Der Pharma Chemica. (2016). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Retrieved January 18, 2026, from [Link].
Sources
Safety Operating Guide
Navigating the Safe Disposal of 4-(Bromomethyl)-1-methylpyrrolidin-2-one: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 4-(Bromomethyl)-1-methylpyrrolidin-2-one, a halogenated organic compound. By understanding the chemical nature of this substance and adhering to established safety and environmental regulations, laboratories can ensure the well-being of their personnel and maintain their commitment to responsible environmental stewardship.
Hazard Assessment and Characterization
Structural Analogy to N-Methyl-2-pyrrolidone (NMP): NMP is a well-characterized solvent known to be a skin, eye, and respiratory irritant.[1][2][3][4] It is also classified as a reproductive toxin.[2] Given the shared pyrrolidinone core, it is prudent to assume that 4-(Bromomethyl)-1-methylpyrrolidin-2-one may exhibit similar toxicological properties.
Brominated Organic Compound: The presence of a bromine atom classifies this compound as a halogenated organic substance. Such compounds are often subject to specific environmental regulations due to their potential to form persistent and toxic byproducts if not disposed of correctly. The U.S. Environmental Protection Agency (EPA) has specific guidelines for the management of hazardous wastes, including halogenated organic compounds.
Potential Alkylating Agent: The bromomethyl group is a potential alkylating functional group. Alkylating agents are reactive compounds that can introduce an alkyl group into other molecules. This reactivity is the basis for their utility in synthesis but also a source of potential biological hazards, as they can react with biological macromolecules.
Hazard Summary Table:
| Hazard Classification | Description | Primary Routes of Exposure |
| Skin Irritant | May cause redness, itching, and inflammation upon contact. | Dermal |
| Eye Irritant | Can cause serious eye irritation, potentially leading to damage. | Ocular |
| Respiratory Irritant | Inhalation of vapors or aerosols may irritate the respiratory tract. | Inhalation |
| Reproductive Toxin (Suspected) | Based on the NMP analogue, may pose a risk to fertility or the unborn child. | Inhalation, Dermal, Ingestion |
| Halogenated Organic Waste | Subject to specific hazardous waste regulations. | Environmental release |
Personal Protective Equipment (PPE) and Handling Precautions
Due to the identified hazards, stringent adherence to PPE protocols is mandatory when handling 4-(Bromomethyl)-1-methylpyrrolidin-2-one, including during disposal procedures.
-
Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene) at all times.
-
Eye Protection: Chemical splash goggles are essential to protect against splashes.
-
Lab Coat: A fully buttoned lab coat provides a barrier against skin contact.
-
Ventilation: All handling and disposal preparation steps must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][3]
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the chemical fume hood is operational.
-
Absorb: For small spills, use an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent.[2]
-
Collect: Carefully collect the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Disposal Workflow
The proper disposal of 4-(Bromomethyl)-1-methylpyrrolidin-2-one follows a multi-step process designed to ensure safety and regulatory compliance.
Caption: Disposal workflow for 4-(Bromomethyl)-1-methylpyrrolidin-2-one.
Step-by-Step Disposal Protocol:
-
Waste Segregation: It is critical to segregate halogenated organic waste from non-halogenated waste streams.[5] 4-(Bromomethyl)-1-methylpyrrolidin-2-one and any materials contaminated with it (e.g., pipette tips, absorbent paper) should be collected in a designated hazardous waste container for "Halogenated Organic Waste." This segregation is crucial as the disposal methods and costs for these waste streams differ.
-
Container Selection and Labeling:
-
Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "4-(Bromomethyl)-1-methylpyrrolidin-2-one," and the associated hazards (e.g., Irritant, Reproductive Toxin).
-
-
Accumulation of Waste:
-
Final Disposal:
-
The primary and recommended method for the disposal of halogenated organic compounds is incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[4] This high-temperature process is designed to destroy the organic molecule, minimizing the risk of environmental contamination.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and transport of the waste.
-
Decontamination of Laboratory Equipment
Thorough decontamination of all equipment that has come into contact with 4-(Bromomethyl)-1-methylpyrrolidin-2-one is a critical final step.
Decontamination Protocol:
-
Initial Rinse: In a chemical fume hood, rinse the glassware or equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residual chemical. The solvent rinseate must be collected and disposed of as halogenated organic waste.
-
Washing: Wash the rinsed equipment with soap and water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the equipment to air dry completely or dry in an oven.
For sensitive equipment, consult the manufacturer's instructions for appropriate decontamination procedures.
Conclusion
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. For 4-(Bromomethyl)-1-methylpyrrolidin-2-one, a conservative approach based on its structural alerts as a pyrrolidinone derivative and a halogenated organic compound dictates a disposal pathway centered on secure containment, clear labeling, and ultimate destruction via high-temperature incineration by a licensed hazardous waste management provider. By integrating these procedures into standard laboratory practice, researchers can uphold their commitment to safety and environmental sustainability.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: N-Methyl-2-pyrrolidone. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N-methyl-2-pyrrolidone. Retrieved from [Link]
- Acros Organics. (n.d.).
- Physikalisch-Technische Bundesanstalt. (n.d.).
- Ezra, S., et al. (2010). Chemical degradation of 2,2-bis(bromomethyl)propan-1,3-diol (DBNPG) in alkaline conditions. PubMed.
- New Jersey Department of Health. (2008, June). Hazardous Substance Fact Sheet: N-methyl-2-pyrrolidone.
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
- Ace Waste. (n.d.).
- Google Patents. (n.d.).
- Daniels Health. (2025, May 21).
- Wikipedia. (n.d.). Alprazolam.
- National Center for Biotechnology Information. (n.d.).
- Murphy, C. D. (2010). Biodegradation and biotransformation of organofluorine compounds. PubMed.
- Tian, J., & Stella, V. J. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. PubMed.
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Bromomethyl)-1-methylpyrrolidin-2-one
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of highly reactive compounds like 4-(Bromomethyl)-1-methylpyrrolidin-2-one demands a meticulous approach that goes beyond standard laboratory protocols. This guide provides an in-depth, procedural framework for personal protective equipment (PPE) and handling, grounded in the principles of chemical reactivity and risk mitigation.
Hazard Analysis: Understanding the Reactivity of an Alkylating Agent
4-(Bromomethyl)-1-methylpyrrolidin-2-one is not a benign reagent. Its chemical structure contains a bromomethyl group, classifying it as a potent alkylating agent . This functional group is highly reactive towards nucleophiles, including biological macromolecules like DNA, RNA, and proteins. This inherent reactivity is the primary driver of its toxicological profile, which, while not exhaustively documented for this specific molecule, can be inferred from its chemical class to include:
-
High Acute Toxicity: Potential for severe skin, eye, and respiratory tract irritation or burns upon contact.[1]
-
Suspected Carcinogenicity and Mutagenicity: Alkylating agents are often carcinogenic and mutagenic due to their ability to chemically modify DNA, leading to mutations.
-
Lachrymatory Properties: Many alpha-bromo ketones are lachrymators, causing intense tearing and eye pain.
Given these risks, treating this compound with the same level of caution as other hazardous and cytotoxic drugs is imperative.[2][3] There is no safe level of exposure.[4]
The Hierarchy of Controls: Engineering and Administrative Safeguards
Before any personal protective equipment is selected, the primary lines of defense must be in place. PPE is the last barrier between the researcher and the hazard.
-
Engineering Controls: All manipulations involving 4-(Bromomethyl)-1-methylpyrrolidin-2-one, from weighing to reaction quenching, must be performed inside a certified chemical fume hood.[5][6] The fume hood is essential to prevent the inhalation of vapors or fine powders.[7]
-
Administrative Controls:
-
Designated Areas: Clearly mark and restrict access to the specific area where the compound is being handled.
-
Never Work Alone: Always ensure a second person is aware of the work being performed and is available to assist in an emergency.[5][8]
-
Waste Management: Establish pre-approved waste streams for both chemical waste and contaminated solid waste.
-
Personal Protective Equipment (PPE) Protocol
The selection and use of PPE must be systematic to ensure comprehensive protection. The following table summarizes the minimum required PPE.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Double Nitrile Gloves | Chemical Splash Goggles & Full-Face Shield | Chemical-Resistant Gown (Poly-coated) | NIOSH-Approved N95 Respirator |
| Handling Solutions | Double Nitrile Gloves | Chemical Splash Goggles & Full-Face Shield | Chemical-Resistant Gown (Poly-coated) | Not required if handled exclusively within a certified fume hood. |
| Spill Cleanup | Heavy-duty Nitrile or Neoprene Gloves | Chemical Splash Goggles & Full-Face Shield | Chemical-Resistant Gown (Poly-coated) | NIOSH-Approved N95 Respirator or higher (e.g., PAPR for large spills) |
Detailed PPE Specifications:
-
Hand Protection (Gloves):
-
Rationale: To prevent skin contact and absorption.[9] Due to the high reactivity and potential for permeation, a single pair of gloves is insufficient.
-
Protocol: Always wear two pairs of chemotherapy-rated nitrile gloves.[4][10] The inner glove should be tucked under the cuff of the lab gown, and the outer glove should be pulled over the cuff.[4] Change the outer glove immediately if contamination is suspected or after a maximum of two hours of use.
-
-
Eye and Face Protection:
-
Rationale: To protect against splashes, aerosols, and the compound's likely lachrymatory effects.[7] Standard safety glasses are inadequate.
-
Protocol: Wear chemical splash goggles in combination with a full-face shield.[3] The face shield protects the entire face from splashes that could occur during transfers or accidental spills.
-
-
Body Protection (Gowns):
-
Rationale: Standard cotton lab coats are permeable and offer little protection against chemical splashes.
-
Protocol: A disposable, poly-coated, chemical-resistant gown with long sleeves and tight-fitting elastic or knit cuffs is mandatory.[4] The gown must close in the back to eliminate gaps in the front of the body.
-
-
Respiratory Protection:
-
Rationale: To prevent inhalation of aerosolized particles, especially when handling the solid powder outside of a contained system.
-
Protocol: When weighing the solid compound, a fit-tested NIOSH-certified N95 respirator is required as a minimum precaution.[4][11] All other operations should be confined to a fume hood.
-
Step-by-Step Handling and PPE Workflow
The sequence of operations is critical to maintaining a safe work environment. The following workflow diagram and procedural steps provide a self-validating system for safe handling.
Caption: Workflow for Safe Handling of 4-(Bromomethyl)-1-methylpyrrolidin-2-one.
Procedural Steps:
-
Preparation: Before bringing the chemical into the workspace, prepare the designated fume hood. Ensure all necessary apparatus, reagents, and labeled waste containers (for chemical waste and contaminated solids) are inside the hood.
-
Donning PPE: Follow the sequence outlined in the diagram (Steps 4-6). This specific order minimizes the risk of contaminating yourself while getting dressed.
-
Chemical Handling: Perform all work on a disposable absorbent bench liner within the fume hood to contain minor spills. Use the smallest quantities practical for the experiment.[5]
-
Decontamination: After the final transfer, decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable solvent (e.g., ethanol), and dispose of the cleaning materials in the designated solid waste container.
-
Doffing PPE: This is a critical step. Remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items with bare skin. The outer gloves are removed first as they are the most likely to be contaminated. Dispose of all disposable PPE as hazardous waste.[4]
-
Final Step: After all PPE is removed, wash hands thoroughly with soap and water.[12]
Disposal and Emergency Plans
-
Disposal: All materials contaminated with 4-(Bromomethyl)-1-methylpyrrolidin-2-one, including the chemical itself, reaction mixtures, and all disposable PPE, must be disposed of as hazardous waste. Follow all local, state, and federal regulations. Do not discharge to drains.
-
Spill Response:
-
Minor Spill (in fume hood): Absorb with an inert material (e.g., vermiculite, dry sand). Collect the absorbent material into a sealed, labeled hazardous waste container. Decontaminate the area.
-
Major Spill (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and the institutional safety officer. Do not attempt to clean up a large spill without appropriate respiratory protection and training.
-
-
Exposure:
-
Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[13]
-
Eyes: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9]
-
Inhalation: Move to fresh air immediately. Seek medical attention.
-
By adhering to this comprehensive safety framework, you can effectively mitigate the risks associated with this highly reactive compound, ensuring a safe environment for groundbreaking research.
References
-
American Laboratory. (2013). Best Practices for Avoiding Incidents With Reactive Chemicals. Available at: [Link]
-
The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. Available at: [Link]
-
University of Houston. (n.d.). Guideline for Pyrophoric and Water Reactive Chemicals. Available at: [Link]
-
University of Nevada, Reno. (n.d.). Chapter 5: Highly Reactive Chemicals. Available at: [Link]
-
Halyard. (n.d.). GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS. Available at: [Link]
-
NHS England. (n.d.). Policy for the use of personal protective equipment when handling chemotherapy, v 3.0. Available at: [Link]
-
Scott, J., & de Lemos, M. (2018). Safe handling of hazardous drugs. Journal of Oncology Pharmacy Practice, 24(1), 1-13. Available at: [Link]
-
Lab Alley. (2023). Safety Data Sheet for N-METHYL 2-PYRROLIDONE. Available at: [Link]
-
Pediatric Oncology Group of Ontario (POGO). (n.d.). Personal Protective Equipment. POGO Satellite Manual. Available at: [Link]
-
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Available at: [Link]
-
Plytix. (n.d.). Safety Data Sheet. Available at: [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N-methyl-2-pyrrolidone. Available at: [Link]
-
P2 InfoHouse. (n.d.). N-Methylpyrrolidone Handling and Storage. Available at: [Link]
Sources
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. england.nhs.uk [england.nhs.uk]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. halyardhealth.com [halyardhealth.com]
- 5. uh.edu [uh.edu]
- 6. saffronchemicals.com [saffronchemicals.com]
- 7. chemicals.co.uk [chemicals.co.uk]
- 8. Chapter 5, Chemical Hygiene Plan: Highly Reactive Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 9. fishersci.com [fishersci.com]
- 10. pogo.ca [pogo.ca]
- 11. gerpac.eu [gerpac.eu]
- 12. chemos.de [chemos.de]
- 13. media.laballey.com [media.laballey.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


